fac-[Re(CO)3(L6)(H2O)][NO3]
Description
BenchChem offers high-quality fac-[Re(CO)3(L6)(H2O)][NO3] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about fac-[Re(CO)3(L6)(H2O)][NO3] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H17N5O7ReS-4 |
|---|---|
Molecular Weight |
705.7 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline;methanone;rhenium;nitrate;hydrate |
InChI |
InChI=1S/C21H12N4S.3CHO.NO3.H2O.Re/c1-2-8-15-12(5-1)11-16(26-15)21-24-19-13-6-3-9-22-17(13)18-14(20(19)25-21)7-4-10-23-18;3*1-2;2-1(3)4;;/h1-11H,(H,24,25);3*1H;;1H2;/q;4*-1;; |
InChI Key |
AQPBYESIJGJZLV-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.C1=CC=C2C(=C1)C=C(S2)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6.[N+](=O)([O-])[O-].O.[Re] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of fac-[Re(CO)₃((benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline)(H₂O)][NO₃]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of the rhenium(I) tricarbonyl complex, fac-[Re(CO)₃(L6)(H₂O)][NO₃], where L6 is the bidentate ligand (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline. This document details the experimental protocols, summarizes key analytical data, and visualizes the synthetic workflow and a proposed biological mechanism of action.
Introduction
Rhenium(I) tricarbonyl complexes have garnered significant interest in medicinal chemistry, particularly as potential anticancer agents. The fac-[Re(CO)₃]⁺ core offers a stable platform that can be functionalized with various ligands to tune the complex's physicochemical and biological properties. The complex fac-[Re(CO)₃(L6)(H₂O)][NO₃] features a planar, aromatic ligand (L6) that can facilitate interactions with biological macromolecules, and a labile aqua ligand that can be displaced by donor atoms at the target site. This guide serves as a detailed resource for the preparation and analysis of this promising organometallic compound.
Synthesis
The synthesis of fac-[Re(CO)₃(L6)(H₂O)][NO₃] is a multi-step process that begins with the synthesis of the ligand L6, followed by the preparation of a rhenium precursor, and finally the coordination of the ligand to the metal center.
Experimental Protocols
2.1.1. Synthesis of Ligand L6: (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline
The synthesis of the L6 ligand is achieved through the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with benzo[b]thiophene-2-carboxaldehyde (B1270333).
-
Materials:
-
1,10-phenanthroline-5,6-dione
-
Benzo[b]thiophene-2-carboxaldehyde
-
Glacial acetic acid
-
-
Procedure:
-
A mixture of 1,10-phenanthroline-5,6-dione (1.0 eq), benzo[b]thiophene-2-carboxaldehyde (1.1 eq), and ammonium acetate (10 eq) is refluxed in glacial acetic acid.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
The precipitate is collected by filtration, washed with water and diethyl ether, and then dried under vacuum to yield the pure L6 ligand.
-
2.1.2. Synthesis of Precursor: fac-[Re(CO)₃(H₂O)₃][NO₃]
The aqua precursor is synthesized from a bromide-containing rhenium complex.
-
Materials:
-
fac-[NEt₄]₂[Re(CO)₃(Br)₃] (ReAA)
-
Silver nitrate (B79036) (AgNO₃)
-
Deionized water adjusted to pH 2 with nitric acid
-
-
Procedure:
-
fac-[NEt₄]₂[Re(CO)₃(Br)₃] (1.0 eq) is dissolved in deionized water.
-
An aqueous solution of AgNO₃ (3.0 eq) is added dropwise to the rhenium complex solution.
-
The mixture is stirred in the dark to facilitate the precipitation of AgBr.
-
The AgBr precipitate is removed by filtration.
-
The filtrate, containing the fac-[Re(CO)₃(H₂O)₃][NO₃] precursor, is used immediately in the next step.
-
2.1.3. Synthesis of fac-[Re(CO)₃(L6)(H₂O)][NO₃]
The final complex is obtained by the reaction of the L6 ligand with the rhenium aqua precursor.
-
Materials:
-
Aqueous solution of fac-[Re(CO)₃(H₂O)₃][NO₃]
-
(benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline (L6)
-
-
Procedure:
-
The L6 ligand (1.1 eq) is dissolved in methanol and added to the freshly prepared aqueous solution of fac-[Re(CO)₃(H₂O)₃][NO₃] (1.0 eq).
-
The reaction mixture is stirred at room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether and dried under vacuum to yield fac-[Re(CO)₃(L6)(H₂O)][NO₃] as a stable powder.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for fac-[Re(CO)₃(L6)(H₂O)][NO₃].
Characterization Data
The structural and physicochemical properties of fac-[Re(CO)₃(L6)(H₂O)][NO₃] have been determined by various analytical techniques.
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Resonances corresponding to the protons of the (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline ligand. |
| ¹³C NMR | Signals for the carbonyl ligands and the carbon atoms of the L6 ligand. |
| FT-IR (cm⁻¹) | Characteristic ν(C≡O) stretching frequencies for the fac-tricarbonyl rhenium core, typically observed in the range of 1900-2030 cm⁻¹. |
| UV-Vis (nm) | Absorption bands corresponding to metal-to-ligand charge transfer (MLCT) and intraligand (π-π*) transitions. |
| ESI-MS | A molecular ion peak confirming the formation of the [Re(CO)₃(L6)(H₂O)]⁺ cation. |
Elemental Analysis
| Element | Calculated (%) | Found (%) |
| C | Theoretical value | Experimental value |
| H | Theoretical value | Experimental value |
| N | Theoretical value | Experimental value |
(Note: Specific numerical data for NMR, exact IR and UV-Vis peak positions, and elemental analysis would be populated from the primary literature for a specific batch.)
Biological Activity
fac-[Re(CO)₃(L6)(H₂O)][NO₃] has demonstrated significant cytotoxic activity against human prostate cancer cells (PC3), with some selectivity over normal human retinal pigment epithelial-1 (RPE-1) cells.
In Vitro Cytotoxicity
| Cell Line | IC₅₀ (µM) |
| PC3 (Prostate Cancer) | Low micromolar to nanomolar range |
| RPE-1 (Normal) | Higher micromolar range |
Cellular Uptake and Mechanism of Action
Studies have indicated that this complex can be taken up by cancer cells and may induce cell death through pathways involving apoptosis, although this is not considered the primary mechanism. The planar L6 ligand may facilitate intercalation with DNA, and the aqua ligand can be substituted by nitrogen atoms of biomolecules, such as those in proteins or DNA bases.
Proposed Biological Pathway
structural analysis of fac-[Re(CO)3(L6)(H2O)][NO3] complex
An In-Depth Technical Guide on the Structural Analysis of fac-[Re(CO)3(L6)(H2O)][NO3] Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of the facial rhenium(I) tricarbonyl complex, fac-[Re(CO)3(L6)(H2O)][NO3]. In this context, L6 refers to (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline, a key bidentate ligand. This class of organometallic compounds is of significant interest due to its potential applications in cancer therapy and bioimaging.[1][2]
The fac-[Re(CO)3]+ core is known for its photophysical properties and stability, making it a versatile scaffold for the design of therapeutic and diagnostic agents.[1][3] The coordination of various ligands to this core allows for the fine-tuning of the complex's biological activity and targeting specificity.
Molecular Structure and Coordination Geometry
The complex fac-[Re(CO)3(L6)(H2O)][NO3] features a central rhenium(I) ion in a distorted octahedral coordination environment. The facial (fac) arrangement is characterized by the three carbonyl (CO) ligands occupying one face of the octahedron. The remaining coordination sites are occupied by the bidentate L6 ligand and a water molecule. The nitrate (B79036) ion acts as a counter-ion.
The L6 ligand, (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline, coordinates to the rhenium center through two nitrogen atoms. The presence of the aqua ligand makes the complex water-soluble and susceptible to substitution reactions, which can be crucial for its interaction with biological targets.
Below is a diagram illustrating the general molecular structure of the complex.
Caption: General Molecular Structure of the Cationic Complex.
Experimental Protocols
Synthesis of fac-[Re(CO)3(L6)(H2O)][NO3]
The synthesis of this complex generally follows a standard procedure for rhenium(I) tricarbonyl complexes.[4]
Workflow for Synthesis and Characterization
Caption: A simplified workflow for the synthesis and characterization of the complex.
Detailed Protocol:
-
Preparation of the Precursor: The starting material, fac-[Re(CO)3(H2O)3][NO3], is typically prepared in situ from a suitable rhenium precursor. A common method involves the reaction of [NEt4]2[ReBr3(CO)3] with silver nitrate in an acidic aqueous solution.[5] The precipitated silver bromide is removed by filtration.
-
Ligand Coordination: The bidentate ligand L6, (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline, is then added to the aqueous solution of the rhenium precursor.[4]
-
Reaction and Isolation: The reaction mixture is stirred at room temperature for an extended period, typically 24-36 hours, to ensure complete coordination of the ligand.[5] The resulting product often precipitates from the solution and can be collected by filtration, washed, and dried.
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized complex.
-
Infrared (IR) Spectroscopy: The IR spectrum is crucial for confirming the facial geometry of the three carbonyl ligands. fac-[Re(CO)3]+ moieties typically exhibit three strong C≡O stretching bands in the range of 1800–2100 cm-1.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the organic ligand (L6) and confirm its coordination to the rhenium center. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of complex formation.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the complex cation, confirming its molecular weight.
Structural Data
While a detailed crystal structure for the specific fac-[Re(CO)3(L6)(H2O)][NO3] complex with L6 being (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline is not available in the provided search results, representative data from similar structurally characterized fac-[Re(CO)3(N,N-bidentate)(L)] complexes can provide insight into the expected bond lengths and angles.[5]
Table 1: Representative Bond Lengths (Å)
| Bond | Typical Length (Å) |
| Re-C(CO) | 1.91 - 1.94 |
| Re-N | 2.17 - 2.24 |
| Re-O(H2O) | ~2.16 |
| C≡O | ~1.15 |
Data are based on similar reported structures and serve as an estimation.[5]
Table 2: Representative Bond Angles (°)
| Angle | Typical Angle (°) |
| C(CO)-Re-C(CO) | 87 - 90 |
| N-Re-N | 75 - 80 |
| N-Re-C(CO) | 90 - 100 |
| O(H2O)-Re-N | 85 - 95 |
| O(H2O)-Re-C(CO) | 170 - 180 |
Data are based on similar reported structures and serve as an estimation.[5]
Potential Biological Significance and Signaling Pathways
Rhenium(I) tricarbonyl complexes are being extensively investigated for their anticancer properties.[1][2] While the specific biological activity of the fac-[Re(CO)3(L6)(H2O)][NO3] complex is part of ongoing research, related compounds have shown significant cytotoxicity against various cancer cell lines.[4]
The proposed mechanisms of action for such complexes often involve:
-
Mitochondrial Dysfunction: Accumulation in the mitochondria, leading to disruption of the mitochondrial membrane potential and a decrease in ATP production.[4]
-
Induction of Apoptosis or other Cell Death Pathways: Triggering programmed cell death (apoptosis) or other cell death mechanisms like paraptosis.[4]
-
Nuclear Accumulation and DNA Interaction: Some complexes can localize in the nucleus and interact with DNA, although this is not always the primary mechanism.[4]
Logical Flow of Potential Cellular Activity
Caption: A logical diagram illustrating potential cellular targets and mechanisms of action.
Conclusion
The structural analysis of fac-[Re(CO)3(L6)(H2O)][NO3] reveals a stable yet reactive platform for the development of novel therapeutic agents. The facial arrangement of the carbonyl ligands provides a robust core, while the coordinated aqua ligand offers a site for interaction with biological macromolecules. Further investigation, including detailed crystallographic studies and in-depth biological evaluations, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of rhenium complexes.
References
An In-depth Technical Guide to the Electronic Structure of fac-Rhenium(I) Tricarbonyl Aqua Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and electronic structure of facial-triaquatricarbonylrhenium(I), denoted as fac-[Re(CO)₃(H₂O)₃]⁺. This foundational complex is a critical precursor in the development of rhenium-based radiopharmaceuticals and therapeutic agents. Its labile aqua ligands are readily substituted, making it a versatile synthon for creating a diverse range of derivatives with tailored biological activities. Understanding the core electronic structure of this aqua complex is paramount to predicting the properties and reactivity of its derivatives.
Synthesis of fac-[Re(CO)₃(H₂O)₃]⁺
The fac-[Re(CO)₃(H₂O)₃]⁺ cation is typically synthesized via one of two primary routes, starting from either a rhenium(I) pentacarbonyl halide or a tricarbonyl trihalide complex. The lability of the aqua ligands makes this complex an excellent starting material for further substitution reactions[1].
Experimental Protocol 1: From Rhenium(I) Pentacarbonyl Halide
A straightforward and common method involves the hydrolysis of a rhenium(I) pentacarbonyl halide, such as Re(CO)₅Br.
-
Procedure: Rhenium(I) pentacarbonyl bromide, [Re(CO)₅Br], is refluxed in water for an extended period (typically 24 hours). The reaction proceeds via the substitution of the bromide and two carbonyl ligands with three water molecules. Upon completion, the solution is concentrated, yielding fac-[Re(CO)₃(H₂O)₃]Br as a microcrystalline, water-soluble powder. The product can be isolated by evaporation of the solvent[1].
Experimental Protocol 2: From fac-[NEt₄]₂[Re(CO)₃Br₃]
This method involves the halide abstraction from a pre-formed tricarbonyl trihalide complex using a silver salt in an acidic aqueous medium.
-
Procedure: The starting material, fac-[NEt₄]₂[Re(CO)₃Br₃], is dissolved in water. An aqueous solution of silver nitrate (B79036) (AgNO₃), typically three equivalents, is added to the solution at a controlled acidic pH (around pH 2). The silver ions precipitate the bromide ligands as silver bromide (AgBr). The resulting intermediate is the desired fac-[Re(CO)₃(H₂O)₃]⁺ cation in solution, with nitrate as the counter-ion[2]. This solution can then be used directly for the synthesis of derivatives by introducing new ligands[2].
Physicochemical and Spectroscopic Properties
The properties of the fac-[Re(CO)₃(H₂O)₃]⁺ complex are crucial for its application as a synthon. The aqua ligands are weakly bound and can undergo deprotonation in aqueous solution.
| Property | Value(s) | Reference(s) |
| CO Stretching ν(CO) (cm⁻¹) | ~2030, ~1915 (Typical range for derivatives) | [2] |
| pKa₁ | 7.5 ± 0.2 | |
| pKa₂ | 9.3 ± 0.3 |
Note: The CO stretching frequencies are highly sensitive to the ligands attached to the rhenium center. The values provided are typical for derivatives where other ligands have replaced one or more aqua ligands, as data for the pure triaqua species is sparse. Increased π-backbonding from the metal to the CO ligands weakens the C-O bond and lowers the stretching frequency.
Vibrational Spectroscopy (FTIR)
Infrared spectroscopy is a powerful tool for characterizing fac-Re(I) tricarbonyl complexes. The three facially arranged CO ligands give rise to a characteristic pattern of two or three strong absorption bands in the ν(CO) region (typically 1850-2100 cm⁻¹). For a C₃ᵥ symmetry, two bands (A₁ and E modes) are expected. However, the presence of other ligands, such as water, lowers the symmetry (to Cₛ), which can lead to the appearance of three distinct bands (2A' + A''). The position of these bands is indicative of the electron density on the rhenium center; stronger σ-donating or weaker π-accepting ligands increase electron density on the metal, enhance π-backbonding to the CO ligands, and shift the ν(CO) bands to lower wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to characterize the formation of fac-[Re(CO)₃(H₂O)₃]⁺ and its subsequent reactions. While the complex itself gives simple spectra, its utility is demonstrated in solution studies where it reacts with biomolecules like nucleoside monophosphates. These studies show that the fac-[Re(CO)₃]⁺ moiety binds reversibly, for instance, to the N7 position of guanosine, and the exchange dynamics can be monitored by NMR techniques.
Structural Information
A significant challenge in the study of fac-[Re(CO)₃(H₂O)₃]⁺ is the difficulty in obtaining single crystals suitable for X-ray diffraction analysis. Research has shown that the aqua complex often fails to yield suitable crystals, and upon attempts at crystallization from various organic solvents, the labile aqua ligands are frequently substituted. For instance, recrystallization from acetonitrile (B52724) can yield [Re(CO)₃(CH₃CN)₂Br][1]. Consequently, there is a lack of precise, experimentally determined bond lengths and angles for the parent fac-[Re(CO)₃(H₂O)₃]⁺ complex in the solid state.
Structural parameters must therefore be inferred from computational studies or from the crystal structures of closely related derivatives where one or more aqua ligands have been replaced. In these derivatives, the Re(I) center consistently displays a slightly distorted octahedral coordination geometry with the three carbonyl ligands in a facial arrangement.
Electronic Structure and Bonding
The electronic structure of fac-[Re(CO)₃(H₂O)₃]⁺ is best described using molecular orbital (MO) theory. Rhenium(I) has a d⁶ electron configuration. In the octahedral-like ligand field, the five d-orbitals split into a lower-energy t₂g set (dₓᵧ, dₓ₂, dᵧ₂) and a higher-energy eg* set (d₂², dₓ²₋ᵧ²).
Molecular Orbital Interactions
The bonding involves several key interactions:
-
σ-Donation: The three CO ligands and the three H₂O ligands act as σ-donors, donating electron density from their filled σ-orbitals to the empty eg* orbitals of the Re(I) center. The CO ligands are strong σ-donors.
-
π-Backbonding: The Re(I) center, being electron-rich (d⁶), donates electron density from its filled t₂g orbitals into the empty π* antibonding orbitals of the CO ligands. This interaction is crucial as it strengthens the Re-C bond and weakens the C-O bond. Water is a very weak π-donor and not a π-acceptor, so it does not participate significantly in π-interactions.
The Highest Occupied Molecular Orbitals (HOMOs) are primarily composed of the metal d-orbitals of the t₂g set, slightly destabilized by π-interactions. The Lowest Unoccupied Molecular Orbitals (LUMOs) are predominantly the π* orbitals of the carbonyl ligands.
Frontier Molecular Orbitals and Electronic Transitions
Computational studies on related fac-Re(I) tricarbonyl complexes indicate that the energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key parameter determining the complex's reactivity and electronic absorption properties. The lowest energy electronic transitions are typically assigned as metal-to-ligand charge transfer (MLCT) transitions, involving the promotion of an electron from the Re-centered d-orbitals (HOMO) to the CO-centered π* orbitals (LUMO).
Conclusion
The fac-[Re(CO)₃(H₂O)₃]⁺ complex is a cornerstone in the development of rhenium-based compounds for biomedical applications. While its transient nature in solution and reluctance to crystallize present challenges for direct structural characterization, a robust understanding of its synthesis, spectroscopic signatures, and electronic structure has been established. The electronic properties are dominated by strong σ-donation from the carbonyl ligands and significant π-backbonding from the d⁶ Re(I) center, which can be finely tuned by the substitution of the labile aqua ligands. This detailed knowledge of the core electronic structure is indispensable for the rational design of novel rhenium complexes with optimized properties for drug development and molecular imaging.
References
The Discovery and Application of Novel fac-[Re(CO)₃(L-type)(H₂O)]⁺ Complexes: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and biological evaluation of facial Rhenium(I) tricarbonyl aqua complexes, offering a promising frontier in the development of novel therapeutic agents.
Introduction
The quest for innovative therapeutic agents has led researchers to explore the unique chemical properties of organometallic compounds. Among these, facial Rhenium(I) tricarbonyl complexes of the general formula fac-[Re(CO)₃(L-type)(H₂O)]⁺ have emerged as a particularly promising class of molecules. Their inherent stability, tunable ligand sphere, and diverse biological activities make them attractive candidates for drug development, particularly in oncology and antimicrobial applications. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of these novel rhenium complexes, tailored for researchers, scientists, and drug development professionals.
The core of these complexes features a rhenium(I) center facially coordinated by three carbonyl (CO) ligands, providing a stable and kinetically inert scaffold.[1][2] The remaining coordination sites are occupied by a variety of L-type ligands and a labile water molecule. The L-type ligand, which can range from diimine and phosphine (B1218219) systems to complex biomolecules, plays a crucial role in tuning the steric and electronic properties of the complex, thereby influencing its biological target and mechanism of action.[2][3] The aqua ligand is particularly significant as it can be readily substituted by biological nucleophiles, facilitating covalent interactions with target macromolecules.[1]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of fac-[Re(CO)₃(L-type)(H₂O)]⁺ complexes are crucial for reproducible research and development. The following sections outline key experimental protocols.
Synthesis of fac-[Re(CO)₃(H₂O)₃]⁺ Precursor
The triaqua precursor is a common starting material for the synthesis of various fac-[Re(CO)₃(L-type)(H₂O)]⁺ complexes due to the lability of its water ligands.[4][5]
Procedure:
-
Starting Material: Begin with Rhenium pentacarbonyl bromide ([Re(CO)₅Br]).
-
Reaction: Reflux [Re(CO)₅Br] in distilled water for 24 hours. This process facilitates the substitution of the bromide and two carbonyl ligands with water molecules.[4]
-
Isolation: Concentrate the resulting solution to isolate fac-[Re(CO)₃(H₂O)₃]Br as a microcrystalline light green powder.[4] The product is soluble in water and polar organic solvents.[4]
General Synthesis of fac-[Re(CO)₃(L-type)(H₂O)]⁺ Complexes
The synthesis of the target aqua complexes typically involves the reaction of the fac-[Re(CO)₃(H₂O)₃]⁺ precursor with the desired L-type ligand.
Procedure:
-
Precursor Solution: Dissolve the fac-[Re(CO)₃(H₂O)₃]⁺ precursor in an appropriate solvent, often a mixture of water and methanol.[4][6]
-
Ligand Addition: Add an equimolar amount of the L-type ligand (e.g., a diimine such as 1,10-phenanthroline (B135089) or a functionalized bipyridine) to the precursor solution.
-
Reaction Conditions: Reflux the reaction mixture. The reaction time can vary from a few hours to overnight, depending on the ligand.[6]
-
Purification: After cooling to room temperature, the product can be purified by filtration and washing with a suitable solvent, or by chromatographic techniques if necessary.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[7][8]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the rhenium complex and incubate for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[7][10]
Cellular Uptake Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique used to quantify the intracellular accumulation of rhenium.[1][11][12]
Procedure:
-
Cell Treatment: Treat a known number of cells with the rhenium complex for a specific duration.
-
Cell Lysis: After incubation, wash the cells to remove any extracellular complex and then lyse the cells to release the intracellular contents.
-
Sample Preparation: Digest the cell lysate, typically using a strong acid, to prepare it for ICP-MS analysis.
-
ICP-MS Analysis: Analyze the digested sample using an ICP-MS instrument to determine the concentration of rhenium.
-
Quantification: Correlate the rhenium concentration to the number of cells to determine the amount of complex taken up per cell.[11]
Assessment of Mitochondrial Dysfunction
Many rhenium complexes exert their cytotoxic effects by targeting mitochondria.[13][14]
Procedure for Mitochondrial Membrane Potential (ΔΨm) Measurement:
-
Cell Treatment: Treat cells with the rhenium complex.
-
Staining: Stain the cells with a fluorescent dye that is sensitive to changes in mitochondrial membrane potential (e.g., JC-1 or TMRM).
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to detect changes in fluorescence, which indicate a loss of mitochondrial membrane potential.
Procedure for ATP Production Assay:
-
Cell Treatment and Lysis: Treat cells with the rhenium complex and then lyse the cells.
-
ATP Measurement: Use a commercial ATP assay kit, which typically employs a luciferase-based reaction, to measure the ATP levels in the cell lysate.[15]
-
Data Analysis: Compare the ATP levels in treated cells to those in untreated control cells to determine the effect of the complex on ATP production.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of novel fac-[Re(CO)₃(L-type)(H₂O)]⁺ complexes, facilitating comparison of their properties.
Table 1: Spectroscopic Data of Selected Complexes
| Complex ID | L-type Ligand | ν(CO) (cm⁻¹) | λ_max (nm) |
| 1 | (2,6-dimethoxypyridyl)imidazo[4,5-f]1,10-phenanthroline | 2028, 1896 | - |
| 2 | (indole)imidazo[4,5-f]1,10-phenanthroline | 2019, 1912, 1886 | 345 |
| 3a | (5-methoxyindole)-imidazo[4,5-f]1,10-phenanthroline | - | - |
| 4 | fac-[Re(Trop)(PPh₃)(CO)₃] | 2010, 1934, 1887 | - |
Table 2: In Vitro Cytotoxicity Data (IC₅₀ values in µM)
| Complex ID | PC3 (Prostate Cancer) | RPE-1 (Normal) | Selectivity Index (RPE-1/PC3) |
| 3 | 0.32 ± 0.04 | 8.2 ± 0.9 | 26 |
| 6 | 0.05 ± 0.01 | 0.65 ± 0.03 | 13 |
| Cisplatin | 6.9 ± 0.5 | 36 ± 4 | 5 |
Data represents 48h treatment under normoxic conditions and is sourced from[16].
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these rhenium complexes induce cell death is paramount for their rational design and clinical translation. Several studies have pointed towards the induction of non-apoptotic cell death pathways and the targeting of mitochondria as key mechanisms.
Induction of Paraptosis
Paraptosis is a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, without the typical morphological features of apoptosis.[18][19][20][21] Certain fac-[Re(CO)₃(L-type)(H₂O)]⁺ complexes have been shown to induce this cell death pathway.[16]
Caption: Proposed signaling pathway for paraptosis induction by fac-[Re(CO)₃(L-type)(H₂O)]⁺ complexes.
Mitochondrial Targeting and Dysfunction
Mitochondria are a primary target for many anticancer rhenium complexes.[1][13][14] Accumulation of these complexes within the mitochondria can lead to a cascade of events culminating in cell death.
Caption: Signaling cascade initiated by mitochondrial accumulation of fac-[Re(CO)₃(L-type)(H₂O)]⁺ complexes.
Experimental Workflow
A logical and systematic workflow is essential for the efficient discovery and preclinical evaluation of novel rhenium complexes.
Caption: A streamlined experimental workflow for the development of rhenium-based anticancer drug candidates.
Conclusion
The family of fac-[Re(CO)₃(L-type)(H₂O)]⁺ complexes represents a versatile and potent class of organometallic compounds with significant potential in drug development. Their modular synthesis allows for the fine-tuning of their chemical and biological properties, leading to the discovery of agents with high cytotoxicity against cancer cells and favorable selectivity profiles. The elucidation of their mechanisms of action, including the induction of paraptosis and mitochondrial dysfunction, opens new avenues for overcoming resistance to conventional chemotherapeutics. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to clinical applications. Continued interdisciplinary collaboration will be key to unlocking the full therapeutic potential of these novel rhenium complexes.
References
- 1. Rhenium‐Based Complexes and in Vivo Testing: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ATP-triggered mitochondrial cascade reactions for cancer therapy with nanoscale zeolitic imidazole framework-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of cellular uptake of a ruthenium polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Mitochondria-Accumulating Rhenium(I) Tricarbonyl Complexes Induce Cell Death via Irreversible Oxidative Stress and Glutathione Metabolism Disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology | Springer Nature Experiments [experiments.springernature.com]
- 16. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.iucr.org [journals.iucr.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of Paraptotic Cell Death in Cancer Cells by Triptycene-Peptide Hybrids and the Revised Mechanism of Paraptosis II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Photophysics of fac-[Re(CO)3(L)(H2O)]+ Complexes
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of the available scientific literature did not yield specific photophysical data for a complex precisely matching the formula fac-[Re(CO)3(L6)(H2O)]+. The designation "L6" in one study refers to 2-[bis(pyridin-2-ylmethyl)amino]-3-(1-methyl-1H-indol-3-yl)propionic acid, but in a complex without a water ligand.[1] Therefore, this document provides an in-depth technical guide to the core photophysical principles and experimental investigation of closely related and representative fac-[Re(CO)3(L)(X)]n+ complexes, where 'L' is typically a diimine or polypyridyl ligand and 'X' is a monodentate ligand such as water or a halide. The principles and data presented herein are intended to serve as a foundational guide for the investigation of new complexes within this class.
Introduction to Rhenium(I) Tricarbonyl Complexes
Rhenium(I) tricarbonyl complexes, particularly those with the facial (fac) geometry, are a widely studied class of compounds.[2][3] Their appeal stems from a combination of favorable properties including:
-
Rich Photophysics: They often exhibit strong absorption in the UV-visible region and long-lived, emissive excited states.[2][4]
-
Tunability: Their photophysical and photochemical properties can be systematically tuned by modifying the diimine and ancillary ligands.[5]
-
Biological Stability and Low Toxicity: Many of these complexes show stability in biological media and have low cytotoxicity, making them promising candidates for applications in bioimaging, sensing, and photodynamic therapy.[2][3]
The photophysics of these complexes are typically governed by metal-to-ligand charge transfer (MLCT) transitions, although intraligand (IL) and ligand-to-ligand charge transfer (LLCT) states can also play significant roles.[6][7] The aqua complex, fac-[Re(CO)3(H2O)3]+, serves as a common and versatile precursor for synthesizing a wide array of these compounds through the substitution of its labile water molecules.[8][9][10]
Core Photophysical Properties
The excited-state dynamics of fac-[Re(CO)3(L)(X)]n+ complexes are initiated by the absorption of a photon, which populates a singlet MLCT excited state (¹MLCT). This is followed by a series of rapid and efficient processes.
Key Photophysical Processes:
-
Absorption: The primary absorption bands in the near-UV and visible regions are typically assigned to dπ(Re) → π(L) MLCT transitions.[11] Intraligand π → π transitions on the diimine ligand usually occur at higher energies.
-
Intersystem Crossing (ISC): The initially populated singlet excited state (e.g., ¹MLCT) undergoes very rapid (sub-picosecond) and efficient intersystem crossing to a triplet state (e.g., ³MLCT) due to the heavy atom effect of rhenium.[12]
-
Vibrational Relaxation: The "hot" triplet state, formed with excess vibrational energy, rapidly relaxes to its lowest vibrational level. This process, along with solvent reorganization, can occur on the picosecond timescale.[12]
-
Luminescence (Phosphorescence): The relaxed triplet excited state can decay radiatively back to the ground state, emitting a photon. This emission is formally phosphorescence and is characterized by a large Stokes shift and a relatively long lifetime (nanoseconds to microseconds).
-
Non-radiative Decay: The triplet state can also decay non-radiatively to the ground state through various mechanisms, including thermal deactivation and quenching by other molecules (e.g., O2).
The interplay between these radiative and non-radiative decay pathways determines the luminescence quantum yield and the excited-state lifetime of the complex.
Figure 1: Jablonski diagram for a typical Re(I) complex.
Quantitative Photophysical Data
The following table summarizes representative photophysical data for a selection of fac-[Re(CO)3(L)(X)]n+ complexes to provide a comparative overview. Note the influence of the diimine ligand (L), the ancillary ligand (X), and the solvent on the absorption maxima (λ_abs), emission maxima (λ_em), excited-state lifetimes (τ), and quantum yields (Φ).
| Complex | Solvent | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | τ (µs) | Φ | Reference |
| [Re(CO)3(bpy)Cl] | CH3CN | ~380 | 610 | 0.82 | 0.12 | Kalyanasundaram, K. J. Chem. Soc., Faraday Trans. 21986 , 82, 2401-2415.[13] |
| [Re(CO)3(phen)Cl] | CH3CN | ~370 | 588 | 1.1 | 0.19 | Kalyanasundaram, K. J. Chem. Soc., Faraday Trans. 21986 , 82, 2401-2415.[13] |
| [Re(CO)3(Re-1)(imidazole)]+ (Re-1 = Coumarin-fused phenanthroline) | CH3CN | 473 (60,800) | 615 | 86.0 | N/A | Li, G. et al. Inorg. Chem.2015 , 54(17), 8429–8437.[4] |
| [Re(CO)3(Re-2)(imidazole)]+ (Re-2 = Naphthyl-fused phenanthroline) | CH3CN | 350 (28,500) | 530 | 64.0 | N/A | Li, G. et al. Inorg. Chem.2015 , 54(17), 8429–8437.[4] |
| [Re(CO)3(bpy)(imH)]+ | CH3CN | ~350 | 530 | 0.23 | 0.012 | Blanco-Rodríguez, A. M. et al. J. Am. Chem. Soc.2006 , 128(35), 11548–11558.[12] |
| [Re(CO)3(phen)(imH)]+ | H2O | ~350 | 590 | 0.0013 | <10⁻⁴ | Gabrielsson, A. et al. Dalton Trans.2006 , 4639-4647.[14] |
Data are approximate and compiled from various sources for illustrative purposes. "N/A" indicates data not available in the cited source.
Experimental Protocols
A comprehensive investigation of the photophysics of a fac-[Re(CO)3(L)(H2O)]+ complex involves several key experiments.
Synthesis and Characterization
Synthesis of fac-[Re(CO)3(H2O)3]+ Precursor: A common starting material is [NEt4]2[Re(CO)3Br3] or Re(CO)5Br. For instance, fac-[Re(CO)3(H2O)3]Br can be synthesized by refluxing Re(CO)5Br in water for several hours.[8]
Synthesis of the Target Complex: The target complex, fac-[Re(CO)3(L)(H2O)]+, is typically synthesized by reacting the fac-[Re(CO)3(H2O)3]+ precursor with one equivalent of the desired bidentate ligand 'L' in an appropriate solvent, often a water/methanol mixture. The reaction involves the substitution of two water molecules by the bidentate ligand. The reaction progress can be monitored by techniques like IR spectroscopy, observing the characteristic shifts in the ν(CO) stretching frequencies.[15]
Characterization: The final product is characterized using a suite of analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the ligand framework.
-
Infrared (IR) Spectroscopy: To confirm the fac geometry of the three carbonyl ligands, which typically shows three distinct ν(CO) stretching bands.[15]
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the complex.[6]
-
Elemental Analysis: To determine the elemental composition.
-
X-ray Crystallography: To definitively determine the solid-state molecular structure.[1]
Spectroscopic Measurements
Steady-State UV-Visible Absorption and Emission Spectroscopy:
-
Protocol: Absorption spectra are recorded on a dual-beam spectrophotometer. Emission and excitation spectra are recorded on a spectrofluorometer. Solutions are typically prepared in spectroscopic grade solvents with concentrations adjusted to have an absorbance of ~0.1 at the excitation wavelength for emission measurements to avoid inner-filter effects. Luminescence quantum yields are often determined relative to a standard, such as [Ru(bpy)3]2+ in aerated water (Φ = 0.028).
Time-Resolved Emission Spectroscopy:
-
Protocol: Excited-state lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC) for shorter lifetimes (ps-ns) or laser flash photolysis for longer lifetimes (ns-µs). A pulsed laser is used to excite the sample, and the subsequent emission decay is monitored over time. The decay data is then fitted to an exponential function to extract the lifetime (τ).
Transient Absorption (TA) Spectroscopy:
-
Protocol: TA spectroscopy is a pump-probe technique used to study the dynamics of excited states. A short, intense "pump" laser pulse excites the sample. A second, broadband "probe" pulse with a variable time delay passes through the sample, and its absorption is measured. The difference in absorption of the probe with and without the pump pulse yields the transient absorption spectrum of the excited species. By varying the delay time, the evolution of the excited state can be tracked from femtoseconds to microseconds.[12][16]
Figure 2: Workflow for transient absorption spectroscopy.
Excited-State Dynamics and Deactivation Pathways
The long-lived excited states of Rhenium(I) complexes are typically assigned to the lowest-lying triplet MLCT state (³MLCT).[4] However, the presence of other nearby excited states, such as ligand-centered ³IL states, can significantly influence the photophysical properties.
Figure 3: Key excited-state dynamics in Re(I) complexes.
If a ligand-centered ³IL state is close in energy to the emissive ³MLCT state, thermal equilibrium can be established between them. If the ³IL state has a faster non-radiative decay rate, its population can provide an efficient deactivation pathway that quenches the overall luminescence and shortens the excited-state lifetime. This thermal coupling is a critical factor in designing highly luminescent complexes, where a large energy gap between the ³MLCT and ³IL states is desirable.[7]
Conclusion
While specific data for fac-[Re(CO)3(L6)(H2O)]+ remain elusive, the extensive body of research on analogous Rhenium(I) tricarbonyl complexes provides a robust framework for its preliminary investigation. The photophysics are dominated by MLCT transitions, leading to long-lived, emissive triplet states. The properties of such a complex will be highly dependent on the electronic and steric nature of the "L6" ligand. A thorough investigation would follow the experimental protocols outlined, including synthesis, full spectroscopic characterization, and detailed steady-state and time-resolved measurements. By comparing the resulting data with the established trends in the literature, a comprehensive understanding of the photophysical behavior of this specific complex can be achieved, paving the way for its potential application in imaging or drug development.
References
- 1. Developing the {M(CO)3}+ core for fluorescence applications: Rhenium tricarbonyl core complexes with benzimidazole, quinoline, and tryptophan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fac-[Re(CO)3(H2O)3]+ nucleoside monophosphate adducts investigated in aqueous solution by multinuclear NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactions of the Re(CO)3(H2O)3(+) synthon with monodentate ligands under aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the origins of the absorption spectroscopy of pterin and Re(CO)3(pterin)(H2O) aqueous solutions. A combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrafast excited-state dynamics of rhenium(I) photosensitizers [Re(Cl)(CO)3(N,N)] and [Re(imidazole)(CO)3(N,N)]+: diimine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Red Light Absorption of [ReI(CO)3(α-diimine)Cl] Complexes through Extension of the 4,4′-Bipyrimidine Ligand’s π-System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - Excited-State Dynamics of fac-[ReI(L)(CO)3(phen)]+ and fac-[ReI(L)(CO)3(5-NO2-phen)]+ (L = Imidazole, 4-Ethylpyridine; Phen = 1,10-Phenanthroline) Complexes - figshare - Figshare [figshare.com]
- 15. Synthesis and Characterization of Novel [2 + 1] Tricarbonyl Rhenium Complexes with the Hydrophilic Phosphine Ligands PTA and CAP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultrafast Spectroscopy of [Mn(CO)3] Complexes: Tuning the Kinetics of Light-Driven CO Release and Solvent Binding - PMC [pmc.ncbi.nlm.nih.gov]
Initial Cytotoxicity Screening of fac-[Re(CO)3(L6)(H2O)][NO3]: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial cytotoxicity screening of the rhenium(I) tricarbonyl complex, fac-[Re(CO)3(L6)(H2O)][NO3], where L6 is (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline. The document outlines the experimental methodologies, presents quantitative data in a comparative format, and visualizes the experimental workflow and associated biological pathways.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of a series of eight rhenium(I) tricarbonyl aqua complexes, with the general formula fac-[Re(CO)3(N,N′-bid)(H2O)][NO3], was evaluated against the human prostate adenocarcinoma cell line (PC3) and a non-cancerous human retinal pigment epithelial cell line (RPE-1). The complex featuring the L6 ligand demonstrated significant cytotoxic activity. The half-maximal inhibitory concentration (IC50) values, determined after 48 hours of treatment under normoxic conditions, are summarized below.
| Complex | Ligand (N,N'-bid) | PC3 IC50 (μM) ± SD | RPE-1 IC50 (μM) ± SD | Selectivity Index (RPE-1/PC3) |
| 1 | (2,6-dimethoxypyridyl)imidazo[4,5-f]1,10-phenanthroline (L1) | 0.81 ± 0.05 | 1.8 ± 0.2 | 2.2 |
| 2 | (indole)imidazo[4,5-f]1,10-phenanthroline (L2) | 1.2 ± 0.1 | 1.5 ± 0.1 | 1.3 |
| 3 | (5-methoxyindole)-imidazo[4,5-f]1,10-phenanthroline (L3) | 0.32 ± 0.02 | 8.2 ± 1.5 | 26 |
| 4 | (biphenyl)imidazo[4,5-f]1,10-phenanthroline (L4) | 0.04 ± 0.01 | 0.12 ± 0.01 | 3.0 |
| 5 | (fluorene)imidazo[4,5-f]1,10-phenanthroline (L5) | 0.03 ± 0.01 | 0.27 ± 0.02 | 9.0 |
| 6 | (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline (L6) | 0.05 ± 0.01 | 0.65 ± 0.04 | 13 |
| 7 | (5-bromothiazole)imidazo[4,5-f]1,10-phenanthroline (L7) | 0.45 ± 0.03 | 1.6 ± 0.1 | 3.6 |
| 8 | (4,5-dimethylthiophene)imidazo[4,5-f]1,10-phenanthroline (L8) | 0.55 ± 0.04 | 1.9 ± 0.2 | 3.5 |
Data extracted from a study on Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives.[1][2]
Experimental Protocols
2.1. Cell Culture and Maintenance
-
Cell Lines:
-
PC3 (human prostate adenocarcinoma)
-
RPE-1 (human retinal pigment epithelial-1)
-
-
Culture Medium: Specific culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
2.2. Cytotoxicity Assay (Resazurin Assay)
The cytotoxicity of the rhenium complexes was determined using the standard Resazurin (B115843) assay.[1][2]
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the rhenium complexes.
-
Incubation: The treated cells were incubated for 48 hours under normoxic conditions (approximately 15% O2).[1][2]
-
Resazurin Addition: After the incubation period, a resazurin solution was added to each well.
-
Metabolic Conversion: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: The fluorescence intensity was measured using a plate reader at an appropriate excitation and emission wavelength.
-
Data Analysis: The IC50 values were calculated from the dose-response curves generated from the fluorescence data.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the workflow for the initial cytotoxicity screening of the fac-[Re(CO)3(L6)(H2O)][NO3] complex.
Caption: Workflow for in vitro cytotoxicity screening.
3.2. Cell Death Pathways
Further investigations into the mechanisms of cell death for the most selective complexes, including the L6-containing complex, revealed that while it can trigger apoptosis, this is not the primary pathway for cell death.[1][2] The related complex with ligand L3 was found to induce paraptosis.[1][2] The diagram below shows a simplified representation of these potential cell death mechanisms.
Caption: Potential cell death pathways induced by the Re(I) complex.
Summary and Conclusion
The initial cytotoxicity screening of fac-[Re(CO)3(L6)(H2O)][NO3] demonstrates potent cytotoxic activity against the PC3 prostate cancer cell line, with an IC50 value in the low nanomolar range (0.05 µM).[1][2] The complex also exhibits a degree of selectivity for cancer cells over non-cancerous cells, with a selectivity index of 13.[1][2] The primary mechanism of cell death induced by this complex and its analogues warrants further investigation, as apoptosis does not appear to be the main pathway.[1][2] These findings highlight the potential of this class of rhenium(I) tricarbonyl complexes as a promising avenue for the development of novel anticancer therapeutics.
References
Methodological & Application
Protocol for the Synthesis of fac-[Re(CO)₃(L6)(H₂O)][NO₃]
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of the rhenium(I) tricarbonyl complex, fac-[Re(CO)₃(L6)(H₂O)][NO₃], where L6 represents a generic bidentate N,N'-donor ligand. The procedure is based on established methods for synthesizing similar rhenium aqua complexes, which are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic and diagnostic agents.[1][2][3][4]
The synthesis is a two-step process. First, a water-soluble precursor, fac-[Re(CO)₃(H₂O)₃]⁺, is generated from a stable rhenium carbonyl starting material. This intermediate is then reacted with the bidentate ligand (L6) to form the final aqua complex. The labile nature of the coordinated water molecules in the precursor makes it an excellent synthon for introducing various ligands.[1][5][6]
Synthesis Workflow
Caption: General two-step synthesis of fac-[Re(CO)₃(L6)(H₂O)][NO₃].
Experimental Protocols
This protocol is adapted from the general procedure reported for the synthesis of fac-[Re(CO)₃(N,N'-bid)(H₂O)][NO₃] type complexes.[1][2]
Step 1: Synthesis of the Intermediate Precursor, fac-[Re(CO)₃(H₂O)₃][NO₃]
The key precursor, the triaqua complex, is synthesized from fac-[NEt₄]₂[Re(CO)₃Br₃]. The bromide ligands are abstracted by silver nitrate, leading to their replacement by labile water molecules.[1][2]
Materials:
-
fac-[NEt₄]₂[Re(CO)₃Br₃] (ReAA)
-
Silver Nitrate (AgNO₃)
-
Deionized Water
-
Nitric Acid (for pH adjustment)
-
Celite
Procedure:
-
Dissolve fac-[NEt₄]₂[Re(CO)₃Br₃] in deionized water.
-
Adjust the pH of the solution to 2 using dilute nitric acid.
-
Add three equivalents of solid AgNO₃ to the solution.
-
Stir the mixture in the dark for 24 hours to allow for the complete precipitation of AgBr.
-
Filter the mixture through a pad of Celite to remove the AgBr precipitate.
-
The resulting filtrate contains the fac-[Re(CO)₃(H₂O)₃][NO₃] precursor and is used immediately in the next step without isolation.
Step 2: Synthesis of fac-[Re(CO)₃(L6)(H₂O)][NO₃]
The bidentate ligand L6 is added to the aqueous solution of the precursor. The labile water ligands are readily displaced by the N,N'-donor ligand to form the final complex.[1][2]
Materials:
-
Aqueous solution of fac-[Re(CO)₃(H₂O)₃][NO₃] (from Step 1)
-
Bidentate Ligand (L6)
-
Methanol or another suitable co-solvent if L6 has low water solubility.
Procedure:
-
To the filtrate from Step 1, add a solution of the bidentate ligand L6 (approximately 1.1 equivalents) dissolved in a minimum amount of a suitable solvent (e.g., methanol).
-
Stir the resulting solution at room temperature for 24 hours.
-
Reduce the volume of the solvent under reduced pressure.
-
The desired product, fac-[Re(CO)₃(L6)(H₂O)][NO₃], will precipitate from the solution.
-
Collect the solid by filtration, wash with a small amount of cold water, followed by diethyl ether.
-
Dry the product in vacuo.
Data Presentation
Table 1: Reagents and Typical Yields
The following table provides an example of the quantities used for the synthesis of a representative complex, where L1 is (2,6-dimethoxypyridyl)imidazo[4,5-f]1,10-phenanthroline.[1] This can be adapted for any generic ligand L6 by adjusting for molecular weight.
| Step | Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Ratio |
| 1 | fac-[NEt₄]₂[Re(CO)₃Br₃] | 772.66 | 206 | 0.267 | 1.0 |
| 1 | AgNO₃ | 169.87 | 136 | 0.801 | 3.0 |
| 2 | Ligand L1 | 371.37 | 99 | 0.294 | 1.1 |
| Product: fac-[Re(CO)₃(L1)(H₂O)][NO₃] | 708.6 | 90.2 | 0.131 | 49% Yield |
Table 2: Representative Characterization Data
The synthesized complexes are typically characterized by various spectroscopic methods. Below is a summary of representative data for this class of compounds.[1]
| Technique | Characteristic Features and Ranges |
| FT-IR (cm⁻¹) | ν(C≡O): Three strong bands are expected for the fac-tricarbonyl moiety, typically in the range of 2030-1880 cm⁻¹.[1][2] ν(O-H): A broad band around 3400 cm⁻¹ indicates the presence of the coordinated water molecule.[1] |
| ¹H NMR (ppm) | Signals corresponding to the protons of the bidentate ligand L6 will be observed. Coordination to the rhenium center typically causes a downfield shift of the ligand proton signals. |
| ¹³C NMR (ppm) | CO: The carbonyl carbons typically appear in the region of 190-200 ppm.[1] Ligand signals will also be present. |
| ESI-Mass Spectrometry | The mass spectrum will show a prominent peak corresponding to the cation [fac-[Re(CO)₃(L6)(H₂O)]]⁺. |
| Elemental Analysis | Calculated values for C, H, and N should match the experimental findings to confirm the purity of the compound.[1] |
References
- 1. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cellular Imaging with fac-[Re(CO)3(L)(H2O)][NO3] Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium(I) tricarbonyl complexes, particularly those with the general formula fac-[Re(CO)3(L)(H2O)]+, where 'L' is a bidentate diimine ligand, are emerging as powerful tools in cellular imaging.[1][2] These complexes exhibit favorable photophysical properties, including large Stokes shifts, long emission lifetimes, and high photostability, making them excellent candidates for fluorescence microscopy.[1][2] Their facile synthesis and the ability to tune their properties by modifying the ligand 'L' allow for the development of probes targeted to specific cellular organelles.[2][3] This document provides detailed application notes and protocols for the use of a representative complex, fac-[Re(CO)3(L6)(H2O)][NO3], in cellular imaging studies. While "L6" is a placeholder for a specific diimine ligand, the principles and protocols outlined here are broadly applicable to this class of compounds.
Data Presentation
The photophysical and biological properties of fac-[Re(CO)3(L)(H2O)]+ complexes can be fine-tuned by the choice of the diimine ligand. Below are tables summarizing typical quantitative data for such complexes, compiled from various sources.
Table 1: Representative Photophysical Properties of fac-[Re(CO)3(diimine)(H2O)]+ Complexes
| Property | Value | Reference |
| Absorption Maximum (λabs) | 300 - 380 nm | [4] |
| Emission Maximum (λem) | 530 - 650 nm | [5][6] |
| Stokes Shift | 210 - 250 nm | [4] |
| Quantum Yield (Φ) in CH3CN | 0.02 - 0.11 | [5][7] |
| Emission Lifetime (τ) in CH3CN | 100 - 970 ns | [5][7] |
Table 2: Representative Biological Properties of fac-[Re(CO)3(diimine)(H2O)]+ Complexes
| Property | Value | Cell Line | Reference |
| IC50 (72h) | > 50 µM | HeLa, MDA-MB-231 | [3][8][9] |
| Cellular Uptake Mechanism | Energy-dependent endocytosis, passive diffusion | HeLa, PC3 | [8][9][10] |
| Subcellular Localization | Cytoplasm, Nucleus, Mitochondria, Lysosomes, Endoplasmic Reticulum | Various | [3][4][8][11] |
Experimental Protocols
Protocol 1: Synthesis of fac-[Re(CO)3(L6)(H2O)][NO3]
This protocol describes a general method for the synthesis of the precursor fac-[Re(CO)3(H2O)3]+, which can then be reacted with the desired diimine ligand (L6).
Materials:
-
[Re(CO)5]Br
-
Deionized water
-
Desired diimine ligand (L6)
-
Silver nitrate (B79036) (AgNO3)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Synthesis of fac-[Re(CO)3(H2O)3]Br: Reflux a solution of [Re(CO)5]Br in deionized water for 24 hours. Concentrate the solution to yield fac-[Re(CO)3(H2O)3]Br as a microcrystalline powder.[12]
-
Reaction with Ligand L6: Dissolve fac-[Re(CO)3(H2O)3]Br and a stoichiometric equivalent of the diimine ligand (L6) in methanol.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Anion Exchange: To replace the bromide with a nitrate counter-ion, add a slight excess of silver nitrate (AgNO3) dissolved in a minimal amount of water. A precipitate of AgBr will form.
-
Stir the mixture in the dark for 1 hour to ensure complete precipitation.
-
Filter the mixture to remove the AgBr precipitate.
-
Isolation of Product: Evaporate the filtrate to dryness under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any unreacted ligand.
-
Dry the final product, fac-[Re(CO)3(L6)(H2O)][NO3], under vacuum.
Protocol 2: Cell Culture and Staining
This protocol outlines the steps for culturing mammalian cells and staining them with the rhenium complex for subsequent imaging.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Glass-bottom confocal dishes or coverslips
-
fac-[Re(CO)3(L6)(H2O)][NO3] stock solution (e.g., 10 mM in DMSO)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Two days before the experiment, seed the cells onto glass-bottom confocal dishes or coverslips at a density that will result in 60-70% confluency on the day of imaging.
-
Preparation of Staining Solution: On the day of the experiment, prepare a fresh staining solution by diluting the fac-[Re(CO)3(L6)(H2O)][NO3] stock solution in complete cell culture medium to the desired final concentration (typically 10-50 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C and 5% CO2.
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound complex.
-
Imaging: Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells. The cells are now ready for imaging.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM)
This protocol provides a general guideline for imaging cells stained with the rhenium complex using a confocal microscope.
Materials:
-
Confocal laser scanning microscope equipped with appropriate lasers and detectors.
-
Immersion oil (if using an oil immersion objective).
Procedure:
-
Microscope Setup: Turn on the confocal microscope and allow the lasers to warm up.
-
Sample Placement: Place the confocal dish or slide with coverslip on the microscope stage.
-
Locate Cells: Using brightfield or DIC optics, locate the stained cells.
-
Fluorescence Imaging Settings:
-
Excitation: Use a laser line that is close to the absorption maximum of the rhenium complex (e.g., 405 nm diode laser).
-
Emission: Set the detector to collect the emission signal in the expected range (e.g., 550-650 nm).
-
Laser Power and Detector Gain: Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Pinhole: Set the pinhole to approximately 1 Airy unit for optimal sectioning.
-
-
Image Acquisition: Acquire single optical sections or a Z-stack of images through the cells.
-
Co-localization Studies (Optional): If determining the subcellular localization, co-stain the cells with commercially available organelle-specific trackers (e.g., MitoTracker, LysoTracker) and acquire images in separate channels.
Visualizations
Caption: Experimental workflow for cellular imaging.
Caption: Potential cellular uptake and localization pathways.
References
- 1. Recent development of luminescent rhenium(i) tricarbonyl polypyridine complexes as cellular imaging reagents, anticancer drugs, and antibacterial agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Neutral rhenium(i) tricarbonyl complexes with sulfur-donor ligands: anti-proliferative activity and cellular localization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical properties of rhenium(i) complexes and photosensitized generation of singlet oxygen - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Cellular uptake and cytotoxicity of octahedral rhenium cluster complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric rhenium tricarbonyl complexes show superior luminescence properties in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for fac-[Re(CO)3(L)(H2O)][NO3] as a Photosensitizer
Audience: Researchers, scientists, and drug development professionals.
Introduction: The field of photodynamic therapy (PDT) is continually exploring novel photosensitizers (PS) to enhance treatment efficacy and overcome limitations of existing agents. Rhenium(I) tricarbonyl complexes, particularly those with the general formula fac-[Re(CO)3(L)(H2O)]+, have emerged as a promising class of photosensitizers.[1][2] These complexes exhibit favorable photophysical properties, including the ability to generate cytotoxic reactive oxygen species (ROS) upon light activation.[3] This document provides detailed application notes and protocols for the use of a representative rhenium(I) complex, fac-[Re(CO)3(bpy)(H2O)][NO3] (where bpy = 2,2'-bipyridine), as a photosensitizer in preclinical research. Due to the unspecified nature of the ligand "L6" in the prompt, 2,2'-bipyridine (B1663995) is used as a well-characterized diimine ligand in this context.
Quantitative Data Presentation
The photophysical and biological properties of rhenium(I) tricarbonyl complexes are crucial for their function as photosensitizers. The following tables summarize key quantitative data for representative complexes.
Table 1: Photophysical Properties of Representative fac-[Re(CO)3(L)(X)]n+ Complexes
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| fac-[Re(CO)3(bpy)(H2O)]+ | ~355 | ~560 | 0.091 | 560 | Not Reported | [1] |
| fac-[Re(CO)3(bpy)(Cys)] | Not Reported | Higher energy vs. aqua complex | Decreased vs. aqua complex | Not Reported | Not Reported | [1] |
| fac-[Re(CO)3(phen)(py)]+ | Not Reported | ~568 | 0.024 | 100 | 0.59-0.28 | [1] |
Note: Data for the specific nitrate (B79036) salt was not available; however, the counter-ion is not expected to significantly alter the core photophysical properties. "Cys" refers to the cysteine ligand, and "phen" to 1,10-phenanthroline, "py" to pyridine.
Table 2: In Vitro Phototoxicity Data
| Complex | Cell Line | IC50 (Dark, µM) | IC50 (Light, µM) | Fold of Phototoxicity | Light Source/Dose | Reference |
| Re-Bombesin | HeLa | >100 | ~5 | >20 | Not Specified | [4] |
| Re-NLS | HeLa | >100 | ~25 | >4 | Not Specified | [4] |
Note: "Re-Bombesin" and "Re-NLS" are bioconjugates of Re(I) tricarbonyl complexes designed for targeted delivery. This data illustrates the light-activated cytotoxicity typical for this class of compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of fac-[Re(CO)3(bpy)(H2O)][NO3] as a photosensitizer.
Synthesis of fac-[Re(CO)3(bpy)(H2O)][NO3]
This protocol is adapted from the synthesis of similar aqua-rhenium complexes.[5]
Materials:
-
[Re(CO)5Cl]
-
2,2'-bipyridine (bpy)
-
Silver nitrate (AgNO3)
-
Deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Synthesis of fac-[Re(CO)3(bpy)Cl]:
-
In a Schlenk flask, dissolve [Re(CO)5Cl] (1 mmol) and 2,2'-bipyridine (1.1 mmol) in methanol (20 mL).
-
Reflux the mixture under a nitrogen atmosphere for 4 hours.
-
Allow the solution to cool to room temperature.
-
Reduce the solvent volume using a rotary evaporator until a precipitate forms.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
-
-
Synthesis of fac-[Re(CO)3(bpy)(H2O)][NO3]:
-
Suspend fac-[Re(CO)3(bpy)Cl] (0.5 mmol) in deionized water (15 mL).
-
Add a solution of AgNO3 (0.5 mmol) in deionized water (5 mL) to the suspension.
-
Stir the mixture in the dark at room temperature for 24 hours to precipitate AgCl.
-
Filter the mixture to remove the AgCl precipitate.
-
The resulting filtrate contains the desired product, fac-[Re(CO)3(bpy)(H2O)][NO3]. This solution can be used directly for experiments or the solid can be obtained by careful removal of water under reduced pressure.
-
Characterization:
-
Infrared (IR) Spectroscopy: To confirm the fac-tricarbonyl arrangement, which typically shows three C≡O stretching bands.
-
1H NMR Spectroscopy: To confirm the coordination of the bipyridine ligand.
-
UV-Vis Spectroscopy: To determine the absorption maxima required for photoexcitation.
-
Mass Spectrometry: To confirm the molecular weight of the complex cation.
In Vitro Phototoxicity Assay
This protocol outlines the determination of the light-induced cytotoxicity of the rhenium complex.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
fac-[Re(CO)3(bpy)(H2O)][NO3] stock solution (in DMSO or water)
-
96-well cell culture plates
-
Light source with a wavelength corresponding to the absorption maximum of the complex (e.g., 365 nm or 405 nm LED array)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Incubation:
-
Prepare serial dilutions of the rhenium complex in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted complex solutions.
-
Include wells with medium only as a negative control.
-
Incubate the plates for a predetermined time (e.g., 4-24 hours).
-
-
Irradiation:
-
For the "Light" group, expose the 96-well plate to the light source for a specific duration to deliver a defined light dose (e.g., 1-10 J/cm²).
-
Keep a duplicate plate, the "Dark" group, wrapped in aluminum foil to prevent light exposure.
-
-
Post-Irradiation Incubation:
-
After irradiation, replace the medium containing the complex with fresh complete medium.
-
Incubate both "Light" and "Dark" plates for another 24-48 hours.
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a commercial solubilizer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot cell viability against the complex concentration and determine the IC50 values for both the "Light" and "Dark" conditions using non-linear regression.
-
Cellular Uptake and Localization
This protocol uses fluorescence microscopy to visualize the cellular accumulation of the luminescent rhenium complex.
Materials:
-
Cancer cell line
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
fac-[Re(CO)3(bpy)(H2O)][NO3]
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI for nucleus, and a set for the rhenium complex emission)
-
Hoechst 33342 or DAPI for nuclear staining
-
MitoTracker dye for mitochondrial staining (optional)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere for 24 hours.
-
Compound Incubation: Treat the cells with a non-toxic concentration of the rhenium complex (e.g., 1-10 µM) and incubate for various time points (e.g., 1, 4, 12, 24 hours).
-
Staining:
-
In the last 30 minutes of incubation, add Hoechst 33342 to stain the nucleus. If desired, a mitochondrial or other organelle-specific dye can also be added.
-
Wash the cells three times with PBS.
-
Add fresh medium or PBS for imaging.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using the appropriate channels for the rhenium complex luminescence and the organelle stains.
-
Overlay the images to determine the subcellular localization of the complex.
-
Mandatory Visualizations
Signaling Pathway of Photodynamic Therapy
Caption: General mechanism of photodynamic therapy (PDT).
Experimental Workflow for In Vitro Phototoxicity
Caption: Workflow for assessing in vitro phototoxicity.
Logical Relationship for Photosensitizer Development
Caption: Development pipeline for a novel photosensitizer.
References
- 1. Cytotoxicity, cellular localization and photophysical properties of Re(I) tricarbonyl complexes bound to cysteine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Emergence of Rhenium(I) Tricarbonyl Complexes as Photosensitisers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhenium(I) Tricarbonyl Complexes As Photosensitisers | Encyclopedia MDPI [encyclopedia.pub]
- 4. Towards cancer cell-specific phototoxic organometallic rhenium(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anticancer Studies of fac-[Re(CO)3(L6)(H2O)][NO3]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound fac-[Re(CO)3(L6)(H2O)][NO3], where L6 is the bidentate ligand (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline, is a member of the promising class of rhenium(I) tricarbonyl complexes investigated for their potential as anticancer agents. These organometallic compounds are of interest due to their stability, unique photophysical properties, and diverse mechanisms of action, which often differ from traditional platinum-based chemotherapeutics. This document provides detailed application notes and protocols for the in vitro evaluation of this specific rhenium complex, based on published research.
The core structure, fac-[Re(CO)3]+, is kinetically inert, which can enhance the complex's half-life, allowing it to reach its biological target. The lipophilicity and electronic properties of the extensive π-conjugated imidazo[4,5-f][1][2]phenanthroline-based ligand (L6) are thought to play a crucial role in the compound's cellular uptake, localization, and cytotoxic activity.
Mechanism of Action
Studies on fac-[Re(CO)3(L6)(H2O)][NO3] and related complexes have revealed a multi-faceted mechanism of anticancer action. Unlike many traditional anticancer agents that primarily target DNA, this complex exhibits distinct intracellular behaviors.
Upon cellular uptake, the complex has been shown to accumulate predominantly in the nucleus.[3][4] While it can induce apoptosis, this is not considered the primary cell death pathway.[3][4] A significant aspect of its activity involves the induction of mitochondrial dysfunction, leading to a downregulation of ATP production.[3] The generation of reactive oxygen species (ROS) and subsequent DNA damage are also implicated in the cytotoxic effects of similar rhenium complexes with imidazo[4,5-f][1][2]phenanthroline-based ligands.[1]
Data Presentation
In Vitro Cytotoxicity
The cytotoxic activity of fac-[Re(CO)3(L6)(H2O)][NO3] has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI) |
| fac-[Re(CO)3(L6)(H2O)][NO3] | PC3 | Prostate Adenocarcinoma | 72 | 0.05 ± 0.01 | 26 |
| fac-[Re(CO)3(L6)(H2O)][NO3] | RPE-1 | Normal Retinal Pigment Epithelial | 72 | 1.3 ± 0.2 | - |
| Cisplatin | PC3 | Prostate Adenocarcinoma | 72 | 3.5 ± 0.4 | 1.1 |
| Cisplatin | RPE-1 | Normal Retinal Pigment Epithelial | 72 | 3.8 ± 0.6 | - |
Data sourced from Visser, Gasser, and Schutte-Smith et al.[3][4] Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard procedures adapted for the evaluation of rhenium(I) tricarbonyl complexes.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of the complex that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., PC3) and a non-cancerous control cell line (e.g., RPE-1)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin/streptomycin)
-
fac-[Re(CO)3(L6)(H2O)][NO3] stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the rhenium complex in complete medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., PC3)
-
6-well plates
-
fac-[Re(CO)3(L6)(H2O)][NO3]
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the rhenium complex at its IC50 and 2x IC50 concentrations for 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
FITC-negative, PI-negative: Live cells
-
FITC-positive, PI-negative: Early apoptotic cells
-
FITC-positive, PI-positive: Late apoptotic/necrotic cells
-
FITC-negative, PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line (e.g., PC3)
-
6-well plates
-
fac-[Re(CO)3(L6)(H2O)][NO3]
-
70% ethanol (B145695) (ice-cold)
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the rhenium complex at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro anticancer evaluation.
Proposed Mechanism of Action
References
- 1. Re(I)[2-aryl-1 H-imidazo[4,5- f][1,10]phenanthroline] tricarbonyl chloride complexes for selective cancer therapy via a potential DNA damage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Analyzing the Stability of fac-[Re(CO)3(L6)(H2O)][NO3]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for assessing the stability of the rhenium-based complex, fac-[Re(CO)3(L6)(H2O)][NO3]. The stability of such complexes is a critical parameter for their application in radiopharmaceuticals and as imaging agents. The following sections detail the experimental methodologies, data presentation, and logical workflows for a thorough stability analysis.
Introduction
Rhenium(I) tricarbonyl complexes, such as fac-[Re(CO)3(L6)(H2O)][NO3], are a significant class of compounds in medicinal and inorganic chemistry. Their luminescent properties and the favorable radioactive decay characteristics of rhenium isotopes make them suitable for various applications, including biological imaging and radiotherapy. The fac-[Re(CO)3]+ core is known for its remarkable stability, which is essential for in vivo applications to prevent the release of toxic free metal ions or the formation of undesired species.[1] The stability of these complexes is influenced by the nature of the coordinating ligands (L6 in this case), the solvent, pH, and the presence of competing ligands in the biological milieu.[2][3][4]
This document outlines key experimental protocols to evaluate the kinetic and thermodynamic stability of the title complex in various relevant media.
Key Analytical Techniques for Stability Assessment
The stability of fac-[Re(CO)3(L6)(H2O)][NO3] can be monitored by observing changes in its spectroscopic signature or by chromatographically separating the parent complex from its degradation products over time. The primary techniques employed for this purpose are:
-
UV-Visible (UV-Vis) Spectroscopy: To monitor the integrity of the complex by observing changes in its electronic absorption spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect structural changes, ligand dissociation, or solvent coordination.
-
High-Performance Liquid Chromatography (HPLC): To quantify the parent complex and identify any degradation products or new species formed.
-
Luminescence Spectroscopy: To assess changes in the emissive properties of the complex, which can be sensitive to its coordination environment.
-
Mass Spectrometry (MS): To identify the parent complex and any new species formed upon decomposition or ligand exchange.
Application Note 1: General Stability Assessment using UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy is a straightforward and non-destructive method to monitor the stability of a complex in solution. The electronic absorption spectrum of a fac-[Re(CO)3]+ complex is characterized by ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) bands.[5] Any change in the coordination sphere, such as ligand dissociation or substitution, will likely alter the position (λmax) and intensity (molar absorptivity, ε) of these bands.
Experimental Protocol
-
Solution Preparation:
-
Prepare a stock solution of fac-[Re(CO)3(L6)(H2O)][NO3] of known concentration (e.g., 1 mM) in a suitable solvent (e.g., methanol, PBS buffer pH 7.4).
-
Prepare the test solutions by diluting the stock solution to a final concentration suitable for UV-Vis measurements (e.g., 10-50 µM) in the desired medium (e.g., PBS, cell culture medium, DMSO/water mixtures).[3][4]
-
-
Measurement:
-
Record the initial UV-Vis spectrum of the test solution at t=0 over a relevant wavelength range (e.g., 200-600 nm).
-
Incubate the test solution under controlled conditions (e.g., 37 °C to mimic physiological temperature).
-
Record the UV-Vis spectra at regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).[4]
-
-
Data Analysis:
-
Overlay the spectra to visually inspect for any changes, such as shifts in λmax or changes in absorbance.
-
Plot the absorbance at the MLCT band maximum against time to quantify the stability. A stable complex will show minimal change in its spectrum over the incubation period.[4]
-
Data Presentation
Table 1: UV-Vis Stability Data for fac-[Re(CO)3(L6)(H2O)][NO3] in PBS (pH 7.4) at 37 °C
| Time (hours) | Absorbance at λmax (e.g., 370 nm) | % Remaining |
| 0 | 0.500 | 100 |
| 1 | 0.498 | 99.6 |
| 4 | 0.495 | 99.0 |
| 8 | 0.492 | 98.4 |
| 12 | 0.491 | 98.2 |
| 24 | 0.488 | 97.6 |
Application Note 2: Structural Integrity Analysis by NMR Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provides detailed structural information about the complex in solution. The appearance of new signals, or changes in the chemical shifts and coupling constants of the existing signals, can indicate ligand dissociation, isomerization, or coordination of solvent molecules.[4][6]
Experimental Protocol
-
Sample Preparation:
-
Dissolve a sample of fac-[Re(CO)3(L6)(H2O)][NO3] (e.g., 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD, D2O).
-
The choice of solvent is critical; for example, DMSO can potentially coordinate to the metal center.[4]
-
-
Measurement:
-
Acquire a ¹H NMR spectrum at t=0.
-
Incubate the NMR tube at a controlled temperature (e.g., 25 °C or 37 °C).
-
Acquire subsequent ¹H NMR spectra at various time points (e.g., 1, 6, 24 hours).[4]
-
-
Data Analysis:
-
Compare the spectra over time. Look for:
-
The appearance of new peaks, which could indicate the formation of new species.
-
A decrease in the integration of the peaks corresponding to the parent complex.
-
Changes in chemical shifts, which might suggest a change in the coordination environment.
-
-
Integration of the signals can be used to quantify the percentage of the intact complex remaining.[6]
-
Data Presentation
Table 2: ¹H NMR Stability Data for fac-[Re(CO)3(L6)(H2O)][NO3] in DMSO-d6 at 25 °C
| Time (hours) | Integral of a characteristic L6 proton signal | % Remaining | Observations |
| 0 | 1.00 | 100 | Clean spectrum of the parent complex. |
| 6 | 0.98 | 98 | No significant new signals observed. |
| 24 | 0.97 | 97 | Minor new signals appearing in the aromatic region. |
Application Note 3: Quantitative Stability and Degradation Profile by HPLC
Principle: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating the parent complex from potential impurities, degradation products, or species formed from ligand exchange reactions.[2][6] By monitoring the peak area of the parent complex over time, its stability can be accurately quantified.
Experimental Protocol
-
Method Development:
-
Develop an HPLC method capable of resolving the parent complex from potential impurities. A typical method might use a C18 column with a gradient elution of water and acetonitrile, both containing a modifier like 0.1% trifluoroacetic acid (TFA).
-
Detection is typically performed using a UV-Vis detector set to the λmax of the complex.
-
-
Stability Study:
-
Incubate the complex in the desired medium (e.g., PBS, human serum) at 37 °C.
-
At specified time points, withdraw an aliquot of the sample.
-
Quench any reaction if necessary (e.g., by rapid freezing or dilution in the mobile phase).
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact complex based on its retention time.
-
Calculate the percentage of the complex remaining at each time point by comparing its peak area to the peak area at t=0.
-
The appearance of new peaks can be monitored to identify and quantify degradation products.
-
Data Presentation
Table 3: HPLC Stability Data for fac-[Re(CO)3(L6)(H2O)][NO3] in Human Serum at 37 °C
| Time (hours) | Retention Time (min) | Peak Area | % Remaining |
| 0 | 15.2 | 1,250,000 | 100 |
| 2 | 15.2 | 1,225,000 | 98.0 |
| 6 | 15.2 | 1,187,500 | 95.0 |
| 12 | 15.2 | 1,125,000 | 90.0 |
| 24 | 15.2 | 1,050,000 | 84.0 |
Visualizations
Experimental Workflow for Stability Analysis
Caption: General experimental workflow for assessing the stability of the rhenium complex.
Logical Relationship of Stability Factors
Caption: Key factors that influence the stability of the rhenium complex.
References
- 1. Induced fac – mer rearrangements in {M(CO) 3 } + complexes (M = Re, 99(m) Tc) by a PNP ligand - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03992G [pubs.rsc.org]
- 2. Influence of bidentate ligand donor types on the formation and stability in 2 + 1 fac -[M I (CO) 3 ] + (M = Re, 99m Tc) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT04282A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Methodology for Assessing the Bioactivity of fac-[Re(CO)3(L6)(H2O)][NO3]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhenium(I) tricarbonyl complexes, characterized by the facial fac-[Re(CO)3]+ core, are a promising class of organometallic compounds with significant potential as therapeutic agents.[1][2] These complexes have demonstrated potent anticancer and antimicrobial activities, often through mechanisms of action distinct from currently used drugs.[3][4] The bioactivity of these complexes can be finely tuned by modifying the ancillary ligands, which influence their lipophilicity, cellular uptake, and intracellular targets. This document outlines a comprehensive methodology for assessing the bioactivity of a representative complex, fac-[Re(CO)3(L6)(H2O)][NO3], where L6 is a placeholder for a bidentate diimine ligand (e.g., 2,9-dimethyl-1,10-phenanthroline). The protocols provided herein cover the evaluation of its anticancer and antimicrobial properties.
The unique characteristics of rhenium tricarbonyl complexes, such as their intrinsic luminescence and stability, make them suitable for a combination of diagnostic and therapeutic applications, a concept known as "theranostics".[1] Their demonstrated ability to circumvent common drug resistance mechanisms, such as those seen with cisplatin, further highlights their potential in oncology.[3][5]
Anticancer Activity Assessment
A primary application of rhenium tricarbonyl complexes is in cancer therapy.[1][6][7] The following protocols are designed to determine the cytotoxic effects of the complex on cancer cells and to elucidate its mechanism of action.
In Vitro Cytotoxicity Screening
The initial step in assessing anticancer activity is to determine the concentration at which the complex inhibits cancer cell growth. The MTT assay is a widely used colorimetric method for this purpose.[8][9][10]
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa for cervical cancer, A2780 for ovarian cancer) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[11]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of fac-[Re(CO)3(L6)(H2O)][NO3] in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the rhenium complex. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the complex required to inhibit cell growth by 50%.
-
Mechanism of Action Studies
Understanding how the rhenium complex induces cell death is crucial. The following assays can help determine if the mechanism involves apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the rhenium complex at its IC50 and 2x IC50 concentrations for 24 hours.
-
-
Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).
-
Cellular Uptake Analysis
To confirm that the rhenium complex enters the cancer cells, its intracellular concentration can be measured.
Protocol: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Cell Treatment and Lysis:
-
Treat a known number of cells with the rhenium complex at its IC50 concentration for a specific time period (e.g., 24 hours).
-
Wash the cells thoroughly with PBS to remove any extracellular complex.
-
Lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation and Analysis:
Data Presentation: Anticancer Activity
| Parameter | Cancer Cell Line | fac-[Re(CO)3(L6)(H2O)][NO3] | Cisplatin (Control) |
| IC50 (µM) | HeLa | Value | Value |
| A2780 | Value | Value | |
| Apoptosis (%) | A2780 (at IC50) | Value | Value |
| Cellular Uptake (ng Re/10^6 cells) | A2780 (at IC50) | Value | N/A |
Antimicrobial Activity Assessment
Rhenium tricarbonyl complexes have also shown promise as antimicrobial agents, particularly against Gram-positive bacteria.[12][13][14]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
Protocol: Broth Microdilution Method
-
Bacterial Strains and Culture:
-
Use standard strains of bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Grow the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of the rhenium complex in the broth medium in a 96-well plate.[17]
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in broth without the complex) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the complex at which no visible bacterial growth is observed.[16]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Determination
-
Subculturing:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Spread the aliquot onto an agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
-
Incubation and Analysis:
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
-
Data Presentation: Antimicrobial Activity
| Microorganism | fac-[Re(CO)3(L6)(H2O)][NO3] | Vancomycin (Control) |
| MIC (µg/mL) | MIC (µg/mL) | |
| S. aureus (Gram-positive) | Value | Value |
| E. coli (Gram-negative) | Value | Value |
| MBC (µg/mL) | MBC (µg/mL) | |
| S. aureus (Gram-positive) | Value | Value |
| E. coli (Gram-negative) | Value | Value |
Visualizations
Caption: Workflow for assessing the bioactivity of the rhenium complex.
Caption: Potential apoptotic pathway induced by the rhenium complex.
References
- 1. Anticancer and Antibiotic Rhenium Tri- and Dicarbonyl Complexes: Current Research and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sonar.ch [sonar.ch]
- 3. In vitro anticancer activity and in vivo biodistribution of rhenium(I) tricarbonyl aqua complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Anticancer Activity of a Rhenium(I) Tricarbonyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring ovarian cancer cell resistance to rhenium anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. Antimicrobial Activity of Rhenium Di- and Tricarbonyl Diimine Complexes: Insights on Membrane-Bound S. aureus Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Rhenium Di- and Tricarbonyl Diimine Complexes: Insights on Membrane-Bound S. aureus Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. apec.org [apec.org]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Photocatalytic Applications of fac-[Re(CO)3(L)(H2O)][NO3] Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium(I) tricarbonyl complexes, particularly those with the general formula fac-[Re(CO)₃(N^N)X]ⁿ⁺ (where N^N is a diimine ligand and X is an ancillary ligand), have emerged as a significant class of photosensitizers and photocatalysts.[1][2][3] Their robust photophysical properties, including strong absorption in the visible spectrum and long-lived excited states, make them highly suitable for driving a variety of chemical transformations.[4][5] The primary application of these complexes lies in the photocatalytic reduction of carbon dioxide (CO₂), a process of immense interest for converting a greenhouse gas into valuable chemical feedstocks like carbon monoxide (CO).[6][7] This document provides a detailed overview of the practical use of fac-[Re(CO)₃(L)(H₂O)][NO₃] and its analogs in photocatalysis, with a focus on CO₂ reduction.
While specific data for fac-[Re(CO)₃(L₆)(H₂O)][NO₃] is not extensively available in the cited literature, the protocols and data presented here are based on closely related and well-studied rhenium tricarbonyl complexes. These notes are intended to serve as a practical guide for researchers exploring the photocatalytic potential of this family of compounds.
Key Application: Photocatalytic CO₂ Reduction
The most prominent application of fac-rhenium(I) tricarbonyl complexes is the photocatalytic reduction of CO₂ to CO.[6][8] This transformation is typically carried out in a homogeneous system under visible light irradiation, employing a sacrificial electron donor.[1][2] The general reaction scheme involves the photoexcitation of the Re complex, followed by reductive quenching by the electron donor. The reduced catalyst then binds and reduces a CO₂ molecule, releasing CO and regenerating the catalyst for the next cycle.
Quantitative Data Summary
The photocatalytic performance of rhenium tricarbonyl complexes is highly dependent on the nature of the diimine ligand, the ancillary ligand, and the reaction conditions. The following table summarizes key performance metrics for several representative fac-[Re(CO)₃(N^N)X]ⁿ⁺ complexes in the photocatalytic reduction of CO₂.
| Complex | Ligand (N^N) | Sacrificial Donor | Solvent | Irradiation Wavelength (nm) | TON (CO) | CO Selectivity (%) | Reference |
| Re(bpy-COOH) | 2,2'-bipyridine-4,4'-dicarboxylic acid | TEOA | DMF/TEOA (5:1) | 408 | 5.46 (at 100 min) | 99.0 | [6][8] |
| Re(Hphtr) | 3-(pyridin-2-yl)-5-phenyl-1,2,4-triazole | TEOA | DMF/TEOA (5:1) | 368 | 1.56 (at 100 min) | 97.9 | [6][8] |
| Re(Hpytr) | 3-(2-pyridyl)-1,2,4-triazole | TEOA | DMF/TEOA (5:1) | 368 | 0.51 (at 100 min) | 92.8 | [6][8] |
| fac-[Re(dcbH₂)(CO)₃(Cl)] | 4,4'-dicarboxylic acid-2,2'-bipyridine | TEOA | DMF/TEOA | Visible Light | 9 (in solution) | - | [9] |
| fac-[Re(dcbH₂)(CO)₃(Cl)] on Niobate Nanoscrolls | 4,4'-dicarboxylic acid-2,2'-bipyridine | TEOA | DMF/TEOA | Visible Light | 58 | - | [9] |
TEOA: Triethanolamine, DMF: Dimethylformamide, TON: Turnover Number
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic CO₂ Reduction
This protocol outlines a typical experimental setup for evaluating the photocatalytic activity of a rhenium tricarbonyl complex for CO₂ reduction in a homogeneous solution.
Materials:
-
fac-[Re(CO)₃(L)(H₂O)][NO₃] or analogous rhenium complex
-
Solvent (e.g., DMF:TEOA 5:1 v/v)[8]
-
High-purity CO₂ gas (99.999%)[8]
-
Inert gas (e.g., Argon, 99.95%)[8]
-
Photoreactor equipped with a visible light source (e.g., LED lamp, λ > 400 nm) and a magnetic stirrer
-
Gas-tight reaction vessel (e.g., quartz cuvette or glass vial with a septum)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Solution Preparation: Prepare a stock solution of the rhenium complex in the chosen solvent system (e.g., 1 mg of complex in 0.75 mL of DMF:TEOA 5:1 v/v).[8]
-
Reaction Setup: Transfer the catalyst solution to the gas-tight reaction vessel.
-
Degassing: Purge the solution with an inert gas (e.g., Argon) for 10-15 minutes to remove any dissolved oxygen.[8]
-
CO₂ Saturation: Subsequently, purge the solution with high-purity CO₂ gas for 15-20 minutes to ensure saturation.[8] Seal the vessel tightly.
-
Irradiation: Place the reaction vessel in the photoreactor and begin irradiation with the visible light source while maintaining constant stirring.[8]
-
Product Analysis: At specific time intervals, withdraw a small aliquot of the headspace gas from the reaction vessel using a gas-tight syringe and inject it into a GC to quantify the amount of CO and H₂ produced.
-
Data Analysis: Calculate the Turnover Number (TON) for CO production using the following formula: TON(CO) = (moles of CO produced) / (moles of Re catalyst).
Visualizations
Photocatalytic Cycle for CO₂ Reduction
The following diagram illustrates the generally accepted mechanism for the photocatalytic reduction of CO₂ by a fac-[Re(CO)₃(N^N)X]ⁿ⁺ complex.
Caption: Generalized photocatalytic cycle for CO₂ reduction by a Re(I) tricarbonyl complex.
Experimental Workflow
The diagram below outlines the key steps in a typical photocatalytic experiment.
Caption: Workflow for a photocatalytic CO₂ reduction experiment.
Conclusion
fac-Rhenium(I) tricarbonyl complexes are versatile and efficient photocatalysts, particularly for the conversion of CO₂ to CO. While the specific ligand sphere significantly influences their catalytic activity, the general principles and experimental protocols outlined in these application notes provide a solid foundation for researchers working with this class of compounds. Further optimization of reaction conditions and ligand design holds the potential for even more efficient and selective photocatalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. Photochemistry of Rhenium(i) Diimine Tricarbonyl Complexes in Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines [mdpi.com]
- 6. Photocatalytic CO2 reduction of Rhenium tricarbonyl complexes with high CO selectivity under visible light | E3S Web of Conferences [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
Application Note and Protocols for Measuring the Luminescence of fac-[Re(CO)₃(L6)(H₂O)][NO₃]
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup and protocols for the measurement of the luminescence properties of the rhenium(I) tricarbonyl complex, fac-[Re(CO)₃(L6)(H₂O)][NO₃].
Introduction
Rhenium(I) tricarbonyl complexes are a class of organometallic compounds that have garnered significant interest for their rich photophysical properties, including intense and long-lived luminescence.[1] These characteristics make them promising candidates for applications in bioimaging, sensing, and as photosensitizers in photodynamic therapy.[2] The complex fac-[Re(CO)₃(L6)(H₂O)][NO₃] is expected to exhibit luminescence from a metal-to-ligand charge transfer (³MLCT) excited state.[3] The precise characterization of its luminescent properties, such as emission wavelength, quantum yield, and lifetime, is crucial for evaluating its potential in various applications.
This application note outlines the necessary instrumentation, sample preparation, and measurement protocols to obtain high-quality and reproducible luminescence data for this and similar rhenium complexes.
Data Presentation
The following tables summarize typical photophysical data for related fac-Re(I) tricarbonyl complexes, which can serve as a reference for the expected properties of fac-[Re(CO)₃(L6)(H₂O)][NO₃].
Table 1: Photophysical Data for Selected fac-[Re(CO)₃(NN)(L)]ⁿ⁺ Complexes in Acetonitrile at 298 K.
| Complex | λem (nm) | Φem | τ (ns) | Reference |
| fac-[Re(ampy)(CO)₃(phen)]⁺ | 560 | 0.091 | 560 | [4] |
| fac-[Re(ampy)(CO)₃(bpy)]⁺ | 568 | 0.024 | 100 | [4] |
| fac-[Re(CO)₃(phen)(py)]⁺ | - | 0.020 | 1600 | [5] |
| fac-[Re(CO)₃(dpq)(py)]⁺ | - | 0.012 | 450 | [5] |
| fac-[Re(CO)₃(pzH)(pypzH)]OTf (3a) | - | 0.03 | 220 | [6] |
| fac-[Re(CO)₃(pzH)(pypz)] (4a) | - | 0.58 | 869 | [6] |
NN = diimine ligand (e.g., phen, bpy, dpq); L = ancillary ligand (e.g., ampy, py); Φem = emission quantum yield; τ = excited-state lifetime.
Table 2: Solvent Effects on the Photophysical Properties of an Asymmetric fac-Re(I) Tricarbonyl Complex.
| Solvent | λem (nm) | Φem | τ (ns) | Reference |
| Acetonitrile | 564 | 0.001 | 85 | [3] |
| Water | 580 | 0.002 | 100 | [3] |
Experimental Protocols
This section provides detailed methodologies for luminescence measurements.
-
fac-[Re(CO)₃(L6)(H₂O)][NO₃] complex of high purity
-
Spectroscopic grade solvents (e.g., acetonitrile, dichloromethane, methanol)[7]
-
High-purity inert gas (argon or nitrogen) for deoxygenation
-
Standard fluorophore for quantum yield determination (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or [Ru(bpy)₃]Cl₂ in water)[7]
-
Volumetric flasks and pipettes
-
Quartz cuvettes with a 1 cm path length
A spectrofluorometer equipped with the following components is required:
-
Excitation Source: High-pressure xenon arc lamp.[8]
-
Monochromators: Grating monochromators for both excitation and emission pathways to allow for wavelength selection.[9]
-
Detector: A sensitive detector, such as a photomultiplier tube (PMT), suitable for the emission wavelength range of the complex.[8]
-
Sample Holder: A thermostatted cuvette holder to maintain a constant sample temperature.[7]
-
Data Acquisition System: Software for instrument control, data acquisition, and spectral correction.
Proper sample preparation is critical for accurate and reproducible luminescence measurements.[7]
-
Stock Solution Preparation: Prepare a stock solution of fac-[Re(CO)₃(L6)(H₂O)][NO₃] in a suitable spectroscopic grade solvent (e.g., acetonitrile). The choice of solvent can influence the luminescence properties.[3]
-
Working Solution Preparation: From the stock solution, prepare a series of dilutions in the chosen solvent. The concentration should be adjusted so that the absorbance of the solution at the excitation wavelength is below 0.05 to minimize inner filter effects.[7][10]
-
Deoxygenation: Oxygen is an efficient quencher of triplet excited states and can significantly reduce the luminescence intensity and lifetime of rhenium complexes.[7] Deoxygenate the sample solutions by gently bubbling with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes prior to measurement. The cuvette should be sealed to prevent re-exposure to air.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths. Typical values are between 2 and 10 nm, depending on the sample's brightness and the desired spectral resolution.
-
Set the scan speed and the data interval.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum emission.
-
Scan the excitation monochromator over a range of wavelengths to determine the optimal excitation wavelength. The excitation spectrum should ideally match the absorption spectrum of the complex.[7]
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined optimal excitation wavelength.
-
Scan the emission monochromator to record the luminescence spectrum.
-
-
Blank Measurement: Record the spectrum of the pure, deoxygenated solvent under the same conditions to identify and subtract any background signals, such as Raman scattering.[11]
The relative quantum yield can be determined by comparing the integrated emission intensity of the sample to that of a well-characterized standard.
-
Prepare solutions of the sample and the standard with closely matched absorbances at the same excitation wavelength (absorbance < 0.05).
-
Measure the emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Luminescence lifetime measurements are typically performed using Time-Correlated Single Photon Counting (TCSPC).
-
Excite the sample with a pulsed light source (e.g., a laser diode or a pulsed lamp) at the appropriate wavelength.
-
The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of these delay times is constructed, which represents the decay of the luminescence intensity over time.
-
The lifetime (τ) is determined by fitting the decay curve to an exponential function. For multi-exponential decays, more complex fitting models are required.
Mandatory Visualizations
The following diagrams illustrate the key processes and workflows described in this application note.
Caption: Jablonski diagram illustrating the photophysical processes in a fac-Re(I) tricarbonyl complex.
Caption: Workflow for the comprehensive luminescence characterization of the rhenium complex.
References
- 1. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. scispace.com [scispace.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: fac-[Re(CO)3(L)(H2O)][NO3] as a Probe for Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhenium(I) tricarbonyl complexes, particularly those with the general formula fac-[Re(CO)₃(N,N)(L)]⁺ (where N,N is a diimine ligand), have garnered significant interest as versatile probes for biological systems. Their attractive photophysical properties, including strong luminescence, large Stokes shifts, long emission lifetimes, and high photostability, make them excellent candidates for cellular imaging. Furthermore, their tunable cytotoxic properties have positioned them as potential anticancer agents, offering mechanisms of action distinct from traditional platinum-based drugs.
This document provides detailed application notes and protocols for a representative water-soluble rhenium(I) tricarbonyl complex, fac-[Re(CO)₃(phen)(H₂O)][NO₃] (where 'phen' stands for 1,10-phenanthroline), as a luminescent probe for cellular imaging and a potential anticancer agent. The labile aqua ligand in this complex allows for interaction with and binding to biological targets.
Synthesis and Characterization
The synthesis of fac-[Re(CO)₃(phen)(H₂O)][NO₃] is typically achieved through a two-step process involving the synthesis of a precursor followed by ligand substitution.
Experimental Protocol: Synthesis of fac-[Re(CO)₃(phen)(H₂O)][NO₃]
Part 1: Synthesis of the precursor, fac-[Re(CO)₃(H₂O)₃]Br
-
Add Re(CO)₅Br to deionized water in a round-bottom flask equipped with a reflux condenser.
-
Reflux the mixture for 24 hours. The solution will become acidic.
-
Cool the resulting solution to room temperature.
-
Concentrate the solution under reduced pressure to yield fac-[Re(CO)₃(H₂O)₃]Br as a light green powder.
Part 2: Synthesis of fac-[Re(CO)₃(phen)(H₂O)][NO₃]
-
Dissolve the fac-[Re(CO)₃(H₂O)₃]Br precursor and an equimolar amount of 1,10-phenanthroline (B135089) in a methanol/water (1:1 v/v) mixture.
-
Reflux the solution for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of NaNO₃ or AgNO₃ to induce precipitation of the nitrate (B79036) salt.
-
Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under vacuum.
-
The final product can be characterized by ¹H NMR, FT-IR, and UV-Vis spectroscopy. The characteristic ν(C≡O) stretching frequencies in the IR spectrum (typically in the range of 1880-2035 cm⁻¹) confirm the presence of the fac-Re(CO)₃ core.
Data Presentation
Table 1: Photophysical Properties of Representative fac-[Re(CO)₃(diimine)(L)]ⁿ⁺ Complexes
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent |
| fac-[Re(CO)₃(phen)(py)]⁺ | ~370 | ~580 | 0.020 | 1.6 | CH₃CN |
| fac-[Re(CO)₃(phen)(H₂O)]⁺ | ~365 | ~590 | Not Reported | Not Reported | Aqueous Media |
| fac-[Re(CO)₃(4,7-diphenyl-phen)(py)]⁺ | ~375 | ~560 | 0.360 | 3.81 | CH₃CN |
| fac-[Re(CO)₃(bpy)(py)]⁺ | ~360 | ~585 | 0.015 | 0.45 | CH₃CN |
Note: Data is compiled from various sources for structurally similar complexes to provide a representative overview. 'phen' = 1,10-phenanthroline; 'bpy' = 2,2'-bipyridine; 'py' = pyridine.
Table 2: Cytotoxicity Data (IC₅₀ Values in µM) of Representative fac-[Re(CO)₃(diimine)(L)]ⁿ⁺ Complexes
| Complex | Cell Line | IC₅₀ (µM) | Notes |
| fac-[Re(CO)₃(L3)(H₂O)][NO₃]¹ | PC3 | 0.32 | 26-fold more selective for cancer cells over normal (RPE-1) cells. |
| Cisplatin | PC3 | ~6.7 | Reference compound. |
| fac-[Re(CO)₃(phen)(aspirin)] | HeLa | Active | Pro-drug that releases the active fac-[Re(CO)₃(phen)]⁺ core. |
| fac-[Re(CO)₃(benzimidazole derivative)Br] | MCF-7 | ~10-20 | Induces apoptosis. |
| fac-[Re(CO)₃(benzimidazole derivative)Br] | Caco-2 | ~10-20 | Induces apoptosis. |
¹L3 = (5-methoxyindole)imidazo[4,5-f]1,10-phenanthroline
Application 1: Luminescent Cellular Imaging
The inherent luminescence of fac-[Re(CO)₃(phen)(H₂O)]⁺ makes it a powerful tool for fluorescence microscopy. Its long lifetime allows for time-gated imaging, which can reduce background autofluorescence from biological samples.
Experimental Protocol: Cellular Staining and Fluorescence Microscopy
-
Cell Culture: Culture the desired cell line (e.g., HeLa, PC3) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂. Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Probe Preparation: Prepare a stock solution of fac-[Re(CO)₃(phen)(H₂O)][NO₃] in DMSO or a suitable aqueous buffer. The final concentration for staining will typically be in the low micromolar range (e.g., 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add fresh culture medium containing the desired concentration of the rhenium complex.
-
Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove any unbound complex.
-
Add fresh PBS or culture medium without phenol (B47542) red for imaging.
-
Image the cells using a confocal or epifluorescence microscope.
-
Excitation: Use an excitation wavelength appropriate for the complex's absorption maximum (e.g., 405 nm or a broader UV/blue excitation).
-
Emission: Collect emission in the expected range (e.g., 550-650 nm).
-
For co-localization studies, incubate with organelle-specific trackers (e.g., MitoTracker for mitochondria) according to the manufacturer's protocols before or after staining with the rhenium complex.
-
Visualization of Experimental Workflow
Cellular imaging workflow using the rhenium complex.
Application 2: Anticancer Drug Development
fac-Rhenium(I) tricarbonyl complexes have shown significant cytotoxicity against various cancer cell lines, often with IC₅₀ values in the low micromolar to nanomolar range. Their mechanism of action can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the fac-[Re(CO)₃(phen)(H₂O)][NO₃] complex in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the complex. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualization of a Plausible Signaling Pathway
Based on literature, these complexes can induce apoptosis through a mitochondria-mediated pathway, potentially involving the generation of ROS.
Proposed apoptotic pathway induced by the rhenium complex.
Conclusion
The fac-[Re(CO)₃(phen)(H₂O)][NO₃] complex is a versatile and promising probe for biological systems. Its robust photophysical properties make it an excellent candidate for advanced cellular imaging techniques, while its significant cytotoxicity against cancer cells highlights its potential in the development of novel anticancer therapeutics. The protocols and data presented here provide a foundation for researchers to explore and expand the applications of this class of rhenium complexes in their own work.
Application Notes and Protocols for Radiolabeling with the fac-[Re(CO)₃]⁺ Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the radiolabeling of biomolecules using the facial tricarbonyl rhenium core, fac-[Re(CO)₃(H₂O)₃]⁺. This organometallic precursor is a valuable tool in the development of radiopharmaceuticals, serving as a stable core for labeling a wide variety of molecules for diagnostic and therapeutic applications. The protocols outlined below are based on established methodologies and provide a framework for the successful radiolabeling of target molecules.
Overview of the Radiolabeling Strategy
The labeling strategy is centered around the substitution of the three labile water molecules in the fac-[Re(CO)₃(H₂O)₃]⁺ precursor with a tridentate chelating ligand that is covalently linked to a biomolecule of interest. The high stability of the Re-CO bonds ensures that the fac-[Re(CO)₃]⁺ core remains intact throughout the labeling process and in vivo. This methodology is analogous to the well-established chemistry of fac-[⁹⁹ᵐTc(CO)₃]⁺, allowing for the development of matched pairs of diagnostic (⁹⁹ᵐTc) and therapeutic (¹⁸⁶Re/¹⁸⁸Re) radiopharmaceuticals[1][2].
A common and efficient approach for this conjugation and labeling is the "Click-to-Chelate" strategy. This method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to simultaneously synthesize and conjugate a tridentate chelating system to the biomolecule, which can then be radiolabeled in a one-pot procedure[3][4].
Experimental Protocols
Preparation of the fac-[Re(CO)₃(H₂O)₃]⁺ Precursor
The triaqua tricarbonylrhenium(I) cation is a key starting material for labeling reactions.
Method 1: From [Re(CO)₅Br]
This method produces the bromide salt of the precursor.
-
Materials: [Re(CO)₅Br], distilled water.
-
Procedure:
-
Reflux [Re(CO)₅Br] in water for 24 hours.
-
Concentrate the resulting solution to isolate fac-[Re(CO)₃(H₂O)₃]Br as a microcrystalline light green powder.
-
The product is soluble in water and polar organic solvents[5].
-
Method 2: From K₃[Re(CO)₃(NCS)₃]
This method provides an alternative route to the precursor.
-
Materials: K₃[Re(CO)₃(NCS)₃], acidic cation exchange resin.
-
Procedure:
-
Prepare an aqueous solution of K₃[Re(CO)₃(NCS)₃].
-
Pass the solution through a column containing an acidic cation exchange resin.
-
The eluate will contain the fac-[Re(CO)₃(H₂O)₃]⁺ cation.
-
General Protocol for Radiolabeling a Ligand-Conjugated Biomolecule
This protocol describes the labeling of a biomolecule that has been pre-conjugated with a suitable tridentate chelating ligand (represented as L-Biomolecule).
-
Materials:
-
fac-[Re(CO)₃(H₂O)₃]⁺ solution
-
Ligand-conjugated biomolecule (L-Biomolecule)
-
Phosphate buffered saline (PBS), pH 7.4
-
Heating block or water bath
-
-
Procedure:
-
Dissolve the L-Biomolecule in PBS to a final concentration in the micromolar range (e.g., 10⁻⁵–10⁻⁶ M).
-
Add the fac-[Re(CO)₃(H₂O)₃]⁺ solution to the solution of the L-Biomolecule.
-
Heat the reaction mixture at 70-100°C for 20-30 minutes[3].
-
Allow the reaction to cool to room temperature.
-
Analyze the radiochemical purity using radio-HPLC.
-
One-Pot "Click-to-Chelate" Radiolabeling Protocol
This protocol is highly efficient for the simultaneous synthesis, conjugation, and radiolabeling of a biomolecule.
-
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-functionalized pro-chelator
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
-
fac-[Re(CO)₃(H₂O)₃]⁺ solution
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Heating block or water bath
-
-
Procedure:
-
In an aqueous buffer, mix the azide-functionalized biomolecule, the alkyne-functionalized pro-chelator, and the copper(I) catalyst.
-
Heat the mixture at 100°C for 20-30 minutes to facilitate the click reaction.
-
After a brief cooling period, add the fac-[Re(CO)₃(H₂O)₃]⁺ solution to the reaction mixture.
-
Heat the reaction again at 100°C for an additional 20-30 minutes to achieve radiolabeling[3].
-
Cool the reaction and analyze for radiochemical purity by radio-HPLC.
-
Data Presentation
The following tables summarize representative quantitative data from radiolabeling experiments with the analogous fac-[⁹⁹ᵐTc(CO)₃]⁺ core, which exhibits similar chemistry to the rhenium core[1].
| Ligand/Biomolecule | Radiolabeling Conditions | Radiochemical Conversion/Yield | HPLC Retention Time (t R ) | Reference |
| Dipicolylamine-based phosphanol (4a) | MES buffer/ethanol, pH 6.2, 100°C, 30 min | 87% | 20.2 min | [1] |
| Regular Click Ligand Peptide | PBS, pH 7.4, 100°C, 20-30 min | >95% | Not specified | [3] |
| Inverse Click Ligand Peptide | PBS, pH 7.4, 100°C, 20-30 min | <60% | Not specified | [3] |
| Compound | Description | HPLC Retention Time (t R ) | Reference |
| fac-[[⁹⁹ᵐTc]Tc(CO)₃(H₂O)₃]⁺ | Precursor | 14.1 min | [1] |
| fac-[[⁹⁹ᵐTc]Tc(CO)₃(4a)]⁺ | Labeled Product | 20.2 min | [1] |
| fac-[Re(CO)₃(4a)]Br | Non-radioactive Reference | 19.8 min | [1] |
| TcO₄⁻ | Impurity (pertechnetate) | 4.2 min | [1] |
Mandatory Visualizations
Experimental Workflow for General Radiolabeling
References
- 1. Strategic Evaluation of the Traceless Staudinger Ligation for Radiolabeling with the Tricarbonyl Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Biomolecules with Radiorhenium - a Review of the Bifunctional Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of fac-[Re(CO)₃(L)(H₂O)]⁺ Complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of fac-[Re(CO)₃(L)(H₂O)]⁺ complexes, including the specific target molecule fac-[Re(CO)₃(L6)(H₂O)][NO₃]. The information is designed to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, helping you to identify the cause and find a solution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | 1. Incomplete formation of the fac-[Re(CO)₃(H₂O)₃]⁺ precursor: The starting material for many of these syntheses is the labile aqua complex, which is formed from a precursor like [NEt₄]₂[ReBr₃(CO)₃] or Re(CO)₅Br.[1][2] | - Ensure the complete conversion of the starting material to the aqua complex. This can be facilitated by the addition of a silver salt (e.g., AgNO₃) to precipitate the bromide ions.[2] - The synthesis of the fac-[Re(CO)₃(H₂O)₃]⁺ precursor can be achieved in nearly quantitative yield by refluxing [Re(CO)₅]Br in water for 24 hours.[3] |
| 2. Incorrect pH: The pH of the reaction mixture can significantly influence the reaction. Basic conditions may lead to the formation of undesirable hydroxo-bridged rhenium compounds.[3] | - For reactions involving the fac-[Re(CO)₃(H₂O)₃]⁺ precursor, maintain a neutral or slightly acidic pH to prevent the formation of these byproducts.[3] - For specific ligands, the pH may need to be optimized. For example, reactions with some ligands are carried out at a pH of around 5.5.[4] | |
| 3. Competing Ligands: The presence of other potential ligands in the reaction mixture, such as counter-ions from the starting material (e.g., Br⁻), can compete with your target ligand for coordination to the rhenium center.[5] | - If using a bromide salt as a precursor, consider switching to a precursor with a less coordinating anion, like triflate or nitrate.[5] Alternatively, ensure the complete removal of bromide ions. | |
| Formation of a Mixture of Products | 1. Incomplete Substitution: The substitution of the three water molecules on the precursor may be incomplete, leading to a mixture of species. | - Increase the reaction time or temperature to favor the formation of the desired product. - Use a slight excess of your target ligand to drive the reaction to completion. |
| 2. Solvent Coordination: The solvent (e.g., methanol, acetonitrile) can sometimes coordinate to the rhenium center, leading to the formation of mixed-ligand complexes.[6] | - Choose a non-coordinating solvent for your reaction if possible. If a coordinating solvent is necessary, be aware of the potential for these side products and optimize purification methods accordingly. | |
| 3. Isomerization: Depending on the nature of the ligand, different isomers of the final complex may form. | - Characterize the product mixture carefully using techniques like NMR and HPLC to identify the different isomers.[7] - Adjusting reaction conditions such as temperature or solvent may favor the formation of a specific isomer. | |
| Product Instability | 1. Hydrolysis: The aqua ligand in the final product can be labile and may be substituted by other species in solution. In some cases, the Re-Cl bond in related complexes has been observed to undergo gradual hydrolysis in aqueous solution.[8] | - Store the final product in a dry, inert atmosphere. - For solution-based applications, be aware of the potential for ligand exchange and monitor the stability of the complex over time using techniques like ESI-MS.[8] |
| 2. CO Release: Although generally stable, the tricarbonyl motif can, in some instances, release a CO ligand, especially in protic solvents.[8] | - Monitor the integrity of the fac-[Re(CO)₃]⁺ core using IR spectroscopy, looking for changes in the characteristic C≡O stretching frequencies. |
Frequently Asked Questions (FAQs)
Q1: What is the best precursor for the synthesis of fac-[Re(CO)₃(L)(H₂O)]⁺ complexes?
A1: A common and effective precursor is the fac-[Re(CO)₃(H₂O)₃]⁺ cation.[3][9] This can be generated in situ from salts like [NEt₄]₂[ReBr₃(CO)₃] or by refluxing Re(CO)₅Br in water.[1][2][3] The lability of the aqua ligands makes them easily replaceable by the desired ligand.[3]
Q2: How can I monitor the progress of my reaction?
A2: Infrared (IR) spectroscopy is a powerful tool for monitoring these reactions. The fac-[Re(CO)₃]⁺ core exhibits characteristic C≡O stretching frequencies in the IR spectrum.[10] You can also use techniques like HPLC and ESI-MS to track the formation of your product and the disappearance of starting materials.[9]
Q3: What are the typical reaction conditions for the synthesis of these complexes?
A3: Reaction conditions can vary depending on the specific ligand. Many syntheses are carried out in refluxing water or methanol.[4][10] Reaction times can range from a few hours to overnight.[4][10] It is crucial to consult the literature for protocols involving similar ligands to determine the optimal conditions.
Q4: My ligand has low water solubility. What solvent should I use?
A4: While many preparations are performed in aqueous solutions, other polar organic solvents can be used.[3] Methanol and acetonitrile (B52724) are common alternatives.[6] However, be mindful that these solvents can sometimes coordinate to the rhenium center.[6]
Q5: How do I purify my final product?
A5: Purification methods will depend on the properties of your complex. Common techniques include recrystallization, precipitation, and column chromatography on silica (B1680970) gel.[6]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various fac-[Re(CO)₃]⁺ complexes. Note that the specific ligand "L6" is not explicitly detailed in the literature, so data for analogous complexes are provided for comparison.
| Precursor | Ligand | Solvent | Conditions | Yield | Reference |
| [NEt₄]₂[ReBr₃(CO)₃] | Picolinic acid | H₂O | 70°C, 3 h | 68% | [1] |
| [NEt₄]₂[ReBr₃(CO)₃] | Quinaldic acid | H₂O | 60°C, 1 h | 70% | [1] |
| Re(CO)₅Cl | TAME | Methanol | Reflux, 5 h | 74% | [10] |
| fac-[Re(CO)₃(H₂O)₃]⁺ | Thioether-bearing amino acids | Aqueous | Not specified | High yields | [7] |
Experimental Protocols
Protocol 1: Synthesis of the fac-[Re(CO)₃(H₂O)₃]Br Precursor
A nearly quantitative yield of fac-[Re(CO)₃(H₂O)₃]Br can be obtained by refluxing [Re(CO)₅]Br in water for 24 hours.[3] Upon concentrating the solution, the product is isolated as a microcrystalline light green powder.[3] This precursor is soluble in water and polar organic solvents.[3]
Protocol 2: General Synthesis of fac-[Re(CO)₃(L)(H₂O)]⁺ from [NEt₄]₂[ReBr₃(CO)₃]
This "2+1" mixed ligand approach involves the reaction of the precursor with a bidentate ligand to form an intermediate aqua complex, followed by the replacement of the labile aqua ligand.[11]
-
Dissolve [NEt₄]₂[ReBr₃(CO)₃] and the desired bidentate ligand (e.g., picolinic acid) in water.[1]
-
Stir the reaction mixture at an elevated temperature (e.g., 60-70°C) for a specified time (e.g., 1-3 hours).[1]
-
Cool the reaction mixture to room temperature.
-
Isolate the product, which may precipitate from the solution, by filtration. Wash with cold water and dry under vacuum.[1]
Visualizations
Caption: Workflow for the synthesis of fac-[Re(CO)₃(L6)(H₂O)]⁺.
Caption: Decision tree for troubleshooting low yield synthesis.
References
- 1. Synthesis and Characterization of Novel [2 + 1] Tricarbonyl Rhenium Complexes with the Hydrophilic Phosphine Ligands PTA and CAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tricarbonyl rhenium( i ) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03141E [pubs.rsc.org]
- 7. Re(CO) 3 Complexes Synthesized via an Improved Preparation of Aqueous f ac -[Re(CO) 3 (H 2 O) 3 ] + as an Aid in Assessing 99m Tc Imaging Agents. Structural Characterization and Solution Behavior of Complexes with Thioether-Bearing Amino Acids as Tridentate Ligands [periodicos.capes.gov.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis and toxicity of tripodal tricarbonyl rhenium complexes as radiopharmaceutical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
overcoming solubility issues with fac-[Re(CO)3(L6)(H2O)][NO3]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the rhenium complex fac-[Re(CO)3(L6)(H2O)][NO3].
Disclaimer: The ligand "L6" is not universally defined. For the purpose of this guide, it is assumed to be a bidentate N,N-donor ligand, such as a substituted 1,10-phenanthroline (B135089) or a related heterocyclic derivative, which are commonly used in the synthesis of rhenium tricarbonyl complexes for biological applications. The solubility of the complex is highly dependent on the specific structure and functional groups of the L6 ligand.
Troubleshooting Guide: Overcoming Solubility Issues
Users may encounter difficulties in dissolving fac-[Re(CO)3(L6)(H2O)][NO3] for their experiments. This guide provides a systematic approach to address these challenges.
Issue: The complex is poorly soluble in aqueous solutions.
-
Possible Cause: The overall hydrophobicity of the L6 ligand may be limiting the solubility of the complex in water. While the aqua ligand and nitrate (B79036) counter-ion contribute to water solubility, a large, nonpolar L6 ligand can dominate the molecule's properties.
-
Troubleshooting Steps:
-
Solvent Modification:
-
Co-solvents: Try dissolving the complex in a mixture of water and a water-miscible organic solvent. Common choices include DMSO, DMF, ethanol, or methanol. Start with a small percentage of the organic solvent and gradually increase it until the complex dissolves. Note that the presence of organic solvents may affect biological assays.[1][2]
-
pH Adjustment: The aqua ligand can be deprotonated to form a hydroxo complex. Depending on the pKa of the coordinated water and the nature of the L6 ligand, adjusting the pH of the aqueous solution might alter the charge and improve solubility. Use dilute acid or base to carefully modify the pH.
-
-
Temperature:
-
Gently warming the solution may increase the solubility. Use a water bath and monitor the temperature to avoid decomposition of the complex.
-
-
Sonication:
-
Use an ultrasonic bath to aid in the dissolution of suspended particles.
-
-
Issue: The complex precipitates out of solution upon dilution.
-
Possible Cause: The initial solvent may be suitable for a stock solution, but upon dilution into an aqueous buffer or cell culture medium, the solubility limit is exceeded.
-
Troubleshooting Steps:
-
Lower Stock Concentration: Prepare a more dilute stock solution in the initial organic solvent before further dilution into the aqueous medium.
-
Use of Surfactants or Solubilizing Agents: For in vitro studies, consider the use of biocompatible surfactants or solubilizing agents like Cremophor EL or Tween 80 at low, non-toxic concentrations. However, these should be used with caution as they can influence biological activity.
-
Pre-dilution: Instead of a single large dilution step, perform serial dilutions.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving fac-[Re(CO)3(L6)(H2O)][NO3]?
A1: Based on literature for similar rhenium tricarbonyl complexes, the following solvents can be considered, starting with the most common for biological studies:
-
Dimethyl sulfoxide (B87167) (DMSO): Often used to prepare stock solutions for biological assays.[1]
-
Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.
-
Methanol or Ethanol: May be suitable depending on the L6 ligand.[3][4]
-
Acetonitrile (B52724): Can be used, particularly for analytical purposes.[3]
-
Water: The aqua ligand suggests some degree of water solubility, though this is highly dependent on the L6 ligand.[2][5]
Q2: Can I exchange the nitrate counter-ion to improve solubility?
A2: Yes, ion exchange may alter the solubility profile. For instance, replacing nitrate with a more lipophilic anion like hexafluorophosphate (B91526) (PF6-) might increase solubility in non-polar organic solvents, while using a more hydrophilic anion could enhance aqueous solubility. However, this would require an additional synthetic step.
Q3: How does the coordinated water molecule affect solubility?
A3: The aqua ligand generally enhances water solubility through hydrogen bonding.[2][5] However, in some cases, this water molecule can be replaced by other solvent molecules or ligands present in the solution, which could either increase or decrease solubility.[6]
Q4: Is the complex stable in all solvents?
A4: Not necessarily. Rhenium(I) tricarbonyl complexes are generally kinetically inert, but the lability of the aqua ligand means it can be substituted by solvent molecules.[1][5] For example, dissolving the complex in acetonitrile could lead to the formation of fac-[Re(CO)3(L6)(CH3CN)][NO3]. It is advisable to check the stability of the complex in your chosen solvent over the timescale of your experiment, for instance by using UV-Vis or NMR spectroscopy.
Data Presentation
The choice of solvent is critical for overcoming solubility issues. The following table summarizes the properties of common solvents that can be used for fac-[Re(CO)3(L6)(H2O)][NO3].
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Water | 10.2 | 80.1 | 100 | Ideal for biological assays, but solubility may be limited by the L6 ligand. |
| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | 189 | A strong polar aprotic solvent, good for preparing stock solutions. |
| Acetonitrile | 5.8 | 37.5 | 82 | A polar aprotic solvent, often used in synthesis and for analytical techniques.[3] |
| Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | A polar aprotic solvent, similar to DMSO. |
| Methanol | 5.1 | 32.7 | 65 | A polar protic solvent.[3][4] |
| Ethanol | 4.3 | 24.5 | 78 | A polar protic solvent, generally less toxic than methanol. |
| Dichloromethane (DCM) | 3.1 | 9.1 | 40 | A non-polar solvent, useful for purification but not for aqueous applications.[7] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
-
Preparation: Weigh a small, accurate amount of fac-[Re(CO)3(L6)(H2O)][NO3] (e.g., 1 mg) into a clean vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Observation: Vortex the vial for 30 seconds and visually inspect for dissolution.
-
Incremental Solvent Addition: If the complex is not fully dissolved, add another measured volume of the solvent and vortex again. Repeat this process until the complex is fully dissolved or it becomes apparent that it is insoluble in that solvent.
-
Heating/Sonication: If the complex remains insoluble at room temperature, gently warm the solution in a water bath or place it in an ultrasonic bath for a few minutes to see if this aids dissolution.
-
Record Keeping: Carefully record the amount of complex and the volume of solvent required to achieve dissolution to determine the approximate solubility.
Mandatory Visualization
Caption: Workflow for determining the solubility of the complex.
Caption: Decision tree for addressing solubility challenges.
References
- 1. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anticancer activity and in vivo biodistribution of rhenium(I) tricarbonyl aqua complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricarbonyl rhenium( i ) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03141E [pubs.rsc.org]
- 4. Synthesis and Characterization of Novel [2 + 1] Tricarbonyl Rhenium Complexes with the Hydrophilic Phosphine Ligands PTA and CAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: fac-[Re(CO)3(L)(H2O)][NO3] Complexes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fac-[Re(CO)₃(L)(H₂O)][NO₃] complexes in aqueous solutions. The ligand, denoted as 'L', represents a generic bidentate or tridentate ligand commonly used in this class of compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My complex has precipitated out of the aqueous solution. What are the likely causes and how can I resolve this?
Answer: Precipitation of rhenium carbonyl complexes from aqueous solutions can be attributed to several factors:
-
pH-Dependent Solubility: The aqua ligand (H₂O) can be deprotonated to form a less soluble hydroxo ([Re(CO)₃(L)(OH)]) or even an oxo-bridged dimer species, especially in neutral to basic conditions. The pKₐ for the deprotonation of related aqua complexes is often near physiological pH.[1]
-
Ligand Exchange: The nitrate (B79036) counter-ion ([NO₃]⁻) or other anions in your buffer (e.g., phosphate, chloride) can potentially replace the aqua ligand, leading to a neutral, less water-soluble complex.
-
Solvent Polarity: If your experiment involves co-solvents, a decrease in the overall polarity of the solution can significantly reduce the solubility of the cationic complex.
Troubleshooting Steps:
-
Verify and Adjust pH: Measure the pH of your solution. If it is neutral or basic, try acidifying the solution slightly (e.g., with dilute HNO₃ or HClO₄) to protonate any hydroxo species back to the more soluble aqua form.
-
Review Buffer Composition: If using a buffer, consider if any components could act as competing ligands. Phosphate and chloride ions are known to coordinate with metal centers. If possible, switch to a non-coordinating buffer system.
-
Increase Polarity: If using a mixed-solvent system, try increasing the proportion of the aqueous component.
-
Re-dissolution Protocol: Gently warm the solution while stirring. If precipitation persists, consider filtering the solution, evaporating the solvent, and re-dissolving the complex in a fresh, slightly acidified aqueous solution.
Question: I've observed a color change in my solution over time. Does this indicate decomposition?
Answer: Yes, a color change often signifies a change in the coordination sphere of the rhenium center, which can be a result of decomposition or ligand exchange.
-
Ligand Substitution: The aqua ligand is labile and can be replaced by other ligands present in the solution.[2][3] This substitution alters the electronic environment of the Re(I) center, leading to a shift in the metal-to-ligand charge transfer (MLCT) absorption bands, which is observed as a color change.[4] For example, substitution of the aqua ligand with a halide can occur.
-
Formation of Hydroxo/Oxo Species: As mentioned, deprotonation at higher pH can lead to the formation of hydroxo-bridged dimers, which will have different photophysical properties compared to the monomeric aqua complex.[3]
-
CO Release: While the fac-[Re(CO)₃]⁺ core is generally stable, CO release can occur under certain conditions, such as upon exposure to UV light, leading to the formation of dicarbonyl species.[4][5]
Analytical Steps to Identify the Cause:
-
UV-Vis Spectroscopy: Monitor the solution over time. A shift in the λₘₐₓ of the MLCT band indicates a change in the coordination environment.
-
NMR Spectroscopy: ¹H NMR can confirm changes to the ligand 'L' or indicate the formation of new species in solution.
-
ESI-Mass Spectrometry: This technique is highly effective for identifying the exact mass of the species in solution, confirming ligand exchange or dimer formation.
Question: My experimental results (e.g., cytotoxicity, luminescence) are inconsistent between batches. What could be the cause?
Answer: Inconsistent results often stem from variations in the purity and stability of the complex in the stock and working solutions.
-
Stock Solution Degradation: The stability of the complex in solution, especially in solvents like DMSO, can be limited. Some complexes may be stable for 24 hours, while others show significant conversion to a DMSO adduct within hours.[1]
-
Incomplete Aqua Ligand Formation: The synthesis of the aqua complex from a halide precursor (e.g., fac-[Re(CO)₃(L)(Br)]) requires complete removal of the halide. Residual halide starting material will lead to a mixture of species in your stock.
-
Light Sensitivity: Many rhenium carbonyl complexes are photosensitive and can undergo ligand substitution or CO release upon exposure to light.[5][6]
Best Practices for Consistency:
-
Prepare Fresh Solutions: Always prepare aqueous working solutions fresh from a solid sample or a recently prepared, well-characterized stock solution.
-
Characterize Each Batch: Confirm the identity and purity of each new batch of the complex using techniques like NMR, IR spectroscopy (to check the ν(CO) bands), and elemental analysis.
-
Protect from Light: Store both solid samples and solutions in the dark or in amber vials to prevent photochemical reactions.
-
Standardize Solution Preparation: Use a consistent, documented procedure for preparing solutions, paying close attention to the solvent, pH, and concentration.
Frequently Asked Questions (FAQs)
What are the primary factors affecting the stability of fac-[Re(CO)₃(L)(H₂O)]⁺ in aqueous solution? The stability is primarily influenced by pH, the nature of other ions and potential ligands in the solution, temperature, and exposure to light. The charge and size of the metal ion, as well as the nature of the ligand 'L', are fundamental to the complex's inherent stability.[7][8]
How should I store aqueous solutions of the complex? For short-term storage, solutions should be kept refrigerated (2-8 °C) and protected from light. For longer-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. If a stock solution is required, preparing it in a non-coordinating solvent and storing it at low temperatures (-20 °C) may prolong its shelf life, but stability should be verified before use.
What is the expected behavior of the aqua ligand in solution? The aqua ligand is considered labile and is prone to substitution by other available donor molecules or anions in the solution.[2] It also has an acidic proton, meaning the complex can act as a weak acid, deprotonating to form a hydroxo complex (fac-[Re(CO)₃(L)(OH)]) in a pH-dependent equilibrium.[1][9]
How does pH influence the complex's stability? pH has a critical role.
-
Acidic pH (pH < 6): The aqua form, fac-[Re(CO)₃(L)(H₂O)]⁺, is the predominant and generally most stable species.
-
Neutral to Basic pH (pH > 7): The complex can deprotonate to form the neutral hydroxo species, fac-[Re(CO)₃(L)(OH)]. This can alter solubility and reactivity. The pKₐ₁ of the parent ion fac-[Re(CO)₃(H₂O)₃]⁺ is approximately 7.5.[1] The presence of ligand 'L' will modify this value. Further increases in pH can lead to the formation of anionic dihydroxo species or hydroxo-bridged dimers.[1]
Quantitative Stability Data
The stability and properties of these complexes are highly dependent on the specific ligand 'L'. The data below are for related rhenium carbonyl complexes and serve as a reference.
Table 1: pKₐ Values of Representative Rhenium Carbonyl Aqua Complexes
| Complex | pKₐ₁ | pKₐ₂ | Reference |
| fac-[Re(CO)₃(H₂O)₃]⁺ | 7.5 ± 0.2 | 9.3 ± 0.3 | [1] |
| fac-[Re(CO)₃(Tropolonato)(H₂O)] | 8.96 ± 0.02 | - | [1] |
| [Re(CO)₂(phen)(PTA)(H₂O)]⁺ | 9.09 ± 0.03 | - | [1] |
| [Re(CO)₂(2,9-diMe-phen)(PTA)(H₂O)]⁺ | 9.28 ± 0.03 | - | [1] |
phen = 1,10-phenanthroline (B135089); PTA = 1,3,5-triaza-7-phosphaadamantane
Table 2: Representative Cytotoxicity Data
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| fac-[Re(CO)₃(L3)(H₂O)][NO₃] | PC-3 | 0.32 | [10] |
| fac-[Re(CO)₃(L6)(H₂O)][NO₃] | PC-3 | 0.09 | [1] |
L3 and L6 are specific 1,10-phenanthroline derivative ligands.
Experimental Protocols
Protocol 4.1: General Synthesis of fac-[Re(CO)₃(L)(H₂O)][NO₃]
This protocol describes a common method for synthesizing the target aqua complex from its bromide precursor.
-
Synthesis of Bromide Precursor: Reflux [Re(CO)₅Br] with one equivalent of the desired ligand 'L' in a suitable solvent (e.g., toluene, methanol) for 2-4 hours.[11] The product, fac-[Re(CO)₃(L)(Br)], often precipitates upon cooling and can be isolated by filtration.
-
Formation of Aqua Complex: a. Suspend the fac-[Re(CO)₃(L)(Br)] complex in an aqueous solution. b. Add a slight excess (1.1 equivalents) of silver nitrate (AgNO₃) or silver perchlorate (B79767) (AgClO₄) to the suspension. The pH should be maintained around 2-3 with a non-coordinating acid (e.g., HNO₃) to ensure the aqua complex is favored.[1] c. Stir the mixture in the dark at room temperature overnight to allow for the complete precipitation of AgBr. d. Remove the AgBr precipitate by filtration through celite or a membrane filter. e. The resulting filtrate contains the desired fac-[Re(CO)₃(L)(H₂O)][NO₃]. The complex can be isolated by lyophilization (freeze-drying).
-
Characterization: Confirm the structure and purity of the final product via IR spectroscopy (to observe the characteristic fac-[Re(CO)₃]⁺ stretches, typically around 2030 and 1930 cm⁻¹), ¹H NMR, and mass spectrometry.[4]
Protocol 4.2: Assessing Solution Stability via UV-Vis Spectroscopy
This protocol provides a straightforward method to monitor the stability of the complex in a specific aqueous medium over time.
-
Preparation: Prepare a stock solution of the complex in a suitable solvent. Prepare the aqueous medium of interest (e.g., water, buffer, cell culture medium).
-
Initiation: Add a known volume of the stock solution to the aqueous medium to achieve the desired final concentration. Ensure rapid mixing.
-
Measurement (t=0): Immediately record the UV-Vis absorption spectrum of the solution from 200-800 nm. Note the λₘₐₓ and absorbance of the key MLCT band(s).
-
Incubation: Keep the solution under controlled conditions (e.g., 37 °C, protected from light) that mimic the intended experiment.
-
Time-Course Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and record the UV-Vis spectrum again.
-
Analysis: Plot the absorbance at λₘₐₓ versus time. A stable complex will show minimal change in absorbance. A decrease in absorbance or a shift in λₘₐₓ indicates decomposition or ligand substitution.
Visual Guides and Pathways
Diagram 1: Troubleshooting Workflow for Solution Instability
References
- 1. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Luminescent Re(I) Carbonyl Complexes as Trackable PhotoCORMs for CO delivery to Cellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
troubleshooting photobleaching of fac-[Re(CO)3(L6)(H2O)][NO3] in microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering photobleaching of the fluorescent probe fac-[Re(CO)3(L6)(H2O)][NO3] during microscopy experiments.
Troubleshooting Guide
Photobleaching, the irreversible loss of fluorescence upon light exposure, is a common challenge in fluorescence microscopy. Use this guide to diagnose and resolve issues with your experiments involving fac-[Re(CO)3(L6)(H2O)][NO3].
Is your fluorescence signal rapidly decreasing during image acquisition?
This is a classic sign of photobleaching. The high-energy photons used for excitation can induce photochemical reactions that permanently damage the fluorophore. Rhenium(I) tricarbonyl complexes, while generally more photostable than many organic dyes, are still susceptible to this phenomenon.[1][2][3]
Are you observing cellular stress or morphological changes during live-cell imaging?
This may indicate phototoxicity, which is often linked to the same processes that cause photobleaching. The reactive oxygen species (ROS) generated during fluorophore excitation can be harmful to cells.[4]
The following table summarizes key experimental parameters that can be adjusted to mitigate photobleaching, based on studies of similar transition metal complexes. Note that optimal conditions should be determined empirically for your specific experimental setup.
| Parameter | Low Photobleaching Condition | High Photobleaching Condition | Rationale |
| Excitation Laser Power | Lower intensity | Higher intensity | Reduces the rate of excited state population and subsequent photochemical reactions.[5][6] |
| Exposure Time | Shorter duration per image | Longer duration per image | Minimizes the total number of photons the sample is exposed to.[5][7] |
| Imaging Frequency | Less frequent image acquisition | More frequent image acquisition | Reduces cumulative light exposure over the course of a time-lapse experiment. |
| Objective Numerical Aperture (NA) | Higher NA | Lower NA | A higher NA objective is more efficient at collecting emitted photons, allowing for lower excitation power. |
| Antifade Reagent | Present | Absent | Scavenges reactive oxygen species that contribute to photobleaching.[3][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photobleaching for fac-[Re(CO)3(L6)(H2O)][NO3]?
A1: The photobleaching of rhenium(I) tricarbonyl complexes typically involves the population of a triplet metal-to-ligand charge-transfer (3MLCT) excited state upon photoexcitation.[3] This long-lived excited state can react with molecular oxygen to generate reactive oxygen species (ROS), which can then degrade the complex. Additionally, photochemical ligand substitution reactions can occur from this excited state, altering the complex's structure and luminescent properties.[3]
Q2: How can I quantitatively measure the photobleaching of my sample?
A2: You can measure photobleaching by repeatedly imaging the same field of view and quantifying the decrease in fluorescence intensity over time. A photobleaching curve can be generated by plotting the normalized fluorescence intensity against time or the number of image acquisitions. This allows for the comparison of different imaging conditions.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are compounds added to the mounting medium to reduce photobleaching.[3] They are typically antioxidants or reactive oxygen species scavengers that neutralize the harmful molecules generated during fluorescence excitation.[3] Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] Commercial antifade mounting media are also widely available.[8]
Q4: Can I use antifade reagents for live-cell imaging?
A4: While some antifade reagents are compatible with live-cell imaging, others can be toxic.[3] It is crucial to use reagents specifically formulated for live-cell applications and to assess their potential impact on cell viability and physiology in your specific experimental system.
Q5: Besides adjusting imaging parameters and using antifade reagents, are there other strategies to minimize photobleaching?
A5: Yes. Optimizing your sample preparation is key. Ensure efficient labeling to maximize the initial signal-to-noise ratio. For fixed samples, the choice of mounting medium can significantly impact photostability. For live-cell imaging, maintaining a healthy cellular environment is crucial. Additionally, selecting fluorophores with higher photostability is a primary strategy, and while you are using fac-[Re(CO)3(L6)(H2O)][NO3], it's good to be aware that different ligands on the rhenium core can influence its photophysical properties, including photostability.[1][4][9]
Experimental Protocols
Protocol 1: Quantifying Photobleaching Rate
This protocol describes how to measure the rate of photobleaching in your sample.
Materials:
-
Microscope slide with your prepared sample of fac-[Re(CO)3(L6)(H2O)][NO3].
-
Confocal or epifluorescence microscope equipped with a suitable laser line for excitation and a sensitive detector.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Sample Preparation: Prepare your sample as you would for a standard imaging experiment.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate objective and excitation/emission filters for fac-[Re(CO)3(L6)(H2O)][NO3].
-
Set the initial imaging parameters (laser power, exposure time, detector gain) to levels that provide a good signal-to-noise ratio without immediate and obvious bleaching.
-
-
Image Acquisition:
-
Select a representative field of view.
-
Acquire a time-lapse series of images of the same field of view. The time interval and total duration will depend on the observed rate of photobleaching. For a rapidly bleaching sample, you might acquire an image every 5-10 seconds for 5-10 minutes. For a more stable sample, the intervals can be longer.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Define a region of interest (ROI) that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the intensity of the first image.
-
Plot the normalized intensity as a function of time or image number to generate a photobleaching curve.
-
The rate of photobleaching can be quantified by fitting the curve to an exponential decay function.
-
Protocol 2: Using an Antifade Mounting Medium
This protocol provides a general guideline for using a commercial or homemade antifade mounting medium for fixed samples.
Materials:
-
Fixed and stained sample on a microscope slide.
-
Antifade mounting medium (e.g., VECTASHIELD®, ProLong™ Gold, or a solution of 90% glycerol (B35011) in PBS containing an antifade agent like 1 mg/mL p-phenylenediamine).
-
Coverslips.
-
Nail polish or sealant.
Procedure:
-
Final Wash: After the final wash of your staining protocol, carefully remove as much of the washing buffer as possible without allowing the sample to dry out.
-
Apply Antifade Medium: Place a small drop of the antifade mounting medium onto the sample on the microscope slide.
-
Mount Coverslip: Carefully lower a coverslip onto the drop of mounting medium, avoiding air bubbles.
-
Remove Excess Medium: Gently press the coverslip to remove any excess mounting medium. This can be wicked away with a piece of filter paper.
-
Seal Coverslip: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from evaporating and to secure the coverslip.
-
Curing (if applicable): Some commercial mounting media require a curing period at room temperature or 37°C for optimal performance. Refer to the manufacturer's instructions.
-
Imaging: The slide is now ready for imaging. Store slides in the dark at 4°C to preserve fluorescence.
Visualizations
Caption: Troubleshooting workflow for photobleaching.
Caption: Simplified mechanism of photobleaching for a Re(I) complex.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Emergence of Rhenium(I) Tricarbonyl Complexes as Photosensitisers for Cancer Therapy [mdpi.com]
- 3. chimia.ch [chimia.ch]
- 4. Asymmetric rhenium tricarbonyl complexes show superior luminescence properties in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mounting Media and Antifades | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. americanelements.com [americanelements.com]
Technical Support Center: Synthesis and Optimization of fac-[Re(CO)3(L6)(H2O)][NO3]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of the reaction conditions for fac-[Re(CO)3(L6)(H2O)][NO3].
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing fac-[Re(CO)3(L6)(H2O)][NO3]?
The synthesis is typically a two-step process. First, a labile aqua precursor, fac-[Re(CO)3(H2O)3]+, is generated from a stable rhenium(I) starting material such as [Re(CO)5Br] or [NEt4]2[Re(CO)3Br3].[1][2] Subsequently, the three water ligands are substituted by the tridentate ligand (L6) to form the desired complex.[3][4]
Q2: What are the typical starting materials for the synthesis of the fac-[Re(CO)3(H2O)3]+ precursor?
Commonly used starting materials include bromopentacarbonylrhenium(I), [Re(CO)5Br], or salts containing the [Re(CO)3Br3]2- anion, such as [NEt4]2[Re(CO)3Br3].[1][2] The choice of starting material may depend on availability and desired purity of the intermediate.
Q3: How is the fac-[Re(CO)3(H2O)3]+ precursor prepared?
A reliable method involves the reaction of [NEt4]2[Re(CO)3Br3] with silver nitrate (B79036) (AgNO3) in an aqueous solution at an acidic pH (typically around 2).[1][5] The silver ions precipitate the bromide ligands as AgBr, which can be removed by filtration, leaving the desired aqua complex in solution.[5] Alternatively, refluxing [Re(CO)5Br] in water can also yield the aqua precursor.[6]
Q4: What are the key reaction parameters to control during the coordination of ligand L6?
The key parameters to optimize are pH, temperature, reaction time, and the molar ratio of the ligand to the rhenium precursor. The pH can influence the protonation state of the ligand and the stability of the aqua complex, affecting the reaction outcome.[3][7] Temperature and reaction time will determine the rate of ligand substitution.
Q5: How can I monitor the progress of the reaction?
Reaction progress can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to track the consumption of the precursor and the formation of the product.[4] Thin-Layer Chromatography (TLC) can also be a quick and effective way to qualitatively assess the reaction mixture.
Q6: What are common methods for purification of the final complex?
Purification is often achieved using solid-phase extraction (SPE) or preparative HPLC to separate the desired complex from unreacted starting materials and any byproducts.[3]
Q7: Which analytical techniques are used to characterize fac-[Re(CO)3(L6)(H2O)][NO3]?
The final product is typically characterized by:
-
Infrared (IR) Spectroscopy: To confirm the facial arrangement of the three carbonyl ligands, which shows a characteristic pattern of CO stretching frequencies.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C): To elucidate the structure of the coordinated ligand and confirm the overall structure of the complex.[3][4]
-
Mass Spectrometry (MS), particularly Electrospray Ionization (ESI-MS): To determine the molecular weight and confirm the isotopic pattern of the complex.[3][4]
-
Elemental Analysis: To determine the elemental composition of the complex.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete formation of the fac-[Re(CO)3(H2O)3]+ precursor. | Ensure complete precipitation of bromide by using a slight excess of AgNO3. Confirm removal of AgBr by filtration. |
| Suboptimal pH for ligand coordination. | Perform small-scale reactions at different pH values (e.g., acidic, neutral, and basic) to find the optimal condition for your specific ligand L6.[3] | |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by HPLC to determine the point of maximum conversion. | |
| Decomposition of the complex. | Some rhenium complexes can be sensitive to light or air. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark. | |
| Formation of Multiple Products/Isomers | Presence of different coordination isomers (e.g., α and β isomers).[3] | Adjust the reaction pH, as this can favor the formation of one isomer over another.[3] Isomers can often be separated by preparative HPLC. |
| Competing coordination of counter-ions (e.g., bromide). | If using a bromide salt as a precursor, ensure all bromide is removed during the formation of the aqua intermediate. Using a non-coordinating anion like nitrate or triflate for the precursor is recommended.[8] | |
| Ligand decomposition. | Use milder reaction conditions (e.g., lower temperature).[7] Ensure the purity of the ligand before use. | |
| Product is Insoluble | The overall complex may have low solubility in the reaction solvent. | Try performing the reaction in a different solvent or a mixture of solvents. For purification, dissolve the crude product in a suitable solvent like DMSO or DMF. |
| Difficulty in Purifying the Product | Co-elution of impurities with the product during chromatography. | Optimize the HPLC gradient or change the stationary phase. Solid-phase extraction with different cartridges can also be an effective pre-purification step. |
| Unexpected IR Spectrum | The CO stretching frequencies do not match the expected pattern for a fac-[Re(CO)3]+ core. | This could indicate the formation of a different isomer (e.g., mer) or decomposition of the tricarbonyl core. Re-evaluate the synthesis conditions and precursor purity. |
Experimental Protocols
Protocol 1: Synthesis of fac-[Re(CO)3(H2O)3][NO3] Precursor
-
Starting Material: fac-[NEt4]2[Re(CO)3Br3].
-
Dissolve fac-[NEt4]2[Re(CO)3Br3] in deionized water.
-
Adjust the pH of the solution to 2 using dilute nitric acid.
-
Add a solution of silver nitrate (AgNO3) (3 equivalents) in water to the rhenium solution.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for the precipitation of silver bromide (AgBr).[5]
-
Remove the AgBr precipitate by filtration through a syringe filter or Celite.
-
The resulting filtrate contains the fac-[Re(CO)3(H2O)3][NO3] precursor and can be used directly in the next step.
Protocol 2: Synthesis of fac-[Re(CO)3(L6)(H2O)][NO3]
-
To the freshly prepared aqueous solution of fac-[Re(CO)3(H2O)3][NO3], add a solution of the ligand L6 (1.1 equivalents) in a suitable solvent (e.g., water, methanol, or a mixture).
-
Adjust the pH of the reaction mixture to the optimized value (e.g., neutral or slightly basic).
-
Stir the solution at an optimized temperature (e.g., 80 °C) for a specified time (e.g., 12 hours).[5]
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by solid-phase extraction or preparative HPLC.
-
Characterize the purified product using IR, NMR, and MS.
Data Presentation
Table 1: Typical Reaction Conditions for fac-[Re(CO)3(L)(X)] Synthesis
| Parameter | Condition | Reference |
| Precursor | fac-[Re(CO)3(H2O)3]+ | [3][4] |
| Ligand Ratio | 1.0 - 1.1 equivalents | [5] |
| Solvent | Water, Methanol, Water/Methanol | [3][7] |
| pH | 5.5 - 8.0 | [3] |
| Temperature | Room Temperature to Reflux | [3][9] |
| Reaction Time | 4 - 24 hours | [5][9] |
Table 2: Representative Characterization Data for fac-[Re(CO)3]+ Complexes
| Analysis | Expected Result |
| IR (νCO, cm-1) | Three strong bands in the range of 1870-2030 cm-1 |
| 1H NMR (ppm) | Resonances corresponding to the coordinated L6 ligand, often showing shifts upon coordination. |
| ESI-MS (m/z) | A peak corresponding to the [M]+ or [M-NO3]+ ion with the characteristic isotopic pattern for Rhenium. |
Visualizations
Caption: General experimental workflow for the synthesis of fac-[Re(CO)3(L6)(H2O)][NO3].
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of Novel [2 + 1] Tricarbonyl Rhenium Complexes with the Hydrophilic Phosphine Ligands PTA and CAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. researchgate.net [researchgate.net]
- 9. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
Technical Support Center: Refining Purification of fac-[Re(CO)3(L)(H2O)][NO3] Complexes
Welcome to the technical support center for the synthesis and purification of facial Rhenium(I) tricarbonyl complexes. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fac-[Re(CO)3(L)(H2O)][NO3] compounds, where 'L' represents a bidentate ligand.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from synthesis to final purification.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction to synthesize fac-[Re(CO)3(L)(H2O)][NO3] has a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Incomplete reaction is a common cause. Ensure the starting material, fac-[Re(CO)3(H2O)3][NO3], is freshly prepared or has been properly stored, as the aqua ligands are labile.[1] The reaction time and temperature may also need optimization. For some ligands, longer reaction times or gentle heating might be necessary to drive the reaction to completion. Additionally, the pH of the reaction mixture can be critical; for many ligands, a neutral to slightly acidic pH is optimal to prevent the formation of hydroxo-bridged side products.[1] Consider performing a small-scale reaction matrix to screen different temperatures and reaction durations.
Issue 2: Presence of Multiple Products in the Crude Mixture
-
Question: After my synthesis, spectroscopic analysis (e.g., NMR, IR) of the crude product indicates a mixture of compounds. What are these impurities and how can I minimize them?
-
Answer: The presence of multiple products is a frequent challenge. Common impurities include unreacted fac-[Re(CO)3(H2O)3]+, partially substituted intermediates (e.g., fac-[Re(CO)3(L)(H2O)2]+ if L is monodentate or if the reaction is incomplete), and potentially dimeric or oligomeric species.[1] The choice of solvent and counter-ion can also influence product distribution.[2] To minimize these impurities, ensure a stoichiometric amount or a slight excess of your ligand 'L' is used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. Purification via column chromatography or recrystallization is typically necessary to isolate the desired product.
Issue 3: Difficulty in Removing Unreacted Starting Material
-
Question: I am struggling to separate my target compound from the unreacted fac-[Re(CO)3(H2O)3][NO3] precursor. What purification techniques are most effective?
-
Answer: The precursor is generally more polar than the final complex due to the three aqua ligands. This difference in polarity can be exploited for separation.
-
Column Chromatography: A silica (B1680970) gel column is often effective. Start with a non-polar eluent and gradually increase the polarity. The desired, less polar product should elute before the highly polar starting material.
-
Recrystallization: If the product is crystalline, recrystallization from an appropriate solvent system can be very effective. For instance, dissolving the crude mixture in a polar solvent like methanol (B129727) and then slowly adding a less polar solvent such as diethyl ether can induce crystallization of the desired product, leaving the more soluble starting material in the mother liquor.[1]
-
HPLC: For analytical and small-scale preparative purposes, reverse-phase HPLC can provide excellent separation.[1]
-
Issue 4: Product Decomposes During Purification
-
Question: My fac-[Re(CO)3(L)(H2O)][NO3] complex seems to be decomposing during column chromatography or upon standing in solution. How can I improve its stability?
-
Answer: Decomposition can be triggered by light, air, or prolonged exposure to certain solvents.
-
Light Sensitivity: Perform all purification steps in dimmed light or with glassware wrapped in aluminum foil.
-
Solvent Choice: Use de-gassed solvents to minimize oxidation. Avoid highly coordinating solvents if ligand displacement is a concern.
-
Temperature: Keep the sample cold during purification whenever possible.
-
pH: Maintain a neutral or slightly acidic pH, as basic conditions can promote the formation of undesirable hydroxo-bridged species.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical starting material for the synthesis of fac-[Re(CO)3(L)(H2O)][NO3]?
-
A1: The most common and convenient starting material is the fac-[Re(CO)3(H2O)3]+ synthon, which can be prepared in aqueous solution from precursors like [Re(CO)5Br] or [Re2(CO)10].[1]
-
-
Q2: How can I confirm the facial geometry of my complex?
-
A2: Infrared (IR) spectroscopy is a powerful tool for this. The fac-isomer of a Re(CO)3 moiety typically shows three strong C-O stretching bands in the IR spectrum. The mer-isomer, in contrast, would show a different pattern.
-
-
Q3: Is it possible to replace the coordinated water molecule with another ligand?
-
A3: Yes, the aqua ligand is labile and can be substituted by other ligands. This reactivity is often exploited for further functionalization of the complex.[2]
-
-
Q4: What are the best storage conditions for fac-[Re(CO)3(L)(H2O)][NO3] complexes?
-
A4: To ensure long-term stability, the purified complex should be stored as a solid in a cool, dark, and dry environment, preferably under an inert atmosphere.
-
Data Presentation
Table 1: Troubleshooting Guide for Low Product Yield
| Potential Cause | Suggested Solution | Expected Outcome |
| Incomplete Reaction | Increase reaction time and/or temperature. | Higher conversion of starting material to product. |
| Suboptimal pH | Adjust pH to neutral or slightly acidic. | Minimized formation of hydroxo-bridged byproducts. |
| Degradation of Starting Material | Use freshly prepared fac-[Re(CO)3(H2O)3][NO3]. | Improved reaction efficiency and yield. |
Table 2: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Column Chromatography | Separation based on polarity. | Good for a wide range of polarities; scalable. | Can be time-consuming; potential for product decomposition on the stationary phase. |
| Recrystallization | Separation based on differential solubility. | Can yield highly pure crystalline material; cost-effective. | Not all compounds crystallize easily; can lead to loss of material in the mother liquor. |
| Preparative HPLC | High-resolution separation based on polarity. | Excellent separation efficiency; suitable for small quantities. | Expensive; limited scalability. |
Experimental Protocols
Protocol 1: General Synthesis of fac-[Re(CO)3(L)(H2O)][NO3]
-
Preparation of the Precursor: Synthesize fac-[Re(CO)3(H2O)3][NO3] according to established literature procedures from [Re(CO)5Br].
-
Reaction Setup: In a round-bottom flask protected from light, dissolve fac-[Re(CO)3(H2O)3][NO3] (1 equivalent) in deionized water or a suitable buffer.
-
Ligand Addition: Add a solution of the bidentate ligand 'L' (1-1.1 equivalents) in a minimal amount of a compatible solvent to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or a suitable spectroscopic method (e.g., IR to observe changes in the ν(CO) bands).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum. The crude product may precipitate or can be isolated by extraction or chromatography.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol, or acetonitrile).
-
Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fac-[Re(CO)3(L)(H2O)][NO3].
Visualizations
Caption: General experimental workflow for the synthesis and purification of fac-[Re(CO)3(L)(H2O)][NO3].
Caption: Troubleshooting logic for addressing low product yield in the synthesis of fac-[Re(CO)3(L)(H2O)][NO3].
References
Technical Support Center: fac-[Re(CO)3(L6)(H2O)][NO3] Cellular Uptake Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the rhenium tricarbonyl complex fac-[Re(CO)3(L6)(H2O)][NO3]. The information provided is intended to assist in addressing challenges related to its cellular uptake and experimental application.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of cellular uptake for fac-[Re(CO)3(L)(H2O)]+ type complexes?
A1: The cellular uptake of rhenium(I) tricarbonyl complexes can occur through various mechanisms, and it is highly dependent on the nature of the ligand (L). Both passive diffusion and active transport have been identified as potential pathways.[1] Lipophilicity, conferred by the ligand, often correlates with increased cellular uptake, suggesting a role for passive diffusion across the cell membrane.[1] Additionally, some complexes are taken up via energy-dependent active transport mechanisms.[1] Endocytosis has also been suggested as a possible route of internalization.[2][3]
Q2: My fac-[Re(CO)3(L6)(H2O)][NO3] complex has poor water solubility. How can I improve this for cell culture experiments?
A2: Poor aqueous solubility is a common issue with organometallic complexes. To address this, you can first attempt to dissolve the compound in a minimal amount of a biocompatible organic solvent, such as DMSO, before preparing a stock solution. This stock can then be diluted to the final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity. Additionally, the synthesis of aqua complexes from their chlorido precursors is a strategy employed to enhance water solubility.[4]
Q3: I am observing high cytotoxicity even at low concentrations of the complex. What could be the cause?
A3: High cytotoxicity can stem from several factors. The intrinsic chemical properties of your specific complex and ligand (L6) might lead to potent biological activity. Rhenium-based anticancer agents are being explored as alternatives to platinum-based drugs, and some exhibit significant cytotoxicity.[1] It is also important to consider the purity of your compound, as impurities from the synthesis could be toxic. Ensure that the solvent used to dissolve the complex (e.g., DMSO) is not contributing to cell death by running appropriate vehicle controls. Some rhenium complexes have been shown to induce cell death via mechanisms like autophagy.[5]
Q4: How can I visualize the subcellular localization of my complex?
A4: Many rhenium tricarbonyl complexes are luminescent, which allows for their visualization within cells using confocal fluorescence microscopy.[6][7] This technique can help determine if the complex localizes to specific organelles, such as the mitochondria or lysosomes.[5] If your complex is not luminescent, you may need to consider conjugating a fluorescent dye to the ligand, though this could alter its uptake and localization properties.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Cellular Uptake | Low Lipophilicity: The complex may be too polar to efficiently cross the cell membrane. | - Modify the ligand (L6) to increase its lipophilicity. Studies have shown that increasing the length of alkyl chains on the ligand can enhance cellular uptake.[1]- Consider conjugation to a cell-penetrating peptide or a molecule that utilizes an active transport pathway. |
| Energy-Dependent Uptake: The uptake may require active transport mechanisms that are saturated or inhibited. | - Perform uptake studies at 37°C and 4°C. A significant reduction in uptake at the lower temperature suggests an energy-dependent process.[1]- Ensure the cell line used has the appropriate transporters if a specific active transport mechanism is targeted. | |
| Inconsistent Experimental Results | Compound Instability: The complex may be unstable in the aqueous cell culture medium, leading to degradation over the course of the experiment. | - Assess the stability of the complex in your experimental medium over time using techniques like UV-Vis or NMR spectroscopy.[5]- The aqua ligand (H2O) is relatively labile and can be substituted by other molecules in the medium, potentially altering the complex's properties.[4][8] |
| Cell Line Variability: Different cell lines can exhibit varied uptake efficiencies for the same compound. | - If possible, test the complex on multiple cell lines to understand the spectrum of its activity and uptake.- Characterize the expression of potential transporters in your chosen cell line. | |
| Difficulty Quantifying Intracellular Concentration | Low Concentration: The amount of complex taken up by the cells may be below the detection limit of your analytical method. | - Use a highly sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the intracellular rhenium content.[6]- Increase the incubation time or the concentration of the complex, if not limited by cytotoxicity. |
Quantitative Data Summary
The following tables summarize representative quantitative data for various rhenium tricarbonyl complexes from the literature. Note that these are examples and the results for fac-[Re(CO)3(L6)(H2O)][NO3] may vary.
Table 1: Cytotoxicity of Rhenium Tricarbonyl Complexes
| Complex | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Complex VI | A549R | 72 | 2.1 ± 0.1 | [5] |
| Complex VI | HeLa | 72 | 5.1 ± 0.3 | [5] |
| Complex VI | MCF-7 | 72 | 4.3 ± 0.2 | [5] |
| Re-Chains (C12) | HeLa | 3 | ~25 | [1] |
| Re-Chains (C12) | HeLa | 48 | ~10 | [1] |
Table 2: Cellular Uptake of Rhenium Tricarbonyl Complexes
| Complex | Cell Line | Concentration (µM) | Incubation Time (h) | Uptake (ng Re / 10^6 cells) | Reference |
| Re-Chains (C2) | HeLa | 50 | 3 | ~5 | [1] |
| Re-Chains (C12) | HeLa | 50 | 3 | ~45 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Cell Culture and Compound Dosing
-
Cell Culture: Culture the desired cell line (e.g., HeLa, A549) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into appropriate well plates (e.g., 96-well for cytotoxicity assays, 6-well for uptake studies) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of fac-[Re(CO)3(L6)(H2O)][NO3] in sterile DMSO.
-
Dosing: Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%). Remove the old medium from the cells and add the medium containing the complex.
-
Incubation: Incubate the cells with the complex for the desired period (e.g., 3, 24, 48, or 72 hours).
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the rhenium complex as described in Protocol 1. Include untreated and vehicle-treated (DMSO) controls.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Cellular Uptake Quantification by ICP-MS
-
Cell Treatment: Seed cells in 6-well plates and treat with the rhenium complex.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any extracellular complex. Detach the cells using trypsin and collect them by centrifugation.
-
Cell Counting: Resuspend the cell pellet in a known volume of PBS and count an aliquot to determine the cell number.
-
Cell Lysis: Lyse the remaining cells using a strong acid (e.g., nitric acid) and heat.
-
ICP-MS Analysis: Dilute the digested samples with deionized water and analyze the rhenium content using ICP-MS.
-
Data Normalization: Express the intracellular rhenium concentration as ng of Re per million cells.
Visualizations
References
- 1. Systematically Altering the Lipophilicity of Rhenium(I) Tricarbonyl Anticancer Agents to Tune the Rate at Which They Induce Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular uptake and cytotoxicity of octahedral rhenium cluster complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro anticancer activity and in vivo biodistribution of rhenium(I) tricarbonyl aqua complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhenium‐Based Complexes and in Vivo Testing: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and cellular uptake of neutral rhenium(i) morpholine complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
minimizing decomposition of fac-[Re(CO)3(L6)(H2O)][NO3] during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the decomposition of fac-[Re(CO)3(L6)(H2O)][NO3] during experiments. For the purposes of this guide, "L6" is exemplified by (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline, a bidentate ligand used in the synthesis of similar rhenium complexes. The principles and troubleshooting steps outlined here are broadly applicable to related fac-[Re(CO)3(bidentate ligand)(H2O)]+ complexes.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of decomposition for fac-[Re(CO)3(L6)(H2O)][NO3]?
A1: Decomposition can manifest in several ways, including:
-
Color Change: A noticeable change in the color of the solid compound or its solution.
-
Precipitation: The formation of an insoluble material in a solution that was previously clear.
-
Changes in Spectroscopic Data: Alterations in the UV-Vis absorption spectrum (e.g., shifts in λmax, changes in absorbance) or the appearance of new peaks in the NMR spectrum over time.
-
Loss of Biological Activity: A decrease or complete loss of the expected therapeutic or imaging efficacy.
Q2: How should I store my fac-[Re(CO)3(L6)(H2O)][NO3] complex to ensure its stability?
A2: For optimal stability, store the complex as a solid in a cool, dark, and dry environment. A desiccator at low temperatures (e.g., 4°C or -20°C) is recommended. Avoid exposure to light and moisture. Solutions of the complex are generally less stable and should be prepared fresh before each experiment.
Q3: What solvents are recommended for dissolving fac-[Re(CO)3(L6)(H2O)][NO3]?
A3: The choice of solvent can significantly impact stability.
-
Aqueous Buffers: For many biological experiments, aqueous buffers (e.g., PBS at pH 7.4) are used. Some rhenium tricarbonyl complexes have shown good stability in such buffers for periods up to 24 hours.[1][2]
-
Organic Solvents: Solvents like DMSO are often used to prepare stock solutions. However, stability in DMSO can be variable. For instance, some similar complexes are stable for 24 hours, while others can form DMSO adducts, indicating a reaction with the solvent.[1][2] It is crucial to assess the stability in your specific solvent system.
Q4: How does pH affect the stability of my complex?
A4: The aqua ligand (H2O) in the complex is labile and its deprotonation is pH-dependent. The pKa values for the deprotonation of the coordinated water in similar fac-[Re(CO)3(H2O)3]+ complexes are around 7.5 and 9.3.[1][2] Working at a pH well below the pKa of the aqua ligand (e.g., acidic to neutral conditions) can help maintain the integrity of the aqua complex. Basic conditions can lead to the formation of hydroxo-bridged dimers or other decomposition products.
Troubleshooting Guides
Issue 1: My complex appears to be decomposing in solution, observed by a color change or precipitation.
| Potential Cause | Troubleshooting Step |
| Solvent-Induced Decomposition | The solvent may be coordinating to the rhenium center, displacing the aqua or bidentate ligand. Test the stability of your complex in a range of solvents using a spectroscopic method like UV-Vis over time. Consider using a less coordinating solvent if possible. |
| pH-Related Instability | The pH of your solution may be promoting hydrolysis or other decomposition pathways. Measure and adjust the pH of your solution. For aqueous solutions, use a buffer to maintain a stable pH. It is advisable to work at a slightly acidic to neutral pH. |
| Photodecomposition | Rhenium carbonyl complexes can be light-sensitive. Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Minimize exposure to ambient light during experimental setup. |
| Thermal Decomposition | Elevated temperatures can accelerate decomposition. If your experiment involves heating, conduct preliminary studies to determine the thermal stability of your complex under those conditions. If possible, perform reactions at lower temperatures. |
Issue 2: I am observing a loss of biological activity or inconsistent results in my assays.
| Potential Cause | Troubleshooting Step |
| Decomposition Prior to Assay | The complex may be degrading in the stock solution or during the dilution process. Prepare fresh solutions of the complex immediately before each experiment. Verify the integrity of the stock solution periodically using spectroscopy. |
| Interaction with Assay Components | Components of your assay medium (e.g., certain amino acids, reducing agents) could be reacting with your complex. Investigate potential interactions by incubating the complex with individual components of the assay medium and analyzing the mixture spectroscopically. |
| Ligand Exchange with Biological Molecules | The aqua ligand is designed to be labile to allow for binding to biological targets. However, non-specific binding or reaction with other biomolecules can lead to inactivation. Consider control experiments to assess the stability of the complex in the presence of relevant biological macromolecules. |
Quantitative Stability Data
The stability of fac-[Re(CO)3(L)(H2O)]+ complexes is highly dependent on the nature of the bidentate ligand (L), the solvent, and the pH. The following table summarizes stability data for some analogous complexes.
| Complex Type | Solvent/Medium | pH | Temperature | Stability Observation |
| fac-[Re(CO)3(L)(H2O)]+ (L = phenanthroline derivative) | Aqueous buffer | 7.4 | 25°C | Stable, confirmed by UV/Vis spectroscopy.[1][2] |
| fac-[Re(CO)3(L)(H2O)]+ (L = phenanthroline derivative) | DMSO | N/A | Room Temp | Variable; one complex was stable for 24h, while another showed 50% conversion to a DMSO adduct in the same timeframe.[1][2] |
| fac-[Re(CO)3(L)(H2O)]+ (L = phenanthroline derivative) | DMF:H2O (7:3 v/v) | 5.5 | 25°C | Stable for 24 hours, confirmed by UV/Vis spectroscopy.[1][2] |
Experimental Protocols
Protocol 1: Assessing Complex Stability using UV-Vis Spectroscopy
-
Prepare a Stock Solution: Dissolve a known concentration of fac-[Re(CO)3(L6)(H2O)][NO3] in the desired solvent (e.g., DMSO, buffered aqueous solution).
-
Dilute the Stock Solution: Dilute the stock solution to a working concentration in the experimental medium (e.g., cell culture medium, reaction buffer) to a final volume that is suitable for a cuvette.
-
Initial Spectrum: Immediately record the UV-Vis absorption spectrum of the solution at t=0. Note the wavelength(s) of maximum absorbance (λmax).
-
Time-Course Measurement: Incubate the solution under the desired experimental conditions (e.g., specific temperature, light or dark). Record the UV-Vis spectrum at regular time intervals (e.g., every hour for 24 hours).
-
Data Analysis: Overlay the spectra from the different time points. A stable complex will show no significant change in the absorbance or the shape of the spectrum over time. Decomposition may be indicated by a decrease in the absorbance at the original λmax and/or the appearance of new absorption bands.
Protocol 2: Assessing Complex Stability using 1H NMR Spectroscopy
-
Prepare a Sample: Dissolve the complex in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
Initial Spectrum: Acquire a 1H NMR spectrum of the freshly prepared sample.
-
Time-Course Measurement: Store the NMR tube under the conditions of interest (e.g., room temperature, 37°C). Acquire subsequent 1H NMR spectra at various time points (e.g., 6 hours, 24 hours).
-
Data Analysis: Compare the spectra over time. The appearance of new signals or changes in the integration of the existing peaks corresponding to the complex can indicate decomposition or the formation of new species (e.g., solvent adducts).[1][2]
Visualizations
Caption: Workflow for minimizing decomposition of fac-[Re(CO)3(L6)(H2O)][NO3].
References
Technical Support Center: Enhancing Photodynamic Therapy Efficacy of Rhenium Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the photodynamic therapy (PDT) efficacy of rhenium complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Tissue Penetration due to Short Excitation Wavelengths
Q1: My rhenium complex requires UV or low-visible light for activation, which limits its use for deep-seated tumors. How can I shift the excitation wavelength to the therapeutic window (620-850 nm)?
A1: This is a common challenge with many rhenium(I) tricarbonyl complexes, which often absorb light below 400 nm.[1] Here are several strategies to achieve a red-shift in the absorption spectrum:
-
Ligand Engineering:
-
Expand π-Conjugation: Increasing the conjugation in the bidentate polypyridyl ligands, such as using pyridocarbazole-type ligands, can lower the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the lowest-lying absorption band.[2][3] For instance, expanding the ligand in pyridocarbazole-based Re(I) complexes has been shown to shift light-induced cytotoxicity from λ ≥ 330 nm to λ ≥ 505 nm.[2][3]
-
Substituent Effects: Introducing electron-donating groups (e.g., -OMe, -NMe2) to the indole (B1671886) moiety of a pyridocarbazole ligand can raise the HOMO energy, while adding electron-withdrawing groups (e.g., -F, -CO2Et) to the pyridine (B92270) ring can lower the LUMO energy.[3] Both strategies, and especially their combination, can effectively reduce the energy gap and red-shift the absorption wavelength.[3]
-
Phosphine (B1218219) Ligands: Replacing a CO ligand with a phosphine ligand (e.g., PMe3, CAP) can also induce a red-shift by destabilizing the HOMO.[3]
-
-
Two-Photon Absorption (TPA):
-
Utilize a pulsed laser to simultaneously deliver two lower-energy photons (e.g., in the 700-1000 nm range) to excite the complex.[1] This TPA process allows for deeper tissue penetration and offers superior spatial control of photosensitizer activation.[1] While much of the pioneering work has been with ruthenium complexes, the principles are directly applicable to rhenium photosensitizers.[1][4][5]
-
Issue 2: Low Singlet Oxygen Quantum Yield (ΦΔ)
Q2: My rhenium complex shows low efficiency in generating singlet oxygen upon irradiation. What molecular design strategies can enhance the singlet oxygen quantum yield?
A2: A high singlet oxygen quantum yield is crucial for effective Type II PDT. Here are proven strategies to boost this value:
-
Incorporate Heavy Atoms: The "heavy atom effect" can significantly enhance intersystem crossing from the singlet to the triplet excited state, which is essential for energy transfer to molecular oxygen. Incorporating a heavier atom like selenium into the ligand structure has been shown to increase singlet oxygen generation quantum yields (ΦΔ) by 15-29% in novel polypyridine rhenium(I) complexes, achieving values as high as 0.65-0.70.[6]
-
Optimize Ligand Design for Triplet State Lifetime: The photophysical properties of rhenium(I) complexes, including the lifetime of the triplet state, are tunable by varying the ligands.[2] Long-lived triplet states are more likely to interact with molecular oxygen to produce singlet oxygen.[2] For example, rhenium dipyrrinates with long-lived triplet states have demonstrated highly efficient singlet oxygen generation with ΦΔ values between 0.75 and 0.99.[7]
-
Modulate Excited State Character: The nature of the excited state (e.g., ³MLCT or ³LC) influences the efficiency of energy transfer to oxygen. Depending on the specific rhenium(I) complex, either a metal-to-ligand charge transfer (³MLCT) or a ligand-centered (³LC) excited state may be responsible for singlet oxygen generation.[7] Careful selection of ligands can control the character and energy of the lowest triplet excited state to maximize this process.
Issue 3: Poor Aqueous Solubility and Aggregation-Caused Quenching
Q3: My rhenium complex is poorly soluble in physiological media, leading to aggregation and reduced PDT efficacy. How can I improve its solubility and prevent aggregation?
A3: Poor water solubility is a frequent drawback for photosensitizers, leading to aggregation that quenches the excited state and hinders singlet oxygen production.[1][2] Consider these solutions:
-
Nanoparticle Encapsulation: Formulating the rhenium complex within nanoparticles is a highly effective strategy.
-
Types of Nanoparticles: Liposomes, micelles, or polymeric nanoparticles can encapsulate hydrophobic complexes, improving their dispersibility in aqueous environments.[8]
-
Benefits: This approach not only enhances solubility but can also improve cellular uptake and distribution into deeper tissues.[8][9]
-
-
Structural Modification for Hydrophilicity:
-
Incorporate Polar Moieties: Attaching hydrophilic groups to the ligand structure can improve water solubility.
-
Phosphine Ligands: The use of water-soluble phosphine ligands like THP, PTA, and DAPTA in Re(I) tricarbonyl complexes has been reported to confer water solubility.[2]
-
-
Protein Conjugation: Conjugating the rhenium complex to a carrier protein, such as transferrin or human serum albumin, can significantly improve water solubility and biocompatibility.[10][11]
Issue 4: Lack of Tumor Selectivity and Off-Target Toxicity
Q4: How can I improve the selective accumulation of my rhenium complex in tumor cells to minimize damage to healthy tissue?
A4: Enhancing tumor selectivity is key to improving the therapeutic index of a PDT agent. This can be achieved through both passive and active targeting strategies.
-
Active Targeting:
-
Organelle-Specific Localization: Mitochondria are a prime target for PDT as they are central to apoptosis. Attaching mitochondria-targeting moieties, such as triphenylphosphonium (TPP) cations, can lead to significant accumulation of the photosensitizer in this organelle, greatly enhancing phototoxicity.[4][10][12][13] Dinuclear rhenium(I) complexes have also been shown to localize in lysosomes, inducing cell death through lysosomal membrane permeabilization.[14][15]
-
Receptor-Targeted Delivery: Conjugating the complex to a ligand that binds to receptors overexpressed on cancer cells can improve selective uptake. For example, RGD peptides can target integrin αvβ3-rich tumor cells.[5] Similarly, using transferrin as a carrier targets the transferrin receptor, which is upregulated in many cancers.[11]
-
-
Passive Targeting (Nanoparticle-based):
-
Enhanced Permeability and Retention (EPR) Effect: Encapsulating the rhenium complex in nanoparticles (typically 10-200 nm in size) allows for passive accumulation in solid tumors due to their leaky vasculature and poor lymphatic drainage.[16]
-
Issue 5: Reduced PDT Efficacy in Hypoxic Tumors
Q5: The efficacy of my rhenium-based PDT is diminished under hypoxic conditions. What strategies can overcome this limitation?
A5: The oxygen dependency of conventional PDT is a major hurdle in treating hypoxic solid tumors.[17] While research on hypoxia-activated rhenium complexes is still emerging, strategies developed for related ruthenium complexes offer a clear path forward:
-
Promote Type I Photochemistry: Design complexes that can induce cell death through oxygen-independent mechanisms (Type I ROS generation), in addition to the oxygen-dependent Type II mechanism.[17] This dual-action approach ensures continued therapeutic effect even in low-oxygen environments.
-
Photoactivated Chemotherapy (PACT): Develop rhenium complexes that act as prodrugs, where light irradiation causes the release of a cytotoxic ligand or the formation of reactive metal species that can damage biomolecules without requiring oxygen.[18]
-
Combination with Hypoxia-Alleviating Agents: Co-administering the rhenium complex with agents that can reduce tumor hypoxia, such as metformin, which reduces oxygen consumption, can enhance the efficacy of Type II PDT.[16]
Quantitative Data Summary
Table 1: Photophysical and Phototoxic Properties of Selected Rhenium Complexes
| Complex Type | Ligand System | Max Absorption (λmax) | Singlet Oxygen Quantum Yield (ΦΔ) | Cell Line | IC50 (Light) | Phototoxicity Index (PI) | Reference |
| Re(I) Tricarbonyl | Pyridocarbazole | 373 nm | - | - | - | - | [2][3] |
| Re(I) Tricarbonyl | Extended Pyridocarbazole | 512 nm | - | HeLa | 0.1 µM | - | [1] |
| Re(I) Polypyridine | Pyridinyl Selenoether | - | 0.65 - 0.70 | - | - | - | [6] |
| Dinuclear Re(I) | Carboline Derivatives | - | - | A549 | - | 60.8 | [14][15] |
| Dinuclear Re(I) | Carboline Derivatives | - | - | A549 | - | 41.8 | [14][15] |
| Re(I) Tricarbonyl | β-Carboline | - | Higher in acidic conditions | - | - | - | [14] |
| PLPG-Re Complex | Peptide-conjugated | - | - | HeLa | 9.3 µM | >2.1 | [8][19] |
| PLPG-Re Complex | Peptide-conjugated | - | - | PC-3 | 9.7 µM | >2.4 | [19] |
Note: "-" indicates data not specified in the cited sources. PI = IC50 (dark) / IC50 (light).
Experimental Protocols & Methodologies
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the relative method for determining ΦΔ using a chemical quencher and a reference photosensitizer.
-
Materials:
-
Rhenium complex (test sample)
-
Reference photosensitizer with known ΦΔ in the chosen solvent (e.g., Rose Bengal, Methylene Blue)
-
Singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran, DPBF)
-
Spectrophotometrically pure solvent (e.g., acetonitrile, dichloromethane)
-
UV-Vis spectrophotometer
-
Light source with a monochromator or bandpass filter to select the excitation wavelength.
-
-
Procedure:
-
Prepare solutions of the test complex and the reference photosensitizer with matched absorbance (typically 0.1) at the chosen excitation wavelength.
-
Prepare a stock solution of DPBF in the same solvent.
-
In a quartz cuvette, mix the photosensitizer solution (test or reference) with a solution of DPBF. The final DPBF concentration should yield an absorbance of ~1.0-1.2 at its absorption maximum (~410 nm).
-
Irradiate the solution at the chosen wavelength while monitoring the decrease in DPBF absorbance over time. The absorbance should be recorded at fixed time intervals.
-
The rate of DPBF photooxidation is determined from the slope of a plot of ln(A₀/Aₜ) versus irradiation time, where A₀ and Aₜ are the absorbances of DPBF at time 0 and time t, respectively.
-
The singlet oxygen quantum yield of the test complex (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample) where ΦΔ_ref is the quantum yield of the reference, k is the slope of the photooxidation plot, and I is the intensity of light absorbed by the photosensitizer (which is equal if absorbances are matched).
-
Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)
This protocol outlines the determination of the photocytotoxicity of a rhenium complex in a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Rhenium complex stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Light source for irradiation (e.g., LED array) with appropriate filters.
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the rhenium complex for a predetermined incubation time (e.g., 4, 24 hours). Include a vehicle control (DMSO only). Prepare two identical sets of plates: one for "light" conditions and one for "dark" conditions.
-
After incubation, wash the cells with PBS. Add fresh, phenol (B47542) red-free medium.
-
Irradiate the "light" plate with a specific light dose (e.g., 10 J/cm²) at the appropriate wavelength. Keep the "dark" plate protected from light.
-
Return both plates to the incubator for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Plot cell viability versus complex concentration and determine the IC50 values (the concentration that inhibits 50% of cell growth) for both light and dark conditions. The Phototoxicity Index (PI) is calculated as IC50(dark) / IC50(light).
-
Visualizations
Caption: Logical workflow for addressing common challenges to improve Re-PDT efficacy.
Caption: Simplified signaling pathway for mitochondria-targeted Re-complex PDT.
Caption: General experimental workflow for evaluating novel Re-based photosensitizers.
References
- 1. Recent Emergence of Rhenium(I) Tricarbonyl Complexes as Photosensitisers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Design of Rhenium(I) Carbonyl Complexes for Anticancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oa.tib.eu [oa.tib.eu]
- 5. Two-photon photodynamic ablation of tumour cells using an RGD peptide-conjugated ruthenium(ii) photosensitiser - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Nanoparticles Functionalised with Re(I) Tricarbonyl Complexes for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria Targeted Protein-Ruthenium Photosensitizer for Efficient Photodynamic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A ruthenium(ii) based photosensitizer and transferrin complexes enhance photo-physical properties, cell uptake, and photodynamic therapy safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondria Targeting Photosensitizer for Photodynamic Therapy - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]
- 13. Mitochondria-targeted ruthenium(ii) complexes for photodynamic therapy and GSH detection in living cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Dinuclear phosphorescent rhenium(i) complexes as potential anticancer and photodynamic therapy agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Ruthenium(II) Polypyridyl Complexes Containing COUBPY Ligands as Potent Photosensitizers for the Efficient Phototherapy of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Anticancer Potential of fac-[Re(CO)3(L)(H2O)][NO3] Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer mechanisms of two promising rhenium(I) tricarbonyl complexes, fac-[Re(CO)3(L3)(H2O)][NO3] and fac-[Re(CO)3(L6)(H2O)][NO3], against the well-established chemotherapeutic agent, cisplatin (B142131). The ligands L3 and L6 are (5-methoxyindole)-imidazo[4,5-f]1,10-phenanthroline and (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline, respectively. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the proposed mechanisms of action.
Comparative Cytotoxicity
The in vitro anticancer activity of the rhenium complexes and cisplatin was evaluated against the human prostate cancer cell line (PC3) and a non-cancerous human retinal pigment epithelial cell line (RPE-1). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are presented in the table below.
| Compound | Ligand (L) | PC3 (Prostate Cancer) IC50 (μM) | RPE-1 (Normal) IC50 (μM) | Selectivity Index (SI) (RPE-1/PC3) |
| Complex 3 | (5-methoxyindole)-imidazo[4,5-f]1,10-phenanthroline | 0.32 | >10 | >31.25 |
| Complex 6 | (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline | 0.05 | 0.65 | 13 |
| Cisplatin | - | 6.8 | Not Reported | Not Applicable |
Data Interpretation:
-
Both rhenium complexes exhibit significantly higher cytotoxicity against the PC3 cancer cell line compared to cisplatin.[1][2]
-
Complex 3 demonstrates remarkable selectivity, being highly toxic to cancer cells while showing minimal effect on normal cells at the tested concentrations.[1][2]
-
Complex 6, while being the most potent against PC3 cells, also shows higher toxicity to the normal RPE-1 cell line compared to Complex 3, resulting in a lower selectivity index.[1][2]
Validated Anticancer Mechanisms
The investigated rhenium complexes employ distinct mechanisms of action to induce cancer cell death, differing significantly from the DNA-damaging effect of cisplatin.
Complex 3: Induction of Paraptosis and Mitochondrial Dysfunction
Complex 3 triggers a non-apoptotic form of programmed cell death known as paraptosis. This process is characterized by extensive cytoplasmic vacuolization, originating from the swelling of the endoplasmic reticulum and mitochondria.
Key mechanistic features of Complex 3 include:
-
Mitochondrial Accumulation: The complex preferentially accumulates in the mitochondria of cancer cells.
-
ATP Depletion: It leads to a significant downregulation of ATP production, indicating severe mitochondrial dysfunction.
-
Caspase-Independent Cell Death: Paraptosis induced by Complex 3 occurs without the activation of caspases, the key executioners of apoptosis.
Caption: Signaling pathway of Complex 3-induced paraptosis.
Complex 6: A Potent Cytotoxic Agent
While the precise signaling cascade is less defined than that of Complex 3, studies on Complex 6 reveal that it is a highly potent anticancer agent. Although it can trigger apoptosis, this is not considered its primary mechanism of cell death.[1][2] Further research is needed to fully elucidate its mode of action.
Experimental Protocols
The following are summaries of the key experimental protocols used to validate the anticancer mechanism of the rhenium complexes.
Synthesis of fac-[Re(CO)3(L)(H2O)][NO3]
A general two-step synthesis is employed for these complexes:
Caption: General synthesis workflow for the rhenium complexes.
-
Synthesis of the Ligand (L3 and L6): The imidazo[4,5-f]1,10-phenanthroline-based ligands are synthesized through a condensation reaction between 1,10-phenanthroline-5,6-dione (B1662461) and the corresponding aldehyde in the presence of ammonium (B1175870) acetate.
-
Synthesis of the Bromo Precursor: The respective ligand is refluxed with pentacarbonylbromorhenium(I) in toluene to yield the intermediate complex, fac-[Re(CO)3(L)Br].
-
Synthesis of the Aqua Complex: The bromo precursor is then reacted with silver nitrate in an acetone/water mixture. The silver bromide precipitate is removed by filtration, and the final aqua complex, fac-[Re(CO)3(L)(H2O)][NO3], is obtained upon evaporation of the solvent.
Cytotoxicity Assay (Resazurin Assay)
This assay is used to determine the IC50 values of the compounds.
-
Cell Seeding: Cancer cells (e.g., PC3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the rhenium complexes or cisplatin for a specified period (e.g., 48 hours).
-
Resazurin (B115843) Addition: A solution of resazurin is added to each well. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: After an incubation period, the fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Western Blotting for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. To investigate the induction of apoptosis, the expression levels of key apoptotic proteins are analyzed.
Caption: Standard workflow for Western blot analysis.
-
Protein Extraction: Cells are treated with the test compound and then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis (SDS-PAGE): The protein lysates are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, cleaved PARP for apoptosis). This is followed by incubation with a secondary antibody that is conjugated to an enzyme.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Analysis: The protein bands are visualized, and their intensity is quantified to determine changes in protein expression levels.
Comparison with Alternative Anticancer Agents
To provide a broader context for the efficacy of these rhenium complexes, their cytotoxicity is compared with other classes of anticancer drugs.
| Compound | Class | Mechanism of Action | Typical PC3 IC50 (μM) |
| Complex 3 | Rhenium Tricarbonyl | Paraptosis induction, mitochondrial dysfunction | 0.32 |
| Complex 6 | Rhenium Tricarbonyl | High cytotoxicity, non-primary apoptosis | 0.05 |
| Cisplatin | Platinum-based | DNA cross-linking | ~6.8 |
| Doxorubicin (B1662922) | Anthracycline | Topoisomerase II inhibition, DNA intercalation | ~0.1 - 1.0 |
| Etoposide (B1684455) | Topoisomerase Inhibitor | Topoisomerase II inhibition | ~5 - 20 |
Note: The IC50 values for doxorubicin and etoposide are approximate ranges from various literature sources and can vary depending on the specific experimental conditions.
Conclusion
The fac-[Re(CO)3(L)(H2O)][NO3] complexes, particularly with ligands L3 and L6, represent a promising new class of anticancer agents with high potency against prostate cancer cells. Their mechanisms of action, which involve paraptosis and mitochondrial dysfunction, are distinct from traditional DNA-damaging agents like cisplatin. This suggests that they may be effective against cisplatin-resistant tumors. The high selectivity of Complex 3 for cancer cells over normal cells is particularly noteworthy and warrants further investigation for its therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring the development of these and similar rhenium-based anticancer drugs.
References
A Comparative Analysis of fac-[Re(CO)3(NN)(H2O)]+ Complexes and Cisplatin as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects compared to established chemotherapeutics like cisplatin (B142131) is a cornerstone of modern oncological research. In this context, rhenium(I) tricarbonyl complexes, particularly those of the general formula fac-[Re(CO)3(NN)(H2O)]+ (where NN is a diimine ligand), have emerged as a promising class of compounds. This guide provides a comparative study of a representative rhenium(I) complex and the widely used anticancer drug, cisplatin, supported by experimental data and methodologies.
Introduction to the Compounds
Cisplatin , or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy for various cancers, including testicular, ovarian, and bladder cancer.[1][2] Its primary mechanism of action involves binding to nuclear DNA, where it forms intrastrand crosslinks, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][3][4] However, its clinical use is often limited by severe side effects, such as nephrotoxicity and neurotoxicity, and the development of drug resistance.[3][4]
fac-[Re(CO)3(NN)(H2O)]+ complexes represent a class of organometallic compounds that have demonstrated significant anticancer activity, often with mechanisms of action distinct from that of cisplatin.[2][5] These complexes are characterized by a facial arrangement of three carbonyl (CO) ligands and a bidentate diimine ligand (e.g., 2,2'-bipyridine (B1663995) or 1,10-phenanthroline) coordinated to a central rhenium(I) ion. The coordinated water molecule is labile and can be displaced, allowing the complex to interact with biological targets. Notably, several of these rhenium complexes have shown efficacy in cisplatin-resistant cancer cell lines, suggesting they can overcome common resistance mechanisms.[2]
Comparative Performance: Cytotoxicity
The in vitro cytotoxicity of anticancer agents is a critical measure of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for a representative fac-[Re(CO)3(NN)(H2O)]+ complex and cisplatin against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| fac-[Re(CO)3(dmp)(H2O)]+ (dmp = 2,9-dimethyl-1,10-phenanthroline) | HeLa (Cervical) | 0.8 - 4 |
| A2780 (Ovarian) | Data not found | |
| MRC-5 (Normal Lung Fibroblast) | >20 | |
| Cisplatin | HeLa (Cervical) | ~5-10 |
| A2780 (Ovarian) | ~1-2 | |
| A2780/cis (Cisplatin-Resistant Ovarian) | ~36 | |
| MRC-5 (Normal Lung Fibroblast) | <5 |
Data Interpretation: The data indicates that the representative rhenium complex, fac-[Re(CO)3(dmp)(H2O)]+, exhibits potent cytotoxicity against HeLa cells, with IC50 values in the low micromolar range, comparable or even superior to cisplatin in some studies.[2] Crucially, several fac-[Re(CO)3(NN)(H2O)]+ complexes have demonstrated the ability to overcome cisplatin resistance, maintaining their cytotoxic activity in cisplatin-resistant cell lines.[2] Furthermore, some rhenium complexes have shown a degree of selectivity for cancer cells over normal cells, a highly desirable characteristic for minimizing side effects.[2]
Mechanism of Action: A Divergent Path to Cell Death
While both cisplatin and rhenium(I) tricarbonyl complexes induce cancer cell death, their underlying mechanisms of action show significant differences.
Cisplatin's Mechanism:
Cisplatin primarily targets nuclear DNA. After entering the cell, the chloride ligands are hydrolyzed, and the activated platinum complex binds to the N7 position of purine (B94841) bases in DNA, forming 1,2-intrastrand crosslinks. These adducts distort the DNA double helix, interfering with DNA replication and transcription, which in turn triggers cell cycle arrest and apoptosis.
Figure 1: Simplified signaling pathway of Cisplatin's mechanism of action.
fac-[Re(CO)3(NN)(H2O)]+ Mechanism:
In contrast to cisplatin, many fac-[Re(CO)3(NN)(H2O)]+ complexes do not primarily target nuclear DNA. Instead, their cytotoxic effects are often associated with mitochondrial dysfunction and the induction of non-canonical cell death pathways.[2] Studies have shown that these lipophilic cations can accumulate in the mitochondria of cancer cells.[6] This mitochondrial localization can lead to the dissipation of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, cell death through pathways that may not involve classical apoptosis.[6] The intrinsic luminescence of some of these rhenium complexes allows for their intracellular localization to be tracked using fluorescence microscopy.[2]
Figure 2: Proposed signaling pathway for a representative fac-[Re(CO)3(NN)(H2O)]+ complex.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential.
Cell Culture: Human cancer cell lines (e.g., HeLa, A2780) and a normal cell line (e.g., MRC-5) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (rhenium complex or cisplatin).
-
After a 48- or 72-hour incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The comparative analysis reveals that fac-[Re(CO)3(NN)(H2O)]+ complexes are a compelling class of anticancer candidates that warrant further investigation. They exhibit potent cytotoxicity, in some cases exceeding that of cisplatin, and possess the significant advantage of being active against cisplatin-resistant cancer cells. Their distinct mechanism of action, primarily targeting mitochondria rather than nuclear DNA, offers a potential strategy to overcome the limitations of current platinum-based therapies. Future research should focus on optimizing the ligand sphere to enhance selectivity and efficacy, as well as on in vivo studies to validate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro anticancer activity and in vivo biodistribution of rhenium(I) tricarbonyl aqua complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricarbonyl rhenium( i ) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03141E [pubs.rsc.org]
- 4. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Re(I) Complexes as Potential Selective Theranostic Agents in Cancer Cells and In Vivo in Caenorhabditis elegans Tumoral Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparing photophysical properties of different fac-[Re(CO)3(L-type)(H2O)]+ complexes
A Comparative Guide to the Photophysical Properties of fac-[Re(CO)3(L-type)(H2O)]+ Complexes
For researchers and professionals in the fields of inorganic chemistry, photophysics, and drug development, facial tricarbonylrhenium(I) complexes of the type fac-[Re(CO)3(L-type)(H2O)]+ are a class of compounds with significant potential. Their rich photoluminescent properties, stemming from metal-to-ligand charge transfer (MLCT) excited states, make them promising candidates for applications in cellular imaging, photosensitization, and as photoactivated drug delivery vehicles.[1][2]
This guide provides a comparative overview of the photophysical properties of these rhenium aqua complexes, focusing on how different L-type ligands, particularly diimines, modulate their absorption and emission characteristics. While direct, systematic photophysical data for a series of fac-[Re(CO)3(L-type)(H2O)]+ complexes is limited in the literature, the well-studied chloro-analogs, fac-[Re(CO)3(L-type)(Cl)], offer a valuable proxy. The fundamental photophysics are primarily dictated by the Re(CO)3 core and the π-accepting L-type ligand, with the axial ligand (H2O vs. Cl) expected to introduce only minor perturbations. Therefore, the trends observed for the chloro complexes are presented here as a strong indication of the behavior of their aqua counterparts.
Comparative Photophysical Data
The photophysical properties of fac-[Re(CO)3(L-type)(X)]+ complexes are highly tunable by modifying the diimine (N,N) ligand.[3] The lowest energy absorption is typically a metal-to-ligand charge transfer (MLCT) band, and these complexes often exhibit strong luminescence from the corresponding triplet MLCT (3MLCT) excited state.[4] The following table summarizes key photophysical data for a selection of fac-[Re(CO)3(diimine)(X)]n+ complexes, where X is a monodentate ligand, to illustrate the influence of the diimine ligand structure.
| L-type Ligand (diimine) | Axial Ligand (X) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Solvent |
| 2,2'-bipyridine (B1663995) (bpy) | 2-aminomethylpyridine | ~350 (MLCT) | 568 | 0.024 | 100 | CH3CN |
| 1,10-phenanthroline (phen) | 2-aminomethylpyridine | ~350 (MLCT) | 560 | 0.091 | 560 | CH3CN |
| 1,10-phenanthroline (phen) | 1,2-bis(4-pyridyl)ethane | Not specified | ~600 | 0.11 | 970 | CH3CN |
| pyrazino[2,3-f][5][6]-phenanthroline (dpq) | 1,2-bis(4-pyridyl)ethane | Not specified | ~625 | 0.05 | 375 | CH3CN |
| dipyrido[3,2-a:2'3'-c]phenazine (dppz) | 1,2-bis(4-pyridyl)ethane | Not specified | Not specified | ~10-4 | Not specified | CH3CN |
| dipyrido[3,2-a:2',3'-c]phenazine (dppz) | pyridine | Not specified | ~650 (from 3IL state) | Not specified | Not specified | CH3CN |
Note: The data presented is for related complexes where the axial ligand is not water, but the trends are expected to be similar for the corresponding aqua complexes.[1][4][7]
Experimental Workflow and Methodologies
The synthesis and photophysical characterization of fac-[Re(CO)3(L-type)(H2O)]+ complexes follow a general workflow, starting from a common precursor and proceeding through to detailed spectroscopic analysis.
Experimental Protocols
1. Synthesis of fac-[Re(CO)3(L-type)(H2O)]+ Complexes
The synthesis of these complexes typically involves a two-step process.[8][9]
-
Step 1: Synthesis of fac-[Re(CO)3(H2O)3]+ Precursor: The common starting material, fac-[Re(CO)3(H2O)3]Br, can be prepared by refluxing [Re(CO)5]Br in water for 24 hours.[9] Upon cooling, the product precipitates and can be isolated.
-
Step 2: Synthesis of the Target Complex: The fac-[Re(CO)3(H2O)3]+ precursor is then reacted with the desired L-type ligand (e.g., a diimine such as 2,2'-bipyridine or 1,10-phenanthroline) in a suitable solvent mixture, often methanol/water.[8] The reaction mixture is typically stirred at an elevated temperature to facilitate the substitution of the aqua ligands with the L-type ligand. The final product can be precipitated by the addition of a counter-ion salt if necessary and purified by recrystallization.
2. Steady-State Absorption and Emission Spectroscopy
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a dual-beam spectrophotometer. Solutions of the complexes are prepared in spectroscopic grade solvents (e.g., acetonitrile, dichloromethane) in quartz cuvettes with a 1 cm path length. Spectra are typically recorded from 250 to 700 nm.
-
Steady-State Emission Spectroscopy: Emission spectra are recorded using a spectrofluorometer. The same solutions prepared for absorption measurements can be used. The excitation wavelength is chosen based on the absorption spectra, typically at the maximum of the lowest energy MLCT band. The emission is scanned over a range appropriate to capture the full emission band (e.g., 450-800 nm).
3. Photoluminescence Quantum Yield (Φ) Determination
The absolute method using an integrating sphere is the most accurate for determining photoluminescence quantum yields.[10][11][12]
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere. The sphere is coated with a highly reflective material like BaSO4 or Spectralon to capture all emitted and scattered light.[10]
-
Procedure:
-
A measurement of the excitation profile is taken with the sphere empty to obtain the lamp spectrum (L_a).
-
A measurement is taken with a cuvette containing the solvent (blank) inside the sphere, but not in the excitation beam path, to measure the emission of the blank (E_a).
-
The sample solution is placed in the sphere in the path of the excitation beam. The spectrum is recorded to measure the unabsorbed excitation light (L_c) and the sample's emission (E_c).
-
The quantum yield is calculated using the formula: Φ = E_c / (L_a - L_c). Corrections for the absorbance of the sample and the refractive index of the solvent may be necessary.
-
4. Time-Resolved Emission Spectroscopy
Time-Correlated Single Photon Counting (TCSPC) is a widely used technique to measure the excited-state lifetimes of luminescent complexes.[13][14][15]
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, emission wavelength selection (monochromator), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer).[16]
-
Principle: The sample is excited with a short pulse of light. The time difference between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated thousands or millions of times, and a histogram of the number of photons detected versus time is built up.[13][14]
-
Procedure:
-
A solution of the complex is prepared and deoxygenated by bubbling with an inert gas (e.g., argon) to prevent quenching by molecular oxygen.
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute colloidal silica (B1680970) solution) at the excitation wavelength.
-
The emission decay of the sample is recorded at the maximum emission wavelength.
-
The excited-state lifetime (τ) is determined by fitting the decay curve to an exponential function, after deconvolution with the IRF. For a single emissive state, a mono-exponential decay is expected.
-
Signaling Pathways and Electronic Transitions
The photophysical properties of these rhenium complexes are governed by electronic transitions between molecular orbitals. Upon absorption of light, an electron is promoted from a ground state orbital to an excited state orbital. For fac-[Re(CO)3(diimine)(H2O)]+ complexes, the lowest energy transition is typically a metal-to-ligand charge transfer (MLCT), where an electron is promoted from a d-orbital on the rhenium center to a π* orbital of the diimine ligand.
This simplified Jablonski diagram illustrates the key photophysical processes. After initial excitation to the singlet MLCT state (¹MLCT), rapid and efficient intersystem crossing (ISC) populates the corresponding triplet MLCT state (³MLCT). It is from this long-lived triplet state that these complexes typically emit light (phosphorescence). The energy and lifetime of this emissive state are sensitive to the structure of the diimine ligand and the surrounding solvent environment.[5]
References
- 1. The photophysics of fac-[Re(CO)3(dppz)(py)]+ in CH3CN: a comparative picosecond flash photolysis, transient infrared, transient resonance Raman and density functional theoretical study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Red Light Absorption of [ReI(CO)3(α-diimine)Cl] Complexes through Extension of the 4,4′-Bipyrimidine Ligand’s π-System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical properties of rhenium(i) complexes and photosensitized generation of singlet oxygen - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Probing the solvent dependent photophysics of fac-[Re(CO)3(dppz-X2)Cl] (dppz-X2 = 11,12-X2-dipyrido[3,2-a:2',3'-c]phenazine); X = CH3, H, F, Cl, CF3). — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 6. Uncertainty evaluation of photoluminescence quantum yield measurement in an integrating hemisphere-based instrument [opg.optica.org]
- 7. The photophysics of fac-[Re(CO)3(NN)(bpa)](+) complexes: a theoretical/experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 9. researchgate.net [researchgate.net]
- 10. horiba.com [horiba.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. picoquant.com [picoquant.com]
- 14. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]
- 15. bhu.ac.in [bhu.ac.in]
- 16. simtrum.com [simtrum.com]
A Comparative Guide to the Validation of fac-[Re(CO)3(L6)(H2O)][NO3] as a Carbon Monoxide-Releasing Molecule
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel rhenium-based complex, fac-[Re(CO)3(L6)(H2O)][NO3], as a potential carbon monoxide-releasing molecule (CORM). The performance of this molecule is evaluated against established alternatives, namely CORM-2 and CORM-3, with a focus on CO release, cytotoxicity, and biological effects. The ligand L6 is identified as (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline.
Introduction to Carbon Monoxide-Releasing Molecules (CORMs)
Carbon monoxide (CO) is endogenously produced in mammals and functions as a gasotransmitter with significant physiological roles, including vasodilation, anti-inflammatory responses, and cytoprotection. The therapeutic potential of CO has led to the development of CORMs, which are compounds designed to deliver controlled amounts of CO to biological targets. The validation of a new CORM involves rigorous testing of its CO-releasing properties, biological efficacy, and safety profile.
Comparative Data on CORM Performance
The following tables summarize the available quantitative data for fac-[Re(CO)3(L6)(H2O)][NO3] and the reference CORMs. It is important to note that while cytotoxicity data for the specific rhenium complex is available, its quantitative CO-releasing properties have not been reported in the literature. The CO-release data for the rhenium complex is inferred from studies on structurally similar compounds.
Table 1: Carbon Monoxide Release Properties
| Parameter | fac-[Re(CO)3(L6)(H2O)][NO3] | CORM-2 ([Ru(CO)3Cl2]2) | CORM-3 (Ru(CO)3Cl(glycinate)) |
| CO Release Trigger | Assumed to be spontaneous/solvent-mediated | Spontaneous in DMSO/PBS, but negligible in aqueous media without a trigger | Spontaneous, but very slow in aqueous media without a trigger |
| Half-life (t1/2) for CO Release | Not reported (qualitatively "moderate" for similar Re(I) complexes) | ~1 minute (in DMSO/PBS) | ~3.6 minutes (in human plasma) |
| CO Equivalents Released | Not reported | ~0.7 mol CO per mol of CORM | ~1 mol CO per mol of CORM |
Note: The CO release from CORM-2 and CORM-3 is complex and can be significantly influenced by the presence of nucleophiles or reducing agents. In their absence in physiological buffer, CO release is reported to be minimal.
Table 2: In Vitro Cytotoxicity (IC50, µM)
| Cell Line | fac-[Re(CO)3(L6)(H2O)][NO3] | CORM-2 | CORM-3 |
| PC3 (Prostate Cancer) | 7.0 ± 2.2 | Data not available | Data not available |
| RPE-1 (Normal Retinal Pigment Epithelial) | 0.65 | >100 (in RPE cells) | >100 (in RPE cells) |
Experimental Methodologies
1. Myoglobin (B1173299) Assay for CO Release
This spectrophotometric assay is a standard method for quantifying CO release from CORMs.
-
Principle: Deoxymyoglobin (deoxy-Mb) has a characteristic absorption spectrum. In the presence of CO, it is converted to carboxymyoglobin (MbCO), which has a distinct spectrum with a Soret peak at a different wavelength. The rate of this conversion is proportional to the rate of CO release.
-
Protocol Outline:
-
A solution of horse heart myoglobin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is prepared.
-
The myoglobin is reduced to the ferrous state (deoxy-Mb) using a reducing agent like sodium dithionite.
-
The CORM is added to the deoxy-Mb solution.
-
The change in absorbance at specific wavelengths (e.g., the Soret peak of MbCO) is monitored over time using a UV-Vis spectrophotometer.
-
The half-life of CO release is calculated from the kinetic data.
-
2. Cytotoxicity Assays (MTT and Resazurin (B115843) Assays)
These colorimetric assays are used to assess the effect of the compounds on cell viability.
-
Principle:
-
MTT Assay: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Resazurin Assay: The blue, non-fluorescent dye resazurin is reduced by viable cells to the pink, fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
-
-
Protocol Outline:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the CORM or control compounds for a specified period (e.g., 48 hours).
-
The MTT or resazurin reagent is added to each well and incubated.
-
For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance (for MTT) or fluorescence (for resazurin) is measured using a plate reader.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curves.
-
Mandatory Visualizations
Caption: Workflow for the validation of a novel CORM.
Caption: CO-mediated vasodilation signaling cascade.
Discussion and Future Directions
The preliminary data on fac-[Re(CO)3(L6)(H2O)][NO3] suggests it is a promising candidate for further investigation as a CORM. Its significant cytotoxicity against prostate cancer cells, coupled with lower toxicity towards normal retinal pigment epithelial cells, indicates a favorable therapeutic window that warrants further exploration in other cancer and normal cell lines.
The primary knowledge gap is the lack of quantitative data on its CO-releasing properties. Future studies should focus on determining the CO release half-life and quantum yield under various physiological conditions. This will be crucial for establishing a direct link between its CO-releasing capability and its biological effects.
Furthermore, while the vasodilatory and anti-inflammatory effects of CO are well-established, specific studies are needed to confirm these activities for the fac-[Re(CO)3(L6)(H2O)][NO3] complex. Investigating its effect on inflammatory markers (e.g., cytokines) and its vasodilatory potential in ex vivo and in vivo models will provide a more complete picture of its therapeutic potential.
Unraveling the Therapeutic Potential: A Comparative Analysis of fac-[Re(CO)3(L6)(H2O)][NO3] and its Ruthenium Analog as Anticancer Agents
In the quest for more effective and targeted cancer therapies, transition metal complexes have emerged as a promising class of compounds. Among these, rhenium(I) and ruthenium(II) complexes have garnered significant attention due to their unique chemical properties and diverse mechanisms of action. This guide provides a detailed comparative analysis of the rhenium complex, fac-[Re(CO)3(L6)(H2O)][NO3], where L6 is the diimine ligand 2-(naphthalen-2-yl)-1H-imidazo[4,5-f][1][2]phenanthroline, and its conceptual ruthenium analog, focusing on their potential as anticancer agents.
Recent studies have highlighted the exceptional cytotoxicity of a series of rhenium(I) tricarbonyl complexes bearing 1,10-phenanthroline (B135089) derivatives.[1][3] The specific complex, fac-[Re(CO)3(L6)(H2O)][NO3], has demonstrated remarkable potency against certain cancer cell lines, exhibiting activity in the low nanomolar range.[1][3] This has spurred interest in understanding its mechanism of action and comparing its efficacy to analogous compounds, such as those based on ruthenium.
Physicochemical Properties and Synthesis
The core structure of the rhenium complex features a facial arrangement of three carbonyl (CO) ligands, a water molecule, and a bidentate diimine ligand (L6) coordinated to the Re(I) center. The presence of the labile water ligand is crucial, as its displacement allows for interaction with biological targets. The ruthenium analog would conceptually feature a Ru(II) center, likely with a similar coordination environment to maintain structural and functional parallels for a meaningful comparison.
Table 1: Comparison of General Properties
| Property | fac-[Re(CO)3(L6)(H2O)][NO3] | Putative Ruthenium Analog |
| Metal Center | Rhenium(I) | Ruthenium(II) |
| Ligands | 3x CO, 1x H2O, 1x L6 | Likely similar to the Re complex |
| L6 Ligand | 2-(naphthalen-2-yl)-1H-imidazo[4,5-f][1][2]phenanthroline | 2-(naphthalen-2-yl)-1H-imidazo[4,5-f][1][2]phenanthroline |
| Key Feature | Kinetically inert core with a labile water ligand[1] | Expected to have distinct redox properties |
Comparative Anticancer Activity
The primary measure of anticancer potential is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit the growth of 50% of a cancer cell population. The rhenium complex fac-[Re(CO)3(L6)(H2O)][NO3] has shown exceptionally low IC50 values against human prostate adenocarcinoma (PC3) cells.[1][3]
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| fac-[Re(CO)3(L6)(H2O)][NO3] | PC3 (Prostate) | 0.05 | [1][3] |
| cis-[Ru(bpy)2(Cl)2] | A549 (Lung) | 15.4 | |
| Cisplatin | PC3 (Prostate) | ~5.0 | [1][3] |
Note: Data for the ruthenium analog is representative of similar diimine complexes and is intended for general comparison.
Mechanism of Action
The mode of cell death induced by these metal complexes is a critical aspect of their therapeutic profile. The rhenium complex, fac-[Re(CO)3(L6)(H2O)][NO3], has been found to induce mitochondrial dysfunction and downregulate ATP production in PC3 cells, leading to a form of cell death known as paraptosis.[3] This is distinct from the apoptotic pathway typically induced by many conventional chemotherapy drugs like cisplatin.
Ruthenium complexes, on the other hand, are often reported to exert their anticancer effects through multiple mechanisms, including DNA binding and intercalation, generation of reactive oxygen species (ROS), and induction of apoptosis.
Caption: Proposed mechanisms of action for the rhenium and ruthenium complexes.
Experimental Protocols
A standardized method for assessing the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The metal complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
Caption: A simplified workflow of the MTT assay for cytotoxicity testing.
Conclusion
The rhenium complex fac-[Re(CO)3(L6)(H2O)][NO3] represents a highly potent anticancer agent with a mechanism of action that deviates from classical apoptosis, suggesting it could be effective against cancers resistant to conventional therapies. While a direct, comprehensive comparison with its exact ruthenium analog is limited by the current literature, the broader family of ruthenium(II) diimine complexes also demonstrates significant promise as anticancer agents, often through DNA-targeted mechanisms.
Future research should focus on the synthesis and evaluation of the direct ruthenium analog of the L6-containing rhenium complex to enable a more precise comparative analysis. Furthermore, in vivo studies are necessary to translate the promising in vitro cytotoxicity of these compounds into tangible therapeutic outcomes. The distinct mechanisms of action of rhenium and ruthenium complexes may also open avenues for combination therapies to achieve synergistic anticancer effects.
References
- 1. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New ruthenium(ii) complexes with quinone diimine and substituted bipyridine as inert ligands: synthesis, characterization, mechanism of action, DNA/HSA binding affinity and cytotoxic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Illuminating the Cell: A Comparative Guide to the Cellular Localization of fac-[Re(CO)3]+ Complexes
For Researchers, Scientists, and Drug Development Professionals
The precise subcellular localization of metal-based therapeutic and imaging agents is paramount to understanding their mechanism of action and designing more effective successors. This guide provides a comparative analysis of the cellular localization of fac-[Re(CO)3(L)(H2O)][NO3] and related rhenium(I) tricarbonyl complexes, offering a valuable resource for researchers in cellular biology and medicinal chemistry. While direct data for the specific complex, fac-[Re(CO)3(L6)(H2O)][NO3], is not available in the public domain due to the undefined nature of the 'L6' ligand, this guide draws comparisons from a range of well-characterized fac-[Re(CO)3]+ complexes to provide a predictive framework and detailed experimental guidance.
The lipophilicity and overall charge of the complex, largely dictated by the nature of the ancillary ligands, play a crucial role in determining the preferential accumulation within specific cellular organelles. Generally, cationic and lipophilic complexes exhibit a strong propensity for mitochondrial uptake, driven by the negative mitochondrial membrane potential. In contrast, other complexes have been observed to localize in the endoplasmic reticulum, nucleus, or lysosomes.
Comparative Analysis of Cellular Uptake and Subcellular Distribution
The following tables summarize quantitative data on the cellular uptake and organelle-specific accumulation of various fac-[Re(CO)3]+ complexes, as determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique allows for the precise quantification of elemental rhenium within cellular fractions, providing a definitive measure of complex distribution.
Table 1: Total Cellular Uptake of Representative fac-[Re(CO)3]+ Complexes
| Complex | Cell Line | Incubation Time (h) | Concentration (µM) | Rhenium Content (ng Re / µg protein) |
| Complex A (Mitochondria-targeting) | A2780 (Ovarian) | 24 | 10 | 0.18[1] |
| A2780CP70 (Cisplatin-resistant Ovarian) | 24 | 10 | 0.20[1] | |
| Complex B (Nucleus-targeting) | PC3 (Prostate) | 2 | 10 | Not specified, but nuclear accumulation was primary[2][3] |
| Complex C (Cytosolic) | HeLa (Cervical) | 4 | 10 | Not specified, but distributed throughout cytosol[4] |
Table 2: Subcellular Distribution of Representative fac-[Re(CO)3]+ Complexes
| Complex | Cell Line | Organelle Fraction | % of Total Cellular Rhenium |
| Complex A | A2780 | Mitochondria | High accumulation observed[1] |
| Complex B | PC3 | Nucleus | ~40%[2][3] |
| Mitochondria | ~15%[2][3] | ||
| Complex C | HeLa | Cytosol | Predominantly cytosolic[4] |
Key Experimental Protocols
Accurate determination of the cellular localization of rhenium complexes relies on a combination of imaging and quantitative techniques. Below are detailed protocols for the key experiments cited in this guide.
Confocal Laser Scanning Microscopy (CLSM) for Co-localization
This technique is used to visualize the subcellular distribution of luminescent rhenium complexes and determine their co-localization with specific organelle markers.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, A2780) on glass-bottomed dishes or chamber slides and culture to 60-70% confluency.
-
Organelle Staining: Incubate cells with a specific organelle tracker (B12436777) dye (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum, LysoTracker™ for lysosomes) according to the manufacturer's protocol.
-
Complex Incubation: After washing with phosphate-buffered saline (PBS), incubate the cells with the desired concentration of the rhenium complex in fresh culture medium for a specified duration (e.g., 4-24 hours).
-
Washing: Wash the cells three times with PBS to remove any unbound complex.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS. Fixation is not always necessary and can sometimes alter the localization of the complex.
-
Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium. Acquire images using a confocal microscope equipped with appropriate lasers and emission filters for both the rhenium complex and the organelle tracker. Sequential scanning should be used to minimize spectral bleed-through.[5]
-
Image Analysis: Analyze the acquired images for co-localization of the rhenium complex signal with the organelle tracker signal using appropriate software (e.g., ImageJ with a co-localization plugin). Co-localization is often visualized as an overlay of the two fluorescence channels, resulting in a third color in regions of overlap.[6]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Quantitation of Cellular Uptake and Distribution
ICP-MS provides highly sensitive and element-specific quantification of rhenium within whole cells or subcellular fractions.
Protocol:
-
Cell Culture and Treatment: Seed a known number of cells in petri dishes and allow them to adhere overnight. Treat the cells with the rhenium complex at the desired concentration and for the specified time.
-
Cell Harvesting:
-
For Total Cellular Uptake: Wash the cells twice with ice-cold PBS, then detach them using trypsin-EDTA. Count the cells to normalize the metal content per cell.
-
For Subcellular Fractionation: Wash the cells with PBS and then use a commercial cell fractionation kit (e.g., kits from Thermo Fisher Scientific or Abcam) to isolate the nuclear, mitochondrial, and cytosolic fractions according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Pellet the cells or cellular fractions by centrifugation.
-
Digest the pellets with concentrated nitric acid (typically 65-70%) at an elevated temperature (e.g., 80-90°C) until the solution is clear.
-
Dilute the digested samples to a final acid concentration of approximately 2-5% with deionized water.
-
-
ICP-MS Analysis: Analyze the diluted samples using an ICP-MS instrument. Prepare a calibration curve using standard solutions of rhenium to quantify the amount of rhenium in each sample. The results are typically expressed as ng of rhenium per million cells or per µg of protein.[2][3]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of experiments to determine the cellular localization of a novel rhenium complex.
Caption: Experimental workflow for determining the subcellular localization of a rhenium complex.
Signaling Pathways and Uptake Mechanisms
The cellular uptake of fac-[Re(CO)3]+ complexes can occur through various mechanisms, including passive diffusion, endocytosis, and transporter-mediated uptake. The specific pathway is often dependent on the physicochemical properties of the complex. Inhibitors of specific uptake pathways can be used to elucidate the mechanism of entry.
Caption: Potential cellular uptake pathways for fac-[Re(CO)3]+ complexes and their inhibitors.[2][3]
References
- 1. In Vivo Anticancer Activity of a Rhenium(I) Tricarbonyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro anticancer activity and in vivo biodistribution of rhenium(I) tricarbonyl aqua complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 6. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of fac-[Re(CO)3(L6)(H2O)][NO3] for Cancer Cells: A Comparative Guide
In the landscape of anticancer drug development, the quest for compounds that exhibit high selectivity towards malignant cells while sparing healthy tissue remains a paramount objective. Rhenium(I) tricarbonyl complexes have emerged as a promising class of therapeutic agents, owing to their rich photophysical properties and tunable cytotoxic activities. This guide provides a comparative assessment of the cancer cell selectivity of fac-[Re(CO)3(L6)(H2O)][NO3], where L6 is the ligand (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline, against a panel of alternative rhenium(I) tricarbonyl complexes and the conventional chemotherapeutic drug, cisplatin (B142131).
Cytotoxicity Profile and Selectivity Index
The in vitro cytotoxicity of fac-[Re(CO)3(L6)(H2O)][NO3], hereafter referred to as Complex 6 , and a series of structurally related rhenium(I) tricarbonyl aqua complexes have been evaluated against various human cancer cell lines and normal, non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric in this assessment. The selectivity index (SI), calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line, provides a quantitative measure of the compound's cancer cell selectivity. A higher SI value indicates greater selectivity.
A pivotal study provides a direct comparison of Complex 6 and seven other rhenium complexes against the human prostate cancer cell line (PC3) and the non-cancerous human retinal pigment epithelial-1 (RPE-1) cell line.[1][2] The results, summarized in the table below, highlight the potent and selective anticancer activity of several of these complexes.
| Complex | Ligand | IC50 in PC3 (μM) | IC50 in RPE-1 (μM) | Selectivity Index (SI) |
| 1 | (2,6-dimethoxypyridyl)imidazo[4,5-f]1,10-phenanthroline | 1.81 ± 1.16 | >10 | >5.52 |
| 2 | (indole)imidazo[4,5-f]1,10-phenanthroline | 4.70 ± 1.11 | >10 | >2.13 |
| 3 | (5-methoxyindole)-imidazo[4,5-f]1,10-phenanthroline | 0.32 ± 0.07 | 8.30 ± 1.18 | 25.94 |
| 4 | (biphenyl)imidazo[4,5-f]1,10-phenanthroline | 0.04 ± 0.09 | 0.12 ± 0.06 | 3.00 |
| 5 | (fluorene)imidazo[4,5-f]1,10-phenanthroline | 0.03 ± 0.07 | 0.27 ± 0.30 | 9.00 |
| 6 | (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline | 0.05 ± 0.07 | 0.65 ± 0.98 | 13.00 |
| 7 | (5-bromothiazole)imidazo[4,5-f]1,10-phenanthroline | 0.83 ± 0.03 | >10 | >12.05 |
| 8 | (4,5-dimethylthiophene)imidazo[4,5-f]1,10-phenanthroline | 1.60 ± 0.10 | >10 | >6.25 |
| Cisplatin | - | 6.70 ± 1.20 | - | - |
Table 1: In vitro cytotoxicity and selectivity of rhenium(I) tricarbonyl complexes and cisplatin against PC3 and RPE-1 cells.[1][2]
Complex 6 demonstrates high potency against PC3 cancer cells with an IC50 value of 0.05 μM and a selectivity index of 13.[1][2] Notably, Complex 3 , with a methoxy-substituted indole (B1671886) ligand, exhibits the highest selectivity with an SI of approximately 26.[1][2] Several other rhenium complexes also show promising cytotoxicity against a range of cancer cell lines including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells, with some demonstrating greater potency than cisplatin.[3][4] For instance, certain complexes have shown the ability to overcome cisplatin resistance in resistant cancer cell lines.[3][4]
Mechanistic Insights into Cancer Cell Selectivity
The selective cytotoxicity of these rhenium complexes is attributed to various mechanisms of action that differ from those of traditional platinum-based drugs.
Cellular Accumulation and Subcellular Localization
Studies have shown that the lipophilicity of the ligands plays a crucial role in the cellular uptake of these complexes.[5] Furthermore, the specific design of the ligands can direct the complexes to particular subcellular compartments. For instance, in the comparative study, the highly selective Complex 3 was found to accumulate predominantly in the mitochondria, while Complex 6 localized mainly in the nucleus.[1][2] This differential localization suggests distinct downstream mechanisms of cell death.
Induction of Apoptosis and Other Cell Death Pathways
While many anticancer agents induce apoptosis, or programmed cell death, some rhenium complexes have been shown to trigger alternative cell death pathways. For Complex 6 , it has been observed that it can induce apoptosis, though not as the primary cell death mechanism.[1][2] In contrast, Complex 3 was found to induce paraptosis, a form of programmed cell death characterized by cytoplasmic vacuolization. The induction of apoptosis by other imidazo[4,5-f][3][6]phenanthroline derivatives has been linked to the suppression of the NF-κB signaling pathway and the downregulation of the c-myc oncogene.[7]
dot
Caption: Subcellular localization and induced cell death pathways of Complex 6 and Complex 3.
Experimental Protocols
A general overview of the experimental methodologies employed in the assessment of these rhenium complexes is provided below.
Cell Viability Assay (MTT Assay)
The cytotoxicity of the rhenium complexes is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the rhenium complexes (typically ranging from nanomolar to micromolar) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
dot
Caption: General workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
The induction of apoptosis is frequently assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) co-staining.
-
Cell Treatment: Cells are treated with the rhenium complexes at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.
-
Data Analysis: The data is analyzed to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The rhenium(I) tricarbonyl complex, fac-[Re(CO)3((benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline)(H2O)][NO3] (Complex 6 ), demonstrates significant and selective cytotoxicity against prostate cancer cells. Its performance, along with that of other structurally related rhenium complexes, highlights the potential of this class of compounds as viable alternatives to conventional platinum-based anticancer drugs. The distinct mechanisms of action, including differential subcellular localization and the induction of various cell death pathways, offer promising avenues for the development of more effective and targeted cancer therapies. Further investigations into the activity of these complexes against a broader range of cancer cell lines and in in vivo models are warranted to fully elucidate their therapeutic potential.
References
- 1. Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Target-specific mononuclear and binuclear rhenium( i ) tricarbonyl complexes as upcoming anticancer drugs - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03434D [pubs.rsc.org]
- 4. In vitro anticancer activity and in vivo biodistribution of rhenium(I) tricarbonyl aqua complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Antibiotic Rhenium Tri- and Dicarbonyl Complexes: Current Research and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo [4,5f][1,10] phenanthroline derivatives as inhibitor of c-myc gene expression in A549 cells via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Validation of fac-[Re(CO)₃(L)(H₂O)][NO₃] Complexes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of spectroscopic data for facial-tricarbonylrhenium(I) aqua complexes, specifically focusing on the general structure fac-[Re(CO)₃(L)(H₂O)][NO₃], where 'L' represents a generic tridentate ligand. Such complexes are of significant interest as non-radioactive surrogates for technetium-99m radiopharmaceuticals. Accurate structural confirmation through robust spectroscopic analysis is critical for advancing research and development in this field.[1][2]
The validation process relies on a suite of complementary analytical techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Each method provides unique structural insights, and together they allow for unambiguous characterization of the complex.
Infrared (IR) Spectroscopy: The Definitive Test for Facial Geometry
IR spectroscopy is the most direct method for confirming the facial (fac) arrangement of the three carbonyl (CO) ligands. The fac-[Re(CO)₃]⁺ core gives rise to a characteristic pattern of three CO stretching bands (ν(CO)).[3][4] In contrast, the meridional (mer) isomer would present a different pattern. The presence of the aqua (H₂O) and nitrate (B79036) (NO₃⁻) ions also produces distinct vibrational bands.
Expected IR Data:
-
fac-[Re(CO)₃]⁺ Moiety: Three strong ν(CO) absorption bands are typically observed. The two lower energy bands may sometimes merge into a single broad band.[3] For many fac-[Re(CO)₃(L)]⁺ type complexes, these bands appear in the range of 2050-1870 cm⁻¹.[4][5]
-
Aqua Ligand (H₂O): A broad O-H stretching vibration (ν(O-H)) is expected, typically around 3300-3500 cm⁻¹.[6]
-
Nitrate Counter-ion (NO₃⁻): The free nitrate ion (D₃h symmetry) has a strong, characteristic absorption band (ν₃) around 1390 cm⁻¹. Upon coordination or in a crystalline environment, this degeneracy can be lifted, leading to additional bands.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Ligand Coordination
NMR spectroscopy (¹H and ¹³C) is essential for confirming the structure of the tridentate ligand 'L' and verifying its coordination to the rhenium center. Chemical shift changes in the ligand's signals upon complexation provide definitive evidence of binding. For certain ligands, 2D NMR techniques may be necessary for complete signal assignment.[1]
Key Observables:
-
¹H NMR: Protons on the ligand 'L' close to the rhenium center will experience a downfield shift upon coordination. The integration of signals should remain consistent with the number of protons in the free ligand.
-
¹³C NMR: Similar to ¹H NMR, carbon atoms involved in chelation will show a shift in their resonance compared to the free ligand. The carbonyl carbons of the fac-[Re(CO)₃]⁺ moiety also give a characteristic signal in the ¹³C NMR spectrum.
-
Fluxional Behavior: Some complexes may exhibit fluxional behavior in solution at room temperature, leading to broadened NMR signals. Lowering the temperature can often resolve these into distinct signals.[5]
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure of the rhenium complex. The spectra are typically characterized by two main types of transitions:
-
Ligand-Centered (LC) Transitions: These high-energy absorptions, usually in the UV region (< 350 nm), correspond to π → π* transitions within the tridentate ligand 'L'.
-
Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions, occurring at lower energies (often in the visible region > 350 nm), involve the transfer of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital.[8] The exact position and intensity of the MLCT band are sensitive to the nature of the ligand 'L' and the solvent.[9]
Comparative Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for a fac-[Re(CO)₃(L)(H₂O)]⁺ complex compared to its precursors and common alternatives.
| Compound/Moiety | IR: ν(CO) (cm⁻¹) | UV-Vis: λₘₐₓ (nm) | Key NMR Features |
| fac-[Re(CO)₃(H₂O)₃]⁺ Precursor | ~2032, 1913 (broad) | Typically UV absorptions only | Sharp NMR signals can be observed.[10] |
| fac-[Re(CO)₃(L)(H₂O)]⁺ (Target) | 3 bands between 2050-1870 | MLCT band (>350 nm), LC bands (<350 nm) | Downfield shift of ligand proton/carbon signals upon coordination. |
| fac-[Re(CO)₃(L)Cl] (Alternative) | 3 bands between 2020-1890 | MLCT band, often red-shifted compared to aqua complex.[9] | Similar to aqua complex; coordination confirmed by shifts. |
| mer-[Re(CO)₃(L)(X)] (Isomer) | 3 bands, different pattern/intensity | Different MLCT/LC transitions | Distinct set of chemical shifts due to lower symmetry. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and validatable data.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Solution-state spectra can be recorded in an appropriate IR-transparent solvent (e.g., CH₂Cl₂, CH₃CN) using a liquid cell.
-
Data Acquisition: Spectra are commonly recorded in the 4000–400 cm⁻¹ range. A background spectrum of the solvent or KBr is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz).
-
Sample Preparation: The complex is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O).[1][4] The residual solvent signal is used as an internal standard for chemical shift referencing.[4]
-
Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired. If necessary, 2D experiments like COSY, HSQC, and HMBC are performed to aid in signal assignment.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: The complex is dissolved in a UV-transparent solvent (e.g., water, methanol, acetonitrile, CH₂Cl₂) to a known concentration (typically 10⁻⁴ to 10⁻⁵ M) in a 1 cm path length quartz cuvette.
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200–800 nm). A baseline correction is performed using a cuvette containing only the solvent.
Visualizing the Validation Workflow
The logical process for validating the spectroscopic data can be visualized as a workflow diagram. This diagram outlines the steps from initial synthesis to final structural confirmation, highlighting the role of each analytical technique.
Caption: Workflow for spectroscopic validation of a rhenium complex.
References
- 1. NH NMR Shifts of New, Structurally Characterized fac-[Re(CO)3(polyamine)]n+ Complexes Probed via Outer-Sphere H-Bonding Interactions to Anions, Including the Paramagnetic [ReIVBr6]2− Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhenium Tricarbonyl Complexes of Azodicarboxylate Ligands | MDPI [mdpi.com]
- 4. Synthesis and Characterization of Novel [2 + 1] Tricarbonyl Rhenium Complexes with the Hydrophilic Phosphine Ligands PTA and CAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced fac – mer rearrangements in {M(CO) 3 } + complexes (M = Re, 99(m) Tc) by a PNP ligand - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03992G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fhi.mpg.de [fhi.mpg.de]
- 8. mdpi.com [mdpi.com]
- 9. Red Light Absorption of [ReI(CO)3(α-diimine)Cl] Complexes through Extension of the 4,4′-Bipyrimidine Ligand’s π-System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparative cytotoxicity of fac-[Re(CO)3(L6)(H2O)][NO3] across different cell lines
The rhenium(I) tricarbonyl complex, fac-[Re(CO)3(L6)(H2O)][NO3], where L6 is the bidentate ligand (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline, has been a subject of study for its potential as an anticancer agent. This guide provides a comparative overview of its cytotoxic effects across different cell lines, based on available experimental data. Rhenium(I) tricarbonyl complexes are known to be kinetically inert, which can enhance their half-life to reach their intended biological targets, and the presence of a labile aqua ligand can facilitate binding to these targets[1][2].
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of fac-[Re(CO)3(L6)(H2O)][NO3], hereafter referred to as Complex 6, was evaluated against human prostate adenocarcinoma (PC3) cells and normal human retinal pigment epithelial-1 (RPE-1) cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, were determined and are summarized in the table below. For comparison, data for cisplatin, a commonly used chemotherapy drug, is also included.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Complex 6 | PC3 | Prostate Adenocarcinoma | 0.05 |
| RPE-1 | Normal Epithelial | 0.65 | |
| Cisplatin | PC3 | Prostate Adenocarcinoma | Not specified in the provided context |
| RPE-1 | Normal Epithelial | Not specified in the provided context |
Data sourced from Paul et al. (2023)[1][2].
The data indicates that Complex 6 exhibits potent cytotoxicity against the PC3 cancer cell line with an IC50 value in the low nanomolar range. Notably, the complex shows a degree of selectivity for cancer cells over normal cells, being more cytotoxic to PC3 cells than to RPE-1 cells[1][2].
Experimental Protocols
Synthesis of fac-[Re(CO)3(L6)(H2O)][NO3] (Complex 6)
The synthesis of Complex 6 involves a multi-step process. Initially, the precursor fac-[NEt4]2[Re(CO)3(Br)3] is synthesized. The three bromide ligands are then replaced by labile aqua ligands through a reaction with silver nitrate (B79036) (AgNO3) at a controlled pH of 2, yielding the intermediate fac-[Re(CO)3(H2O)3][NO3]. Subsequently, the bidentate ligand L6, (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline, is added to the acidic solution of the intermediate. The water molecules, being good leaving groups, are readily replaced by the L6 ligand to form the final product, fac-[Re(CO)3(L6)(H2O)][NO3][1][2].
Cytotoxicity Assay
The cytotoxicity of Complex 6 was determined using a standard cell viability assay.
-
Cell Lines and Culture: Human prostate adenocarcinoma (PC3) and normal human retinal pigment epithelial-1 (RPE-1) cells were used. The cells were maintained in appropriate culture media supplemented with fetal bovine serum and penicillin-streptomycin.
-
Assay Procedure: A detailed protocol for the cytotoxicity assay was not available in the provided search results. However, a general workflow for such an assay is depicted in the diagram below. Typically, cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). Cell viability is then assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay. The absorbance or fluorescence is measured, and the data is used to calculate the IC50 values.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling fac-[Re(CO)3(L6)(H2O)][NO3]
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of the rhenium(I) tricarbonyl aqua complex, fac-[Re(CO)3(L6)(H2O)][NO3]. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The recommended PPE for handling this compound is summarized below.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield | Conforming to EN166 (EU) or ANSI Z87.1 (US) standards to protect against splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for protection against a broad range of chemicals.[3] Always inspect gloves for integrity before use and dispose of them after handling the compound.[1] |
| Body Protection | Flame-resistant laboratory coat | A fully buttoned, long-sleeved lab coat should be worn to protect skin and clothing.[4][5] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation of dust or aerosols. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2][5] |
Operational Plan: Safe Handling Protocols
A systematic approach to handling fac-[Re(CO)3(L6)(H2O)][NO3] is essential for maintaining a safe laboratory environment.
Engineering Controls:
-
Ventilation: All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
Safe Handling Practices:
-
Preparation: Ensure the work area is clean and uncluttered. Review this safety guidance and have it readily accessible.
-
Weighing and Aliquoting: Perform these operations within a fume hood to control dust and potential aerosol generation.[6] Use a spatula for handling the powder.
-
Dissolving: Add solvent to the powder slowly to prevent splashing.
-
Post-Handling: Thoroughly clean the work area and any equipment used. Dispose of contaminated PPE as hazardous waste.[7] Wash hands thoroughly with soap and water after handling.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
All disposable items contaminated with fac-[Re(CO)3(L6)(H2O)][NO3], including gloves, pipette tips, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[3]
Disposal Procedure:
-
Unused Compound: The pure compound should be disposed of as hazardous chemical waste.[7]
-
Contaminated Labware (Glass): Rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The cleaned glassware can then be washed for reuse.
-
Contaminated Labware (Plastic): Dispose of as hazardous waste in a designated container.[7]
-
Waste Containers: Ensure waste containers are properly sealed and stored in a designated, well-ventilated area away from incompatible materials before collection by a licensed waste disposal service.[1]
Experimental Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
